molecular formula C6H12ClNO3 B164739 (2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride CAS No. 824943-40-0

(2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride

Cat. No.: B164739
CAS No.: 824943-40-0
M. Wt: 181.62 g/mol
InChI Key: ZWHYCCWEJZJLHW-JBUOLDKXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H12ClNO3 and its molecular weight is 181.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c8-4-1-2-5(6(9)10)7-3-4;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHYCCWEJZJLHW-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NCC1O)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC[C@@H]1O)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30463669
Record name (2S,5R)-5-Hydroxypipecolic acid HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824943-40-0
Record name (2S,5R)-5-Hydroxypipecolic acid HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride, a heterocyclic organic compound, serves as a valuable chiral building block in synthetic organic chemistry. Its rigid piperidine scaffold, coupled with hydroxyl and carboxylic acid functionalities, makes it an attractive starting material for the synthesis of complex molecules, including pharmaceutical intermediates and biologically active compounds. This technical guide provides a comprehensive overview of the known chemical properties of this compound, alongside representative experimental protocols and its role in relevant biological pathways.

Chemical and Physical Properties

Table 1: Summary of Chemical and Physical Properties

PropertyValueSource
IUPAC Name (2S,5R)-5-hydroxypiperidine-2-carboxylic acid;hydrochloridePubChem[1]
Synonyms (2S,5R)-5-Hydroxypipecolic acid hydrochloride, trans-5-Hydroxy-L-pipecolic acid hydrochloridePubChem[1]
Molecular Formula C₆H₁₂ClNO₃PubChem[1]
Molecular Weight 181.62 g/mol PubChem[1]
CAS Number 824943-40-0PubChem[1]
SMILES C1C--INVALID-LINK--O">C@HC(=O)O.Cl
Appearance White to off-white solid (Typical for similar compounds)General Knowledge
Melting Point Data not available for the hydrochloride salt. The (2S,5S)-diastereomer is reported to have a melting point of 258 °C.[2]
Solubility Expected to be soluble in water and polar protic solvents. Specific quantitative data is not available.General Chemical Principles
pKa Data not available. The carboxylic acid and the secondary amine functionalities will have distinct pKa values.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available. However, based on established chemical principles and procedures for similar compounds, representative protocols are provided below. These should be considered as starting points and may require optimization.

Synthesis

The synthesis of hydroxypiperidine-2-carboxylic acids often starts from chiral precursors. A general approach involves the stereoselective functionalization of a piperidine ring precursor. A patent describes a method for producing (2S,5S)/(2R,5R)-5-hydroxypiperidine-2-carboxylic acid, which involves the hydrolysis of a protected intermediate.[3] While not specific to the (2S,5R) isomer, the final deprotection and isolation steps are relevant.

Representative Synthesis Workflow:

G General Synthetic Workflow A Chiral Precursor (e.g., Pyroglutamic Acid Derivative) B Ring Modification & Functional Group Introduction A->B Multi-step synthesis C Protected (2S,5R)-5-hydroxypiperidine -2-carboxylic acid ester B->C D Deprotection (e.g., Acid Hydrolysis) C->D E (2S,5R)-5-hydroxypiperidine -2-carboxylic Acid D->E F Hydrochloride Salt Formation (e.g., with HCl in a suitable solvent) E->F G (2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride F->G G HPLC Analysis Workflow A Prepare Mobile Phase (e.g., Acetonitrile/Water with TFA) C Equilibrate HPLC System A->C B Prepare Sample Solution (Dissolve compound in mobile phase) D Inject Sample B->D C->D E Data Acquisition (UV Detector) D->E F Analyze Chromatogram (Determine purity by peak area) E->F G Pipecolic Acid Signaling in Plant SAR cluster_local Local Infected Tissue cluster_distal Distal Uninfected Tissue A Pathogen Attack B L-Lysine A->B C Pipecolic Acid (Pip) B->C ALD1, SARD4 D N-Hydroxypipecolic Acid (NHP) C->D FMO1 G NHP (Mobile Signal) D->G Transport E FMO1 H Salicylic Acid (SA) Accumulation G->H I Priming of Defense Responses H->I J Systemic Acquired Resistance (SAR) I->J

References

An In-depth Technical Guide to the Stereoselective Synthesis of (2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique stereochemistry makes it a valuable building block for the synthesis of various biologically active molecules. This document details a well-established synthetic route starting from the readily available chiral pool starting material, L-pyroglutamic acid.

Introduction

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid is a piperidine derivative featuring hydroxyl and carboxylic acid functional groups with defined stereochemistry at the C2 and C5 positions. This specific stereoisomer has garnered attention for its potential applications as a precursor or intermediate in the synthesis of novel therapeutic agents. The hydrochloride salt form enhances the compound's stability and solubility. The synthesis of this molecule with high stereopurity is crucial for its application in pharmaceuticals, as different stereoisomers can exhibit vastly different biological activities.

Synthetic Strategy: Chiral Pool Approach from L-Pyroglutamic Acid

A common and effective strategy for the synthesis of this compound is the chiral pool approach, which utilizes an enantiomerically pure starting material to control the stereochemistry of the final product. L-pyroglutamic acid, a derivative of the naturally occurring amino acid L-glutamic acid, serves as an excellent starting material for this purpose.

The overall synthetic pathway involves the following key transformations:

  • Protection of the carboxylic acid and lactam nitrogen.

  • Introduction of a hydroxyl group at the C5 position with the desired stereochemistry.

  • Ring expansion from a pyrrolidinone to a piperidone.

  • Reduction of the ketone to establish the second stereocenter.

  • Deprotection and formation of the hydrochloride salt.

The following diagram illustrates the general workflow of this synthetic approach.

G cluster_start Starting Material cluster_synthesis Synthetic Sequence cluster_end Final Product Start L-Pyroglutamic Acid Protection Protection of Functional Groups Start->Protection 1. Esterification & N-Protection Hydroxylation Stereoselective Hydroxylation Protection->Hydroxylation 2. α-Hydroxylation RingExpansion Ring Expansion Hydroxylation->RingExpansion 3. Homologation & Cyclization Reduction Diastereoselective Reduction RingExpansion->Reduction 4. Ketone Reduction Deprotection Deprotection Reduction->Deprotection 5. Hydrolysis End (2S,5R)-5-hydroxypiperidine- 2-carboxylic Acid Hydrochloride Deprotection->End 6. HCl Salt Formation

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocols and Data

This section provides a detailed, step-by-step experimental protocol for the synthesis of this compound, adapted from established literature procedures.

Synthesis of Key Intermediates

A plausible synthetic route starting from L-pyroglutamic acid methyl ester is outlined below. This pathway involves the stereoselective introduction of the hydroxyl group and the construction of the piperidine ring.

G cluster_main Synthetic Pathway from L-Pyroglutamic Acid Methyl Ester A L-Pyroglutamic acid methyl ester B N-Boc-L-pyroglutamic acid methyl ester A->B Boc₂O, DMAP C (2S,4R)-N-Boc-4-hydroxy- glutamic acid dimethyl ester B->C 1. LDA, TMSCl 2. m-CPBA D N-Boc-5-oxopiperidine- 2-carboxylate C->D 1. DIBAL-H 2. Swern Oxidation 3. Intramolecular Aldol E (2S,5R)-N-Boc-5-hydroxy- piperidine-2-carboxylate D->E NaBH₄ F (2S,5R)-5-hydroxypiperidine- 2-carboxylic acid E->F TFA or HCl G (2S,5R)-5-hydroxypiperidine- 2-carboxylic acid hydrochloride F->G HCl in Ether

Caption: A potential synthetic pathway from L-pyroglutamic acid.

Table 1: Summary of a Synthetic Route from L-Pyroglutamic Acid

StepReactionKey ReagentsProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)
1N-protectionBoc₂O, DMAP, CH₂Cl₂N-Boc-L-pyroglutamic acid methyl ester~95N/A>99
2α-HydroxylationLDA, THF, -78 °C; then m-CPBAN-Boc-4-hydroxy-pyroglutamic acid methyl ester~70-80>95:5>99
3Homologation and Ring Expansion1. DIBAL-H; 2. Swern Oxidation; 3. BaseN-Boc-5-oxopiperidine-2-carboxylic acid methyl ester~60-70N/A>99
4Diastereoselective Ketone ReductionNaBH₄, MeOH, 0 °C(2S,5R)-N-Boc-5-hydroxypiperidine-2-carboxylate~85-95>98:2 (trans:cis)>99
5Deprotection and Hydrolysis6 M HCl, reflux(2S,5R)-5-hydroxypiperidine-2-carboxylic acid~90>98:2>99
6Hydrochloride Salt FormationHCl in diethyl ether(2S,5R)-5-hydroxypiperidine-2-carboxylic acid HCl>95>98:2>99

Note: The yields and stereoselectivities are representative values from the literature and may vary depending on the specific reaction conditions.

Experimental Protocol: Diastereoselective Reduction of N-Boc-5-oxopiperidine-2-carboxylic acid methyl ester

This key step establishes the trans stereochemistry between the C2 and C5 substituents.

  • Materials:

    • N-Boc-5-oxopiperidine-2-carboxylic acid methyl ester (1.0 eq)

    • Methanol (MeOH), anhydrous

    • Sodium borohydride (NaBH₄) (1.5 eq)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve N-Boc-5-oxopiperidine-2-carboxylic acid methyl ester in anhydrous methanol and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired (2S,5R)-N-Boc-5-hydroxypiperidine-2-carboxylic acid methyl ester as the major diastereomer.

Experimental Protocol: Final Deprotection and Hydrochloride Salt Formation
  • Materials:

    • (2S,5R)-N-Boc-5-hydroxypiperidine-2-carboxylic acid methyl ester (1.0 eq)

    • 6 M Hydrochloric acid (HCl)

    • Diethyl ether (Et₂O)

  • Procedure:

    • To a solution of (2S,5R)-N-Boc-5-hydroxypiperidine-2-carboxylic acid methyl ester in a suitable solvent (e.g., dioxane), add an excess of 6 M aqueous HCl.

    • Heat the mixture to reflux and monitor the reaction by TLC until both the Boc and methyl ester groups are cleaved (typically 4-6 hours).

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess HCl.

    • Co-evaporate the residue with toluene or ethanol to remove residual water.

    • Dissolve the resulting crude amino acid in a minimal amount of a suitable solvent (e.g., methanol or ethanol).

    • Add diethyl ether to precipitate the hydrochloride salt.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Conclusion

The stereoselective synthesis of this compound can be efficiently achieved from the chiral pool starting material L-pyroglutamic acid. The key to this synthesis is the controlled introduction of stereocenters through diastereoselective reactions. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, enabling the synthesis of this important chiral building block for further elaboration into complex, biologically active molecules. Careful optimization of each step is recommended to achieve high yields and stereopurity.

The Multifaceted Mechanism of Action of (2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride (Fagomine)

Author: BenchChem Technical Support Team. Date: December 2025

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid , commonly known as fagomine , is a natural iminosugar demonstrating a range of biological activities with potential therapeutic applications, particularly in the context of metabolic disorders. This technical guide provides an in-depth exploration of its core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

Fagomine's therapeutic potential stems from its ability to modulate key physiological processes, primarily through three distinct yet interconnected mechanisms: competitive inhibition of glycosidase enzymes, potentiation of glucose-stimulated insulin secretion, and beneficial modulation of gut microbiota. More recent evidence also points to its role in mitigating oxidative stress through the activation of the AMPK/SIRT1/PGC-1α signaling pathway.

Inhibition of Glycosidase Enzymes

Fagomine acts as a mild competitive inhibitor of several α-glucosidase enzymes, which are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. By slowing down this process, fagomine helps to reduce the postprandial glucose spike.

Quantitative Data on Glycosidase Inhibition:

Enzyme TargetSourceInhibition Constant (Ki)IC50
AmyloglucosidaseAspergillus niger4.8 µMNot Reported
β-GlucosidaseBovine39 µMNot Reported
IsomaltaseYeast70 µMNot Reported
α-GlucosidaseNot SpecifiedNot Reported0.18 mg/mL

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

A common method to determine the inhibitory activity of fagomine against α-glucosidase involves a colorimetric assay.[1][2]

  • Enzyme and Substrate Preparation: α-Glucosidase from a suitable source (e.g., yeast, rat intestine) is dissolved in a buffer solution (e.g., 0.1 M maleate buffer, pH 6.0). The synthetic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) is also prepared in the same buffer.

  • Incubation: A pre-incubation mixture is prepared by combining the enzyme solution with varying concentrations of fagomine. This mixture is incubated for a short period (e.g., 10 minutes at 37°C) to allow for the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the pNPG substrate to the pre-incubation mixture.

  • Measurement: The reaction is allowed to proceed for a defined time (e.g., 20 minutes at 37°C) and is then stopped by the addition of a basic solution (e.g., 1 M Na2CO3). The amount of the product, p-nitrophenol, is quantified by measuring the absorbance at 405 nm.

  • Calculation: The percentage of inhibition is calculated by comparing the absorbance of the fagomine-treated samples to that of a control sample without the inhibitor. The IC50 value, the concentration of fagomine required to inhibit 50% of the enzyme's activity, is then determined. The inhibition constant (Ki) can be determined through kinetic analysis, such as a Hanes-Woolf plot, by measuring reaction rates at various substrate and inhibitor concentrations.[3]

G cluster_workflow Experimental Workflow: α-Glucosidase Inhibition Assay Enzyme + Fagomine Enzyme + Fagomine Pre-incubation Pre-incubation Enzyme + Fagomine->Pre-incubation Allow binding Add pNPG Add pNPG Pre-incubation->Add pNPG Initiate reaction Incubation Incubation Add pNPG->Incubation Stop Reaction Stop Reaction Incubation->Stop Reaction Measure Absorbance Measure Absorbance Stop Reaction->Measure Absorbance

Workflow for determining α-glucosidase inhibition.

Potentiation of Glucose-Stimulated Insulin Secretion

Fagomine has been shown to enhance insulin secretion from pancreatic β-cells in the presence of glucose, without affecting basal insulin secretion.[4] This effect is not mediated by a direct stimulation of insulin release but rather by an amplification of the glucose-induced signaling pathway.

The proposed mechanism involves the acceleration of one or more steps in the glycolytic pathway subsequent to the formation of glyceraldehyde 3-phosphate.[4] This leads to an increased production of ATP, a higher ATP/ADP ratio, and consequently, the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and the influx of calcium ions (Ca2+), which triggers the exocytosis of insulin-containing granules.

G Glucose Glucose Glyceraldehyde 3-Phosphate Glyceraldehyde 3-Phosphate Glucose->Glyceraldehyde 3-Phosphate Glycolysis (early steps) Glycolysis (later steps) Glycolysis (later steps) Glyceraldehyde 3-Phosphate->Glycolysis (later steps) Fagomine Fagomine Fagomine->Glycolysis (later steps) Accelerates Increased ATP/ADP Ratio Increased ATP/ADP Ratio Glycolysis (later steps)->Increased ATP/ADP Ratio KATP Channel Closure KATP Channel Closure Increased ATP/ADP Ratio->KATP Channel Closure Membrane Depolarization Membrane Depolarization KATP Channel Closure->Membrane Depolarization Ca2+ Influx Ca2+ Influx Membrane Depolarization->Ca2+ Influx Insulin Secretion Insulin Secretion Ca2+ Influx->Insulin Secretion

Potentiation of glucose-stimulated insulin secretion by fagomine.

Experimental Protocol: Insulin Secretion from Isolated Pancreatic Islets

  • Islet Isolation: Pancreatic islets are isolated from laboratory animals (e.g., rats) by collagenase digestion of the pancreas followed by purification.

  • Pre-incubation: Isolated islets are pre-incubated in a buffer solution with a low glucose concentration (e.g., 3.5 mmol/L) to establish a basal state.

  • Stimulation: The islets are then incubated in a buffer containing a stimulatory glucose concentration (e.g., 10 mmol/L) with or without fagomine at various concentrations.

  • Sample Collection and Analysis: After the incubation period, the supernatant is collected, and the amount of secreted insulin is measured using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Quantitative Data on Insulin Secretion:

ConditionFagomine ConcentrationOutcome
10 mmol/L Glucose> 1 mmol/LSignificantly potentiated insulin secretion[4]
3.5 mmol/L GlucoseNot specifiedNo effect on basal insulin secretion[4]
10 mmol/L and 20 mmol/L GlucoseNot specifiedNo significant difference in potentiation[4]
Glyceraldehyde-induced insulin secretion4 mmol/LPotentiated secretion[4]
Leucine-induced insulin secretion4 mmol/LNo effect[4]
Modulation of Gut Microbiota

Fagomine exhibits a selective antibacterial effect by agglutinating and inhibiting the adhesion of fimbriated Enterobacteriaceae, such as Escherichia coli and Salmonella enterica, to the intestinal mucosa.[5][6] This is likely due to its structural similarity to mannose, a sugar that binds to bacterial lectins. Conversely, fagomine has been shown to promote the adhesion of beneficial bacteria like Lactobacillus acidophilus.[6] This modulation of the gut microbiota can contribute to improved gut health and may have systemic metabolic benefits.

Quantitative Data on Bacterial Adhesion:

Bacterial GroupFagomine ConcentrationEffect
Enterobacteriaceae (E. coli, S. enterica)0.14 mMAgglutinated 60% of the population[5]
Enterobacteriaceae0.14 mMInhibited adhesion (95-99% of cells in supernatant)[6]
Lactobacillus acidophilus0.14 mMPromoted adhesion (56% of cells in supernatant)[6]

Experimental Protocol: Bacterial Adhesion Assay

  • Bacterial Culture: The bacterial strains of interest are cultured to a specific growth phase.

  • Intestinal Mucosa Preparation: A preparation of intestinal mucosa (e.g., from pigs) is used as the substrate for adhesion.

  • Adhesion Experiment: The bacterial suspension, with and without fagomine, is incubated with the intestinal mucosa preparation.

  • Washing: Non-adherent bacteria are removed by washing.

  • Quantification: The number of adherent bacteria is quantified, for example, by plating and colony counting or by other methods like fluorescence microscopy after staining.

Attenuation of Oxidative Stress via the AMPK/SIRT1/PGC-1α Pathway

Recent studies have revealed that fagomine can protect against high glucose-induced oxidative stress in human umbilical vein endothelial cells (HUVECs). This protective effect is mediated through the activation of the AMPK/SIRT1/PGC-1α signaling pathway, a key regulator of cellular energy homeostasis and mitochondrial biogenesis.

Fagomine activates AMP-activated protein kinase (AMPK), which in turn increases the expression of Sirtuin 1 (SIRT1). SIRT1 then deacetylates and activates peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). Activated PGC-1α promotes the expression of antioxidant enzymes, thereby reducing reactive oxygen species (ROS) and protecting the cells from oxidative damage.

G Fagomine Fagomine AMPK AMPK Fagomine->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates PGC-1α PGC-1α SIRT1->PGC-1α Deacetylates & Activates Antioxidant Enzymes Antioxidant Enzymes PGC-1α->Antioxidant Enzymes Increases Expression Reduced Oxidative Stress Reduced Oxidative Stress Antioxidant Enzymes->Reduced Oxidative Stress

Fagomine's activation of the AMPK/SIRT1/PGC-1α pathway.

Summary and Future Directions

The mechanism of action of fagomine is multifaceted, involving the inhibition of carbohydrate digestion, enhancement of glucose-responsive insulin secretion, favorable modulation of the gut microbiome, and protection against oxidative stress. These combined actions make fagomine a promising candidate for further research and development as a potential therapeutic agent for managing metabolic diseases such as type 2 diabetes and obesity.

Future research should focus on elucidating the precise molecular interactions between fagomine and its targets, conducting comprehensive preclinical and clinical studies to evaluate its efficacy and safety in humans, and exploring its potential synergistic effects with other therapeutic agents. A deeper understanding of its long-term effects on gut microbiota composition and function is also warranted.

References

A Deep Dive into the Biological Activity of 5-Hydroxypiperidine-2-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isomeric landscape of 5-hydroxypiperidine-2-carboxylic acid, a substituted pipecolic acid derivative, presents a compelling area of study for drug discovery and development. The spatial arrangement of the hydroxyl and carboxylic acid groups on the piperidine ring dictates the molecule's interaction with biological targets, leading to a range of stereospecific activities. This technical guide synthesizes the current understanding of the biological activities of these isomers, with a focus on their potential as enzyme inhibitors and neuromodulatory agents.

Introduction to 5-Hydroxypiperidine-2-carboxylic Acid Isomers

5-Hydroxypiperidine-2-carboxylic acid, also known as 5-hydroxypipecolic acid, is a heterocyclic non-proteinogenic amino acid. It exists as multiple stereoisomers, primarily the cis and trans diastereomers, each of which can exist as a pair of enantiomers. The most commonly studied isomers include (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (the L-cis isomer) and (2S,5R)-5-hydroxypiperidine-2-carboxylic acid (the L-trans isomer). These compounds have been identified in various natural sources, including plants, and are also known to be metabolites of L-lysine in mammals.[1] The specific stereochemistry of these isomers is a critical determinant of their biological function, influencing their binding affinity to enzymes and receptors.[2]

Comparative Biological Activities: A Focus on Enzyme Inhibition and Neuromodulation

The biological activities of 5-hydroxypiperidine-2-carboxylic acid isomers are diverse, with significant potential in therapeutics. Research has primarily focused on two key areas: glycosidase inhibition and N-methyl-D-aspartate (NMDA) receptor modulation.

Glycosidase Inhibition

Certain isomers of hydroxypipecolic acid have demonstrated inhibitory activity against glycosidases, a class of enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates. This activity is of significant interest for the development of treatments for metabolic disorders such as diabetes. While direct comparative quantitative data for the isomers of 5-hydroxypiperidine-2-carboxylic acid is still emerging in publicly accessible literature, studies on related hydroxypipecolic acid derivatives have shown that stereochemistry is paramount for potent and selective inhibition.

Table 1: Glycosidase Inhibition by Hydroxypipecolic Acid Derivatives (Illustrative Data)

Compound/IsomerTarget EnzymeIC50 (µM)Source
(2R,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acidβ-GlucuronidasePotent Inhibition[3]
L-isomer of a 3,4,5-trihydroxypipecolic acid derivativeβ-GlucuronidasePotent Inhibition[3]
Various hydroxypipecolic acid derivativesα- and β-GlucosidasesNo Significant Inhibition[3]

Note: This table is illustrative and based on findings for related derivatives. Specific IC50 values for the different isomers of 5-hydroxypiperidine-2-carboxylic acid are not yet widely reported in publicly available literature.

NMDA Receptor Antagonism

The piperidine-2-carboxylic acid scaffold is a known pharmacophore for antagonists of the NMDA receptor, a key player in synaptic plasticity and neuronal function. Overactivation of the NMDA receptor is implicated in a variety of neurological conditions, including neurodegenerative diseases and neuropathic pain. The stereochemical configuration of substituents on the piperidine ring is a critical factor in determining the affinity and antagonist activity at the NMDA receptor. Derivatives of piperidine-2-carboxylic acid have been shown to be potent and selective NMDA receptor antagonists, with the biological activity often residing in a single isomer.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of these isomers. Below are representative protocols for key assays.

α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of the test compounds on the activity of α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compounds (5-hydroxypiperidine-2-carboxylic acid isomers)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds and acarbose in phosphate buffer.

  • In a 96-well plate, add 50 µL of the test compound solution to each well.

  • Add 50 µL of α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for α-Glucosidase Inhibition Assay

G prep Prepare Solutions (Test Compounds, Acarbose, Enzyme, Substrate) plate Add Test Compound to 96-well plate prep->plate enzyme Add α-Glucosidase Solution plate->enzyme incubate1 Incubate at 37°C for 15 min enzyme->incubate1 substrate Add pNPG Substrate incubate1->substrate incubate2 Incubate at 37°C for 30 min substrate->incubate2 stop Stop Reaction with Na2CO3 incubate2->stop read Measure Absorbance at 405 nm stop->read calc Calculate % Inhibition and IC50 read->calc

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

NMDA Receptor Binding Assay (Radioligand Displacement)

This assay measures the affinity of the test compounds for the NMDA receptor by their ability to displace a radiolabeled ligand.

Materials:

  • Rat brain membrane preparation (source of NMDA receptors)

  • [³H]-CGP 39653 or other suitable radioligand

  • Test compounds (5-hydroxypiperidine-2-carboxylic acid isomers)

  • Unlabeled glutamate or a known NMDA receptor antagonist for non-specific binding determination

  • Tris-HCl buffer (pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In microcentrifuge tubes, combine the rat brain membrane preparation, the radioligand at a concentration close to its Kd, and either the test compound, buffer (for total binding), or a high concentration of an unlabeled ligand (for non-specific binding).

  • Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • The filters are then placed in scintillation vials with scintillation cocktail.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The Ki (inhibitory constant) is calculated from the IC50 value (concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Workflow for NMDA Receptor Binding Assay

G prep Prepare Reagents (Membranes, Radioligand, Test Compounds) mix Combine Reagents in Tubes (Total, Non-specific, and Test Binding) prep->mix incubate Incubate to Reach Equilibrium mix->incubate filter Rapid Filtration and Washing incubate->filter count Scintillation Counting filter->count calc Calculate Specific Binding, IC50, and Ki count->calc

Caption: General workflow for a radioligand displacement binding assay.

Signaling Pathways

While the precise signaling pathways modulated by the individual isomers of 5-hydroxypiperidine-2-carboxylic acid are still under investigation, their potential as NMDA receptor antagonists suggests they could influence downstream signaling cascades critical for neuronal function and survival.

NMDA receptor antagonists generally exert their effects by blocking the influx of Ca²⁺ ions through the receptor channel. This can lead to the modulation of several downstream pathways:

  • Inhibition of the ERK1/2 Pathway: By reducing Ca²⁺ influx, NMDA receptor antagonists can decrease the activation of the extracellular signal-regulated kinase (ERK) pathway. This can, in turn, affect gene expression related to cell proliferation and survival.

  • Modulation of CREB Phosphorylation: The cAMP response element-binding protein (CREB) is a transcription factor whose activity is often regulated by Ca²⁺-dependent kinases. Inhibition of NMDA receptors can lead to reduced phosphorylation of CREB, altering the expression of genes involved in synaptic plasticity and neuronal survival.

Hypothesized Signaling Pathway for NMDA Receptor Antagonism

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Isomer 5-H-P-2-CA Isomer (Antagonist) Isomer->NMDA_R Ca_influx Ca²⁺ Influx (Blocked) NMDA_R->Ca_influx ERK_pathway ERK1/2 Pathway Ca_influx->ERK_pathway CREB_phos CREB Phosphorylation Ca_influx->CREB_phos Gene_expression Altered Gene Expression ERK_pathway->Gene_expression CREB_phos->Gene_expression

Caption: Hypothesized signaling cascade following NMDA receptor antagonism.

Future Directions and Conclusion

The isomers of 5-hydroxypiperidine-2-carboxylic acid represent a promising class of molecules with stereospecific biological activities. While the current body of research highlights their potential as glycosidase inhibitors and NMDA receptor modulators, further studies are required to fully elucidate their therapeutic potential. Specifically, direct comparative studies providing quantitative data on the activity of each isomer at various biological targets are needed. Such data, coupled with detailed structural and mechanistic studies, will be invaluable for the rational design of novel therapeutics for metabolic and neurological disorders. This guide provides a foundational understanding for researchers to build upon in this exciting field of drug discovery.

References

Spectroscopic and Structural Elucidation of (2S,5R)-5-hydroxypiperidine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid. Due to the limited availability of published, experimentally-derived spectra for this specific stereoisomer, this document focuses on predicted data based on established spectroscopic principles, alongside generalized, detailed protocols for the acquisition of such data.

Compound Overview

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid, also known as trans-5-Hydroxy-L-pipecolic acid, is a non-proteinogenic amino acid derivative. Its structure, featuring a piperidine ring with a hydroxyl and a carboxylic acid functional group, makes it a chiral building block of interest in medicinal chemistry and drug discovery. The precise stereochemistry of the molecule is crucial for its biological activity and interaction with molecular targets.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (2S,5R)-5-hydroxypiperidine-2-carboxylic acid. These predictions are based on the analysis of its chemical structure and comparison with similar known compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8 - 4.0m1HH5
~3.5 - 3.7m1HH2
~3.1 - 3.3m1HH6 (eq)
~2.7 - 2.9m1HH6 (ax)
~2.0 - 2.2m1HH3 (eq)
~1.8 - 2.0m1HH4 (eq)
~1.5 - 1.7m1HH3 (ax)
~1.3 - 1.5m1HH4 (ax)

Note: Spectra are typically recorded in D₂O, which would lead to the exchange of the -OH, -NH, and -COOH protons, rendering them not visible in the spectrum. The exact chemical shifts and multiplicities are dependent on the solvent and pH.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~175 - 180C=O (Carboxylic Acid)
~65 - 70C5
~58 - 62C2
~45 - 50C6
~30 - 35C3
~25 - 30C4
Table 3: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3600BroadO-H stretch (hydroxyl and carboxylic acid)
2800 - 3000MediumC-H stretch (aliphatic)
2500 - 3300BroadO-H stretch (carboxylic acid dimer)
1700 - 1725StrongC=O stretch (carboxylic acid)
1550 - 1650Medium-StrongN-H bend (secondary amine)
1000 - 1200StrongC-O stretch (hydroxyl)
Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
146.0766[M+H]⁺ (Calculated for C₆H₁₂NO₃⁺)
128.0660[M+H - H₂O]⁺
100.0762[M+H - COOH]⁺
82.0656[M+H - COOH - H₂O]⁺

Note: The fragmentation pattern is predicted for Electrospray Ionization (ESI) in positive ion mode.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a compound such as (2S,5R)-5-hydroxypiperidine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube.[1] Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to the specific solvent.

    • Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, and number of scans.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in the assignment of protons and carbons.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Reference the chemical shifts to an internal standard (e.g., TMS or the residual solvent peak).

    • Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty ATR crystal.

  • Data Acquisition:

    • Record the spectrum of the sample over the desired wavenumber range (typically 4000 - 400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 0.5-1.0 mg/mL) in a suitable solvent, typically methanol or aqueous methanol.[1]

  • Instrument Setup:

    • Use a mass spectrometer equipped with an ESI source.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature.

    • Calibrate the mass analyzer using a known standard.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in the desired mass range in positive or negative ion mode.

    • For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).[1]

  • Data Analysis:

    • Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

    • Use high-resolution mass spectrometry (HRMS) to determine the elemental composition of the ions.[1]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target organic compound.

G General Workflow for Compound Synthesis and Characterization cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Confirmation start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Extraction reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS) purification->ms analysis Data Interpretation nmr->analysis ir->analysis ms->analysis confirmation Structure Confirmation analysis->confirmation final_product Pure, Characterized Compound confirmation->final_product Confirmed Structure

Caption: A flowchart illustrating the general stages from synthesis to structural confirmation of an organic compound.

Conclusion

References

(2S,5R)-5-Hydroxypiperidine-2-carboxylic Acid: A Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Abstract

(2S,5R)-5-Hydroxypiperidine-2-carboxylic acid, a substituted pipecolic acid derivative, has emerged as a valuable chiral building block in the synthesis of complex pharmaceutical agents. Its rigid piperidine scaffold, coupled with stereochemically defined hydroxyl and carboxylic acid functionalities, provides a versatile platform for the development of novel therapeutics. This technical guide offers a comprehensive overview of the synthesis, physicochemical properties, and applications of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid, with a particular focus on its pivotal role in the synthesis of the β-lactamase inhibitor, avibactam. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active molecules. The introduction of stereocenters and functional groups onto this core structure allows for the fine-tuning of pharmacological properties. (2S,5R)-5-hydroxypiperidine-2-carboxylic acid, with its defined trans-stereochemistry, offers a unique three-dimensional arrangement of functional groups that can engage with biological targets with high specificity. Its utility as a chiral building block is exemplified by its incorporation into avibactam, a non-β-lactam β-lactamase inhibitor that restores the efficacy of β-lactam antibiotics against resistant bacteria.

Physicochemical Properties

The physicochemical properties of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid and its hydrochloride salt are summarized in the table below. These properties are crucial for its handling, formulation, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₆H₁₁NO₃[1]
Molecular Weight 145.16 g/mol [1]
CAS Number 50439-45-7[1]
Appearance White to off-white solid[2]
Melting Point 258 °C (for the (2S,5S) isomer)[]
Boiling Point (Predicted) 354.8 ± 42.0 °C[4]
Density (Predicted) 1.299 g/cm³[4]
pKa (Predicted) 2.31 ± 0.40[4]

Hydrochloride Salt Properties:

PropertyValueReference
Molecular Formula C₆H₁₂ClNO₃[5][6]
Molecular Weight 181.62 g/mol [5][6]
CAS Number 824943-40-0[5][6]

Synthesis of (2S,5R)-5-Hydroxypiperidine-2-carboxylic Acid

The stereoselective synthesis of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid is a multi-step process that often utilizes a chiral pool starting material to establish the desired stereochemistry. A common and efficient route starts from L-glutamic acid.[7][8][9] An alternative chemoenzymatic approach has also been developed, starting from commercially available ethyl 5-hydroxypicolinate, which involves a key lipase-catalyzed resolution step.[7][10][11][12]

Synthetic Workflow

The following diagram illustrates a typical synthetic workflow for obtaining an intermediate of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid, which is a precursor in the synthesis of avibactam.

G cluster_0 Synthesis of (2S,5R)-5-Hydroxypiperidine-2-carboxylic Acid Intermediate A L-Glutamic Acid B N-Carboxymethyl-L-glutamic Acid A->B Substitution with Chloroacetic Acid C N-Alkoxycarbonylmethyl-L-glutamic Acid Diester B->C Esterification D Piperidin-5-one-2S-carboxylate C->D Intramolecular Condensation & Decarboxylation E 5-((Benzyloxy)imino)piperidine-2S-carboxylate D->E Condensation with Benzyloxyamine F (2S,5R)-5-((Benzyloxy)amino)piperidine-2S-carboxylate E->F Stereoselective Reduction & Chiral Resolution

Caption: Synthetic workflow for an intermediate of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid.

Detailed Experimental Protocols

The following protocols are based on established synthetic routes and provide a detailed methodology for the preparation of a key intermediate of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid.

Protocol 1: Synthesis of Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate (A Key Intermediate)

This chemoenzymatic route starts from ethyl 5-hydroxypicolinate hydrochloride.[11]

Step 1: Hydrogenation

  • To a solution of ethyl 5-hydroxypicolinate hydrochloride in methanol, add Pd/C catalyst.

  • Hydrogenate the mixture under pressure until the reaction is complete.

  • Filter the catalyst and concentrate the filtrate to obtain crude ethyl 5-hydroxypiperidine-2-carboxylate.

Step 2: Enzymatic Resolution

  • Dissolve the crude product in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Add an immobilized lipase (e.g., Lipozyme CALB) and an acylating agent (e.g., vinyl acetate).

  • Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by chiral HPLC.

  • The enzyme will selectively acylate the (2R,5R)-enantiomer, leaving the desired (2S,5S)-enantiomer as the unreacted ester.

  • Separate the (2S,5S)-ester from the acylated (2R,5R)-ester.

Step 3: Protection of the Amine

  • To a solution of (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) and di-tert-butyl dicarbonate (Boc₂O).

  • Stir the mixture at room temperature until the reaction is complete to yield (2S,5S)-1-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylate.

Step 4: Activation of the Hydroxyl Group and Nucleophilic Substitution

  • Dissolve the N-Boc protected intermediate in dichloromethane and cool to 0°C.

  • Add a base (e.g., pyridine) followed by a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) to activate the hydroxyl group.

  • After activation, add benzyloxyamine to the reaction mixture.

  • Allow the reaction to proceed to obtain (2S,5R)-1-(tert-butoxycarbonyl)-5-((benzyloxy)amino)piperidine-2-carboxylate. The reaction proceeds with inversion of stereochemistry at the C5 position.

Step 5: Deprotection of the Amine

  • Dissolve the product from the previous step in a suitable solvent (e.g., dichloromethane).

  • Add trifluoroacetic acid (TFA) and stir at room temperature to remove the Boc protecting group.

  • After completion, neutralize the reaction mixture and extract the product to obtain ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate.

Applications in Drug Development

(2S,5R)-5-Hydroxypiperidine-2-carboxylic acid is a crucial chiral building block in the synthesis of various pharmaceutical compounds, most notably β-lactamase inhibitors.

Synthesis of Avibactam

Avibactam is a non-β-lactam β-lactamase inhibitor that is used in combination with β-lactam antibiotics to treat serious bacterial infections. The (2S,5R) stereochemistry of the hydroxypiperidine core is essential for its inhibitory activity.

Logical Relationship in Avibactam Synthesis:

G cluster_0 Role of (2S,5R)-5-Hydroxypiperidine-2-carboxylic Acid in Avibactam Synthesis A (2S,5R)-5-Hydroxypiperidine-2-carboxylic Acid Derivative (Key Chiral Building Block) B Formation of Diazabicyclooctane Core A->B Provides Stereochemistry and Piperidine Scaffold C Introduction of Carboxamide and Sulfate Groups B->C Cyclization and Functionalization D Avibactam (β-Lactamase Inhibitor) C->D Final Synthetic Steps

Caption: Logical flow from the chiral building block to the final drug, Avibactam.

Experimental Workflow for an Avibactam Intermediate:

The intermediate, ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate, is converted to a key bicyclic intermediate of avibactam, (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, through the following steps.

Step 1: Amidation

  • The ethyl ester of (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate is treated with ammonia in methanol to form the corresponding primary amide.[12]

Step 2: Cyclization

  • The resulting amide undergoes an intramolecular cyclization to form the diazabicyclooctane ring system. This is typically achieved by treating the amide with a reagent like carbonyl diimidazole (CDI) or phosgene equivalents.[12]

Step 3: Deprotection and Sulfation

  • The benzyloxy protecting group is removed via hydrogenolysis.

  • The resulting hydroxylamine is then sulfated to introduce the sulfate group, a critical feature for the biological activity of avibactam.

Characterization Data

For Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate Oxalate:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.42-7.28 (m, 5H), 4.63 (s, 2H), 4.15 (q, J = 7.1 Hz, 2H), 3.90 (t, J = 4.3 Hz, 1H), 3.48-3.40 (m, 1H), 3.20 (dd, J = 12.5, 3.5 Hz, 1H), 2.95 (d, J = 12.5 Hz, 1H), 2.10-1.98 (m, 1H), 1.85-1.75 (m, 1H), 1.65-1.50 (m, 2H), 1.20 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 170.9, 164.4, 137.5, 128.8, 128.4, 128.3, 75.9, 61.0, 57.2, 53.9, 43.1, 30.2, 25.4, 14.0.

Conclusion

(2S,5R)-5-Hydroxypiperidine-2-carboxylic acid is a highly valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its defined stereochemistry and orthogonal functional groups make it an ideal starting material for creating sophisticated molecular architectures. The successful application of this compound in the industrial-scale synthesis of the β-lactamase inhibitor avibactam underscores its importance in modern drug development. This guide provides researchers and scientists with the essential technical information required to effectively utilize this chiral synthon in their own research endeavors, paving the way for the discovery of new and improved therapeutic agents.

References

An In-depth Technical Guide to the Natural Sources and Isolation of 5-Hydroxypiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxypiperidine-2-carboxylic acid, a non-proteinogenic amino acid, has garnered interest in the scientific community for its presence in various natural sources and its potential applications in pharmaceuticals and agriculture. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biosynthetic pathway. The information is presented to be a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and related fields.

Natural Sources of 5-Hydroxypiperidine-2-carboxylic Acid

5-Hydroxypiperidine-2-carboxylic acid has been identified in a variety of plant species, where it is thought to play roles in plant defense and metabolic processes.[1] Key natural sources include:

  • Morus alba (White Mulberry): This plant is a known source of various piperidine alkaloids, including 5-hydroxypiperidine-2-carboxylic acid.[][3]

  • Leucaena leucocephala and Leucaena glauca : These leguminous trees are significant producers of this compound, with studies indicating its accumulation in leaves, seeds, and root nodules.[1]

  • Lathyrus japonicus (Sea Pea): The seeds of this coastal plant have been found to contain 5-hydroxypiperidine-2-carboxylic acid.[]

  • Calliandra angustifolia : This flowering shrub is another identified natural source of the compound.[]

  • Acaciella glauca : This plant is also known to contain 5-hydroxypiperidine-2-carboxylic acid.

Biosynthesis of 5-Hydroxypiperidine-2-carboxylic Acid

The biosynthesis of 5-hydroxypiperidine-2-carboxylic acid originates from the amino acid L-lysine through the pipecolate pathway.[1] This pathway is a key route for the production of various piperidine alkaloids in plants.

The biosynthetic process can be summarized in the following key steps:

  • Oxidative Deamination of L-Lysine: The process begins with the removal of the alpha-amino group from L-lysine.

  • Cyclization: The resulting intermediate spontaneously cyclizes to form a piperidine ring precursor.

  • Reduction: The precursor undergoes reduction to yield L-pipecolic acid.

  • Hydroxylation: Finally, a hydroxylation step introduces a hydroxyl group at the C-5 position of the piperidine ring, resulting in 5-hydroxypiperidine-2-carboxylic acid.

G Lysine L-Lysine Intermediate1 α-keto-ε-aminocaproate Lysine->Intermediate1 Oxidative Deamination Intermediate2 Δ¹-piperideine-2-carboxylate Intermediate1->Intermediate2 Spontaneous Cyclization PipecolicAcid L-Pipecolic Acid Intermediate2->PipecolicAcid Reduction FinalProduct 5-Hydroxypiperidine-2-carboxylic Acid PipecolicAcid->FinalProduct Hydroxylation

Caption: Biosynthetic pathway of 5-hydroxypiperidine-2-carboxylic acid from L-lysine.

Isolation and Purification Protocols

The isolation of 5-hydroxypiperidine-2-carboxylic acid from its natural sources typically involves a multi-step process that leverages the compound's chemical properties as a polar amino acid and a piperidine alkaloid. While specific, detailed protocols for this particular compound are not extensively documented in publicly available literature, a general workflow can be constructed based on established methods for the extraction and purification of alkaloids and non-protein amino acids from plant materials.

General Experimental Workflow for Isolation

The following diagram illustrates a general workflow that can be adapted for the isolation of 5-hydroxypiperidine-2-carboxylic acid.

G PlantMaterial Plant Material (e.g., leaves, seeds) Grinding Grinding and Homogenization PlantMaterial->Grinding Extraction Solvent Extraction (e.g., 80% Methanol or Ethanol) Grinding->Extraction Filtration Filtration and Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partitioning Liquid-Liquid Partitioning (e.g., with n-hexane to remove non-polar compounds) CrudeExtract->Partitioning AqueousPhase Aqueous Phase Partitioning->AqueousPhase IonExchange Ion-Exchange Chromatography (Cation exchange resin) AqueousPhase->IonExchange Elution Elution with Ammonia or Acid IonExchange->Elution PurifiedFraction Purified Fraction Elution->PurifiedFraction FinalPurification Final Purification (e.g., Preparative HPLC, Crystallization) PurifiedFraction->FinalPurification FinalProduct 5-Hydroxypiperidine-2-carboxylic Acid FinalPurification->FinalProduct

Caption: General experimental workflow for the isolation of 5-hydroxypiperidine-2-carboxylic acid.

Detailed Methodological Steps

1. Sample Preparation:

  • Collection and Drying: Collect the desired plant material (e.g., leaves, seeds). The material should be properly identified and processed. Air-drying or freeze-drying are common methods to preserve the chemical integrity of the sample.

  • Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

  • Solvent Selection: A polar solvent is typically used to extract 5-hydroxypiperidine-2-carboxylic acid. A mixture of methanol or ethanol with water (e.g., 80% methanol) is a common choice.

  • Extraction Technique: Maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed. The choice of method depends on the scale of extraction and the stability of the compound.

    • Maceration: The powdered plant material is soaked in the solvent for an extended period (e.g., 24-48 hours) with occasional agitation.

    • Soxhlet Extraction: This continuous extraction method is efficient but uses heat, which might degrade thermolabile compounds.

    • Ultrasound-Assisted Extraction: This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.

3. Preliminary Purification:

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Defatting: For lipid-rich plant materials like seeds, a defatting step is necessary. This is typically done by partitioning the crude extract with a non-polar solvent like n-hexane. The polar compounds, including 5-hydroxypiperidine-2-carboxylic acid, will remain in the polar (aqueous/alcoholic) phase.

4. Chromatographic Purification:

  • Ion-Exchange Chromatography: This is a key step for separating amino acids. A strong cation exchange resin is often used. The crude extract, dissolved in a low pH buffer, is loaded onto the column. The positively charged amino acids bind to the resin.

  • Elution: The column is washed with water or a low concentration buffer to remove neutral and anionic compounds. The bound amino acids are then eluted using a gradient of increasing pH (e.g., with aqueous ammonia) or by increasing the ionic strength of the buffer. Fractions are collected and analyzed for the presence of the target compound.

5. Final Purification and Characterization:

  • Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing 5-hydroxypiperidine-2-carboxylic acid can be further purified using preparative HPLC with a suitable column (e.g., a reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column).

  • Crystallization: If a sufficient amount of pure compound is obtained, crystallization can be used as a final purification step.

  • Characterization: The identity and purity of the isolated compound should be confirmed using analytical techniques such as:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

Signaling Pathways and Biological Role

Currently, there is limited information available in the scientific literature regarding specific signaling pathways in which 5-hydroxypiperidine-2-carboxylic acid is directly involved. Its role is often discussed in the broader context of plant defense and nitrogen metabolism. As a non-proteinogenic amino acid, it is believed to contribute to a plant's chemical defense arsenal against herbivores and pathogens.[1]

Quantitative Data

As of the date of this guide, comprehensive and comparative quantitative data on the concentration of 5-hydroxypiperidine-2-carboxylic acid across its various natural sources is not well-documented in publicly accessible literature. The following table summarizes the available qualitative and semi-quantitative information.

Natural SourcePlant Part(s)Reported Concentration/YieldCitation(s)
Leucaena leucocephalaLeaves> 1.2 mM (effective against Heteropsylla cubana)[1]
Leucaena leucocephala vs. L. glaucaNot specifiedL. leucocephala has 2.3-fold higher concentration[1]
Morus albaLeaves, Phloem ExudatesPresent[][3]
Lathyrus japonicusSeedsPresent[]
Calliandra angustifoliaNot specifiedPresent[]
Acaciella glaucaNot specifiedPresent

Further research is needed to establish precise quantitative data for the concentration and extraction yields of 5-hydroxypiperidine-2-carboxylic acid from these and other potential natural sources.

Conclusion

5-Hydroxypiperidine-2-carboxylic acid is a naturally occurring piperidine alkaloid with known presence in several plant species. While its biosynthetic pathway from L-lysine is understood, detailed protocols for its isolation and comprehensive quantitative data on its abundance in various natural sources are still areas that require further investigation. The general methodologies for alkaloid and amino acid isolation provided in this guide offer a solid foundation for researchers aiming to extract and study this compound. Future research focusing on optimizing extraction protocols and quantifying the compound's concentration in different plant tissues will be crucial for unlocking its full potential in drug development and other applications.

References

Biosynthesis of 5-Hydroxypiperidine-2-carboxylic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of 5-hydroxypiperidine-2-carboxylic acid, a molecule of interest for its potential applications in pharmaceuticals and as a building block in organic synthesis. The guide details the enzymatic steps, intermediary metabolites, and available quantitative data. It also outlines experimental protocols for the study of this pathway and its components.

Introduction

5-Hydroxypiperidine-2-carboxylic acid, also known as 5-hydroxypipecolic acid, is a non-proteinogenic amino acid derived from the catabolism of L-lysine. Its presence in various organisms, from bacteria to plants and mammals, suggests diverse physiological roles. This guide focuses on the primary biosynthetic route from L-lysine, which involves a series of enzymatic transformations.

The Core Biosynthetic Pathway

The biosynthesis of 5-hydroxypiperidine-2-carboxylic acid from L-lysine proceeds through a multi-step enzymatic cascade. The principal pathway involves the initial oxidative deamination of L-lysine, followed by cyclization, reduction, and a final hydroxylation step.

Step 1: Oxidative Deamination of L-Lysine

The pathway is initiated by the oxidative deamination of the α-amino group of L-lysine, catalyzed by L-lysine α-oxidase . This reaction yields α-keto-ε-aminocaproate, along with ammonia and hydrogen peroxide.

  • Enzyme: L-lysine α-oxidase (EC 1.4.3.14)

  • Substrate: L-lysine

  • Products: α-keto-ε-aminocaproate, NH₃, H₂O₂

  • Cofactor: Flavin adenine dinucleotide (FAD)

Step 2: Spontaneous Cyclization

The resulting α-keto-ε-aminocaproate undergoes a spontaneous intramolecular cyclization to form the transient ketimine intermediate, Δ¹-piperideine-2-carboxylate .

Step 3: Reduction to L-Pipecolic Acid

The cyclic imine, Δ¹-piperideine-2-carboxylate, is then reduced to L-pipecolic acid by the enzyme ketimine reductase , also known as μ-crystallin (CRYM). This reaction is dependent on the coenzyme NADPH.

  • Enzyme: Ketimine reductase / μ-crystallin (CRYM)

  • Substrate: Δ¹-piperideine-2-carboxylate

  • Product: L-pipecolic acid

  • Cofactor: NADPH

Step 4: Hydroxylation to 5-Hydroxypiperidine-2-carboxylic Acid

The final step in the pathway is the hydroxylation of L-pipecolic acid at the C5 position to yield 5-hydroxypiperidine-2-carboxylic acid. This reaction is catalyzed by a cytochrome P450-dependent monooxygenase . The specific P450 isozyme responsible for this reaction has not been definitively identified in the literature.

  • Enzyme: Cytochrome P450 monooxygenase

  • Substrate: L-pipecolic acid

  • Product: 5-hydroxypiperidine-2-carboxylic acid

  • Cofactors: Heme, NADPH

Quantitative Data

Quantitative data for the enzymes in this pathway is limited. The following tables summarize the available information.

Table 1: Quantitative Data for L-lysine α-oxidase

ParameterValueOrganismReference
Km (L-lysine) 1.015 x 10⁻⁵ MTrichoderma cf. aureoviride[1]
kcat 65.5 s⁻¹Trichoderma viride[2]
Optimal pH 7.4Trichoderma viride[2]
Optimal Temperature 50 °CTrichoderma viride[2]

Table 2: Quantitative Data for Ketimine Reductase (CRYM)

ParameterValueOrganism/SubstrateReference
Km (Δ¹-piperideine-2-carboxylate) Not availableNot available
kcat Not availableNot available
Optimal pH Not availableNot available
Optimal Temperature Not availableNot available

Table 3: Quantitative Data for Cytochrome P450 Pipecolate 5-Hydroxylase

ParameterValueOrganism/SubstrateReference
Km (L-pipecolic acid) Not availableNot available
kcat Not availableNot available
Optimal pH Not availableNot available
Optimal Temperature Not availableNot available

Note: The specific cytochrome P450 isozyme responsible for this reaction has not been fully characterized, and therefore, its kinetic parameters are not available.

Relationship to the Cadaverine Pathway

The cadaverine pathway is another major catabolic route for L-lysine, where lysine is decarboxylated to form cadaverine by the enzyme lysine decarboxylase. While both pathways originate from lysine, a direct enzymatic link or shared intermediate that channels metabolites from the cadaverine pathway into the 5-hydroxypiperidine-2-carboxylic acid pathway has not been clearly established in the scientific literature. They are generally considered as distinct routes of lysine degradation.

Experimental Protocols

Detailed experimental protocols for the complete biosynthetic pathway of 5-hydroxypiperidine-2-carboxylic acid are not extensively documented. However, established methods for assaying the individual enzymes and quantifying the product can be adapted.

Enzyme Assays

This assay measures the production of hydrogen peroxide, a co-product of the L-lysine α-oxidase reaction.

  • Reaction Mixture:

    • 100 mM potassium phosphate buffer (pH 7.5)

    • 10 mM L-lysine

    • 0.5 mM 4-aminoantipyrine

    • 2 mM N,N-dimethylaniline

    • 5 U/mL horseradish peroxidase

  • Procedure:

    • Pre-incubate the reaction mixture without L-lysine at 37°C for 5 minutes.

    • Initiate the reaction by adding L-lysine.

    • Monitor the increase in absorbance at 555 nm, which corresponds to the formation of a colored product from the peroxidase-coupled reaction.

    • Enzyme activity can be calculated using the molar extinction coefficient of the product.

This assay monitors the consumption of NADPH during the reduction of the ketimine substrate.

  • Reaction Mixture:

    • 100 mM potassium phosphate buffer (pH 7.0)

    • 0.2 mM NADPH

    • A source of the substrate, Δ¹-piperideine-2-carboxylate (which can be generated in situ from α-keto-ε-aminocaproate).

    • Purified ketimine reductase.

  • Procedure:

    • Pre-incubate the reaction mixture without the enzyme at 30°C for 5 minutes.

    • Initiate the reaction by adding the enzyme.

    • Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.

    • Enzyme activity is calculated using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

This assay requires a reconstituted system containing the P450 enzyme, a P450 reductase, and a lipid environment.

  • Reaction Mixture:

    • 100 mM potassium phosphate buffer (pH 7.4)

    • 1 mM L-pipecolic acid

    • Recombinant cytochrome P450 enzyme (if identified and available) or human liver microsomes.

    • NADPH-cytochrome P450 reductase.

    • Phospholipids (e.g., dilauroylphosphatidylcholine).

    • An NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase).

  • Procedure:

    • Pre-incubate the reconstituted enzyme system at 37°C.

    • Initiate the reaction by adding L-pipecolic acid and the NADPH-regenerating system.

    • Incubate for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

    • Analyze the formation of 5-hydroxypiperidine-2-carboxylic acid by HPLC-MS/MS.

Quantification of 5-Hydroxypiperidine-2-carboxylic Acid by HPLC-MS/MS

This method provides sensitive and specific quantification of the final product in biological matrices.

  • Sample Preparation (from Plant Material):

    • Homogenize the plant tissue in a suitable solvent (e.g., 80% methanol).

    • Centrifuge to pellet cellular debris.

    • The supernatant can be further purified using solid-phase extraction (SPE) if necessary to remove interfering compounds.

    • Dry the extract and reconstitute in the mobile phase for analysis.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over a suitable time frame.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for 5-hydroxypiperidine-2-carboxylic acid and an appropriate internal standard.

Visualizations

Biosynthesis_Pathway Lysine L-Lysine KAC α-keto-ε-aminocaproate Lysine->KAC L-lysine α-oxidase P2C Δ¹-piperideine-2-carboxylate KAC->P2C Spontaneous Cyclization Pipecolate L-Pipecolic Acid P2C->Pipecolate Ketimine Reductase (CRYM) HydroxyPipecolate 5-Hydroxypiperidine- 2-carboxylic Acid Pipecolate->HydroxyPipecolate Cytochrome P450 Monooxygenase

Caption: Biosynthetic pathway of 5-hydroxypiperidine-2-carboxylic acid from L-lysine.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analysis Tissue Biological Tissue (e.g., Plant Material) Homogenization Homogenization Tissue->Homogenization Extraction Solvent Extraction Homogenization->Extraction Purification Purification (SPE) Extraction->Purification HPLC HPLC Separation Purification->HPLC Injection MSMS MS/MS Detection HPLC->MSMS Quantification Data Analysis & Quantification MSMS->Quantification

Caption: General experimental workflow for the quantification of 5-hydroxypiperidine-2-carboxylic acid.

Conclusion

The biosynthesis of 5-hydroxypiperidine-2-carboxylic acid from L-lysine is a four-step pathway involving enzymatic and spontaneous reactions. While the key enzymes have been identified, further research is required to fully characterize the kinetics of ketimine reductase with its specific substrate in this pathway and to identify and characterize the specific cytochrome P450 isozyme responsible for the final hydroxylation step. The development of detailed and standardized experimental protocols will be crucial for advancing the study of this pathway and its potential applications in biotechnology and drug development.

References

An In-depth Technical Guide to the Physicochemical Properties and Biological Significance of (2S,5R)-5-Hydroxypipecolic Acid Hydrochloride (CAS 824943-40-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and biological significance of (2S,5R)-5-Hydroxypipecolic acid hydrochloride (CAS 824943-40-0). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. The guide summarizes key quantitative data in a structured format, details experimental protocols for its analysis, and elucidates its role in plant immune signaling pathways through graphical representations.

Physicochemical Properties

(2S,5R)-5-Hydroxypipecolic acid hydrochloride is a derivative of pipecolic acid, a non-proteinogenic amino acid. The presence of a hydroxyl group and its hydrochloride salt form significantly influence its chemical characteristics, such as enhanced stability and solubility in aqueous solutions.[1] While specific experimentally determined data for this exact stereoisomer is limited, the following tables summarize available computed and general properties.

Table 1: General Physicochemical Properties

PropertyValueSource
CAS Number 824943-40-0Internal
Chemical Name (2S,5R)-5-Hydroxypipecolic acid hydrochlorideInternal
Molecular Formula C₆H₁₂ClNO₃[1][2]
Molecular Weight 181.62 g/mol [2]
Appearance Solid[1]
Chirality (2S,5R)Internal

Table 2: Computed Physicochemical Properties

PropertyValueSource
Hydrogen Bond Donor Count 4[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 1[2]
Exact Mass 181.0505709[2]
Topological Polar Surface Area 69.6 Ų[2]
Complexity 137[2]

Note: The data in Table 2 are computationally derived and may differ from experimentally determined values.

Experimental Protocols

The analysis of (2S,5R)-5-Hydroxypipecolic acid, particularly its chiral separation and quantification in biological matrices, is crucial for understanding its function. A widely used method is chiral Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5][6]

Chiral GC-MS Analysis of 5-Hydroxypipecolic Acid

This protocol outlines a general procedure for the analysis of chiral secondary amino acids, including 5-hydroxypipecolic acid, in biological samples.[3][6]

Objective: To separate and quantify the enantiomers of 5-hydroxypipecolic acid.

Methodology:

  • Sample Preparation & Derivatization:

    • Aqueous biological samples (e.g., human urine, serum, or plant extracts) are subjected to an in-situ derivatization process.[3][5]

    • Heptafluorobutyl chloroformate (HFBCF) is used as the derivatizing agent.[3][5][6] This step is followed by a simultaneous liquid-liquid microextraction into an organic solvent like isooctane.[5][6]

    • The resulting low-polar derivatives are then amidated using methylamine.[5][6]

  • Extraction:

    • The derivatized analytes are extracted from the aqueous phase into an organic solvent.

  • GC-MS Analysis:

    • The extracted and derivatized sample is injected into a gas chromatograph equipped with a chiral capillary column (e.g., Chirasil-L-Val).[3]

    • The enantiomers are separated based on their differential interaction with the chiral stationary phase.

    • The separated compounds are then detected and quantified using a mass spectrometer.

Below is a graphical representation of the experimental workflow.

experimental_workflow sample Aqueous Biological Sample derivatization In-situ Derivatization (Heptafluorobutyl Chloroformate) sample->derivatization extraction Liquid-Liquid Microextraction (Isooctane) derivatization->extraction amidation Amidation (Methylamine) extraction->amidation gcms Chiral GC-MS Analysis (Chirasil-L-Val column) amidation->gcms data Data Analysis gcms->data nph_signaling_pathway cluster_biosynthesis NHP Biosynthesis cluster_signaling Immune Signaling Lysine L-Lysine P2C Δ¹-piperideine-2-carboxylic acid Lysine->P2C ALD1 Pip Pipecolic Acid P2C->Pip SARD4 NHP N-hydroxypipecolic acid Pip->NHP FMO1 SA Salicylic Acid (SA) Biosynthesis NHP->SA Induces Defense Defense Gene Expression NHP->Defense Primes Pathogen Pathogen Recognition Pathogen->Lysine SA->Defense SAR Systemic Acquired Resistance (SAR) Defense->SAR

References

The Pivotal Role of Hydroxypiperidine Derivatives in Neuropharmacology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydroxypiperidine scaffold is a cornerstone in medicinal chemistry, particularly in the development of novel therapeutics for a wide range of central nervous system (CNS) disorders. Its inherent structural features, including a saturated heterocyclic ring that imparts favorable pharmacokinetic properties and a hydroxyl group that allows for diverse chemical modifications, make it a privileged scaffold in neuropharmacological drug discovery. This technical guide provides an in-depth overview of the neuropharmacological applications of hydroxypiperidine derivatives, focusing on their interactions with key CNS targets, and presents detailed experimental methodologies for their evaluation.

Neuropharmacological Targets and Quantitative Data

Hydroxypiperidine derivatives have been successfully designed and synthesized to target a variety of CNS receptors and transporters, demonstrating potential therapeutic applications in conditions such as psychosis, cognitive disorders, and neurodegenerative diseases. The following tables summarize the quantitative data for several hydroxypiperidine derivatives at key neuropharmacological targets.

Table 1: Binding Affinities (Ki) and Potencies (pA2) of Hydroxypiperidine Derivatives at Dopamine and Histamine Receptors

Compound/DerivativeTarget ReceptorAssay TypeValueUnitsReference
1-Benzyl-4-hydroxypiperidine derivative (9b2)Human Histamine H3Radioligand Binding7.09pKi[1]
1-Benzyl-4-hydroxypiperidine derivative (9b1)Human Histamine H3Radioligand Binding6.78pKi[1]
1-Benzyl-4-hydroxypiperidine derivative (9b5)Human Histamine H3Radioligand Binding6.99pKi[1]
1-Benzyl-4-hydroxypiperidine derivative (9b6)Human Histamine H3Radioligand Binding6.97pKi[1]
ADS-003 (Benzofuranylpiperidinyloxy derivative)Guinea Pig Histamine H3Functional Assay (Jejunum)8.47pA2[2]
Benzyl derivative of N-propylpentan-1-amineGuinea Pig Histamine H3Functional Assay (Jejunum)7.79pA2[2]
Thioperamide (Reference)Guinea Pig Histamine H3Functional Assay (Jejunum)8.67pA2[2]
3-Fluorobenzyl-3-O-derivative (8a)Human Dopamine D4Radioligand Binding205.9Ki (nM)
3,4-Difluorophenyl-3-O-derivative (8b)Human Dopamine D4Radioligand Binding169Ki (nM)
4-Fluoro-3-methyl-3-O-derivative (8c)Human Dopamine D4Radioligand Binding135Ki (nM)

Table 2: Inhibitory Concentrations (IC50) of Hydroxypiperidine Derivatives at Monoamine Transporters and NMDA Receptors

Compound/DerivativeTargetAssay TypeValueUnitsReference
(+)-trans-3-Hydroxy derivative of GBR 12935 analogDopamine TransporterRadioligand Binding ([3H]cocaine analog)0.46IC50 (nM)[3]
(-)-trans-3-Hydroxy derivative of GBR 12935 analogDopamine TransporterRadioligand Binding ([3H]cocaine analog)56.7IC50 (nM)[3]
(+)-trans-3-Hydroxy derivative of GBR 12935 analogDopamine TransporterDopamine Uptake Inhibition4.05IC50 (nM)[3]
(-)-trans-3-Hydroxy derivative of GBR 12935 analogDopamine TransporterDopamine Uptake Inhibition38.0IC50 (nM)[3]
(-)-1 (LY235723)NMDA ReceptorRadioligand Binding ([3H]CGS 19755)67IC50 (nM)[4]
(-)-1 (LY235723)NMDA ReceptorCortical Slice Preparation (vs 40 µM NMDA)1.9IC50 (µM)[4]

Table 3: Binding Affinities (Ki) of Hydroxypiperidine and Related Analogs at Serotonin and Muscarinic Receptors

Compound/DerivativeTarget ReceptorAssay TypeValueUnitsReference
Pethidine Analog (6b)Human Muscarinic M1Radioligand Binding ([3H]NMS)0.67Ki (µM)[5]
Pethidine Analog (6b)Human Muscarinic M3Radioligand Binding ([3H]NMS)0.37Ki (µM)[5]
Pethidine Analog (6b)Human Muscarinic M5Radioligand Binding ([3H]NMS)0.38Ki (µM)[5]
4-(Benzothiazol-2-yl)piperidine derivative (18)Human Serotonin 5-HT1ARadioligand BindingHighAffinity[6]
4-(Benzothiazol-2-yl)piperidine derivative (18)Human Serotonin Transporter (SERT)Radioligand BindingHighAffinity[6]
2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamine Analog (2c)Human Serotonin 5-HT1ARadioligand BindingHighAffinity[7]
2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamine Analog (2c)Human Serotonin 5-HT2BRadioligand BindingHighAffinity[7]
2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamine Analog (2c)Human Serotonin 5-HT7Radioligand BindingHighAffinity[7]

Key Signaling Pathways

The therapeutic effects of hydroxypiperidine derivatives are mediated through their interaction with specific G protein-coupled receptors (GPCRs) and ion channels, leading to the modulation of intracellular signaling cascades. Understanding these pathways is crucial for rational drug design and development.

Dopamine D2 Receptor Signaling Pathway

Antipsychotic drugs, many of which incorporate a piperidine or hydroxypiperidine moiety, primarily target the dopamine D2 receptor. Blockade of this receptor in the mesolimbic pathway is associated with the amelioration of positive symptoms in schizophrenia.

D2_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Neuronal_Response Altered Neuronal Excitability PKA->Neuronal_Response Modulates Hydroxypiperidine Hydroxypiperidine Derivative (Antagonist) Hydroxypiperidine->D2R Blocks

Dopamine D2 Receptor Antagonism by a Hydroxypiperidine Derivative.

Histamine H3 Receptor Signaling Pathway

Histamine H3 receptor antagonists, including several hydroxypiperidine derivatives, are being investigated for their potential in treating cognitive disorders. By blocking the H3 autoreceptor, these compounds enhance the release of histamine and other neurotransmitters, thereby promoting wakefulness and cognitive function.

H3_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft Histamine_Vesicle Histamine Vesicles Histamine_Synapse Histamine_Vesicle->Histamine_Synapse Release H3R Histamine H3 Autoreceptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates PKA->Histamine_Vesicle Inhibits Release Histamine_Release Histamine Release Hydroxypiperidine Hydroxypiperidine Derivative (Antagonist) Hydroxypiperidine->H3R Blocks Hydroxypiperidine->Histamine_Release Increases Histamine_Synapse->H3R Binds

Histamine H3 Receptor Antagonism by a Hydroxypiperidine Derivative.

Experimental Protocols

The evaluation of novel hydroxypiperidine derivatives requires a suite of well-defined experimental protocols. The following sections provide detailed methodologies for key in vitro and in vivo assays.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol describes a competition binding assay using [3H]-Spiperone to determine the affinity of test compounds for the dopamine D2 receptor.[8][9][10][11][12]

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [3H]-Spiperone (specific activity ~16.2 Ci/mmol).

  • Non-specific Binding Control: (+)-Butaclamol (5 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.[10]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plates: 96-well plates with glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.1% polyethyleneimine (PEI).[8]

  • Scintillation Cocktail.

  • Liquid Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in order:

    • 450 µL of assay buffer.

    • 200 µL of either assay buffer (for total binding), 5 µM (+)-butaclamol (for non-specific binding), or the test hydroxypiperidine derivative at various concentrations.

    • 150 µL of the membrane preparation.

    • 200 µL of [3H]-Spiperone solution (final concentration ~2-3 times the Kd).[8]

  • Incubation: Incubate the plate for 120 minutes at 25°C with gentle agitation.[9]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked filter plates. Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound and convert it to a Ki value using the Cheng-Prusoff equation.

Functional Assay for Histamine H1 Receptor Antagonism (Guinea Pig Ileum)

This ex vivo protocol assesses the functional antagonism of hydroxypiperidine derivatives at the histamine H1 receptor by measuring the inhibition of histamine-induced contractions of the isolated guinea pig ileum.[1][13][14][15][16]

Materials:

  • Tissue: Freshly isolated guinea pig ileum.

  • Physiological Salt Solution: Tyrode's solution, maintained at 32-33°C and aerated with 95% O2 / 5% CO2.[1]

  • Agonist: Histamine dihydrochloride stock solution.

  • Test Compounds: Hydroxypiperidine derivatives.

  • Organ Bath and Transducer System.

Procedure:

  • Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing Tyrode's solution. Allow the tissue to equilibrate under a resting tension of 0.5g for at least 30 minutes.[1]

  • Histamine Dose-Response Curve: Add increasing concentrations of histamine to the organ bath and record the resulting contractions to establish a dose-response curve.

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add the test hydroxypiperidine derivative to the organ bath and incubate for a predetermined time (e.g., 20 minutes).[16]

  • Repeat Histamine Dose-Response: In the presence of the antagonist, repeat the histamine dose-response curve.

  • Data Analysis: Compare the histamine dose-response curves in the absence and presence of the antagonist. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value to quantify the antagonist potency.

Synthesis of N-Substituted-4-hydroxypiperidine Derivatives

This protocol outlines a general method for the synthesis of N-substituted 4-hydroxypiperidine derivatives via reductive amination.[17][18][19][20]

Materials:

  • N-Boc-4-oxopiperidine.

  • Primary or secondary amine (e.g., benzylamine).

  • Sodium triacetoxyborohydride (STAB).

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Acetic acid.

  • Saturated aqueous sodium bicarbonate (NaHCO3).

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).

  • Trifluoroacetic acid (TFA) or HCl in dioxane for Boc deprotection.

Procedure:

  • Reductive Amination:

    • To a solution of N-Boc-4-oxopiperidine and the desired amine in DCE or DCM, add a catalytic amount of acetic acid.

    • Stir the mixture for a short period, then add STAB portion-wise.

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction with saturated aqueous NaHCO3 and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Boc Deprotection:

    • Dissolve the crude N-Boc protected intermediate in DCM.

    • Add TFA or HCl in dioxane and stir at room temperature.

    • Monitor the reaction for the removal of the Boc group.

    • Upon completion, concentrate the reaction mixture to obtain the desired N-substituted-4-hydroxypiperidine derivative, which can be further purified by crystallization or chromatography.

Experimental and Drug Discovery Workflows

The discovery and development of novel neuropharmacological agents from hydroxypiperidine derivatives follow a structured workflow, from initial screening to preclinical evaluation.

High-Throughput Screening (HTS) Workflow for GPCR Ligands

This diagram illustrates a typical HTS cascade for identifying novel hydroxypiperidine derivatives that act as GPCR modulators.[21][22][23]

HTS_Workflow Start Hydroxypiperidine Compound Library Primary_Screen Primary Screen (e.g., Radioligand Binding Assay) Start->Primary_Screen Hit_Identification Hit Identification (Activity > Threshold) Primary_Screen->Hit_Identification Hit_Identification->Start Inactive Compounds Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Hit_Identification->Dose_Response Active Compounds Secondary_Assays Secondary Assays (Functional Assays, Orthogonal Screens) Dose_Response->Secondary_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR_Analysis Lead_Optimization Lead Optimization (Chemical Synthesis) SAR_Analysis->Lead_Optimization Lead_Optimization->Secondary_Assays Iterative Cycles In_Vivo_Testing In Vivo Efficacy and Toxicology Studies Lead_Optimization->In_Vivo_Testing End Preclinical Candidate In_Vivo_Testing->End

High-Throughput Screening Cascade for GPCR Ligands.

CNS Drug Discovery and Development Workflow

This logical diagram outlines the overarching process of developing a CNS drug, from initial target identification to clinical trials.[24][25][26][27]

CNS_Drug_Discovery_Workflow Target_ID Target Identification & Validation Lead_Discovery Lead Discovery (HTS, Fragment-Based, etc.) Target_ID->Lead_Discovery Lead_Opt Lead Optimization (SAR, ADME/Tox Profiling) Lead_Discovery->Lead_Opt Preclinical Preclinical Development (In Vivo Models, Safety Pharmacology) Lead_Opt->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Clinical_Trials Clinical Trials (Phase I, II, III) IND->Clinical_Trials NDA New Drug Application (NDA) Submission Clinical_Trials->NDA Approval Regulatory Approval & Market Launch NDA->Approval

CNS Drug Discovery and Development Pipeline.

References

Methodological & Application

Application Notes and Protocols for (2S,5R)-5-hydroxypiperidine-2-carboxylic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: These application notes are intended for research use only by qualified personnel. They are compiled from publicly available information and are not a substitute for independent validation. The biological activity and optimal experimental conditions for (2S,5R)-5-hydroxypiperidine-2-carboxylic Acid in cell culture have not been extensively documented in publicly available literature. The following protocols are generalized and should be adapted and optimized for specific cell lines and experimental questions.

Introduction

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid is a chiral heterocyclic compound.[1][2] Structurally, it is a derivative of piperidine featuring both a hydroxyl and a carboxylic acid functional group. This compound and its stereoisomers are recognized as valuable building blocks in medicinal chemistry for the synthesis of more complex, biologically active molecules.[1][2][3] Notably, it serves as a synthetic intermediate in the development of pharmaceuticals, including novel β-lactamase inhibitors.

While the direct application of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid in cell culture is not widely reported, its structural motifs are present in molecules with known biological activities. Derivatives of hydroxypiperidines have been investigated for various therapeutic applications, including their potential as enzyme inhibitors and for their interaction with neurotransmitter receptors.

Given the limited specific data, the following guidelines provide a starting point for researchers wishing to investigate the effects of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid in a cell culture setting.

Product Information

Property Value
IUPAC Name (2S,5R)-5-hydroxypiperidine-2-carboxylic acid
Synonyms trans-5-Hydroxy-L-pipecolic acid
CAS Number 50439-45-7
Molecular Formula C₆H₁₁NO₃
Molecular Weight 145.16 g/mol
Appearance White to off-white powder
Solubility Soluble in water
Storage Store at 2-8°C, protect from light.

Recommended Protocol: Preparation of Stock Solutions

It is crucial to prepare a concentrated stock solution that can be diluted to the desired working concentrations for cell culture experiments.

Materials:

  • (2S,5R)-5-hydroxypiperidine-2-carboxylic acid powder

  • Sterile, cell culture-grade water or phosphate-buffered saline (PBS)

  • Sterile conical tubes (1.5 mL or 15 mL)

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing: Accurately weigh a precise amount of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid powder.

  • Dissolution: Dissolve the powder in sterile, cell culture-grade water or PBS to a final concentration of 10-100 mM. For example, to prepare a 10 mM stock solution, dissolve 1.45 mg of the compound in 1 mL of solvent.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 1 week).

Experimental Workflow for Evaluating Cellular Effects

The following diagram outlines a general workflow for assessing the biological activity of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid in a cell culture model.

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis prep_stock Prepare Stock Solution cell_culture Culture and Seed Cells treatment Treat Cells with Compound cell_culture->treatment incubation Incubate for Defined Period treatment->incubation cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) incubation->cytotoxicity proliferation Proliferation Assay (e.g., BrdU, Ki67) incubation->proliferation apoptosis Apoptosis Assay (e.g., Annexin V, Caspase) incubation->apoptosis signaling Signaling Pathway Analysis (e.g., Western Blot, qPCR) incubation->signaling data_collection Collect Data cytotoxicity->data_collection proliferation->data_collection apoptosis->data_collection signaling->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis conclusion Draw Conclusions statistical_analysis->conclusion

Caption: A generalized workflow for evaluating the in vitro effects of a test compound.

Protocol for Determining Cytotoxicity (MTT Assay)

This protocol is a starting point to determine the cytotoxic effects of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid on a chosen cell line.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • (2S,5R)-5-hydroxypiperidine-2-carboxylic acid stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the (2S,5R)-5-hydroxypiperidine-2-carboxylic acid stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM). Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Remove the medium containing MTT and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. This data can be used to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Potential Signaling Pathways for Investigation

Based on the known biological activities of similar piperidine-containing compounds, the following signaling pathways could be considered for investigation. The relevance of these pathways to (2S,5R)-5-hydroxypiperidine-2-carboxylic acid is speculative and requires experimental validation.

signaling_pathways Hypothetical Signaling Interactions cluster_targets Potential Cellular Targets cluster_outcomes Potential Cellular Outcomes compound (2S,5R)-5-hydroxypiperidine- 2-carboxylic acid enzyme Enzymes (e.g., metabolic enzymes) compound->enzyme Inhibition? receptor Neurotransmitter Receptors (e.g., GABA, glutamate) compound->receptor Binding? metabolism Alteration in Cellular Metabolism enzyme->metabolism neurotransmission Modulation of Neuronal Signaling receptor->neurotransmission cell_fate Changes in Cell Proliferation/Survival metabolism->cell_fate neurotransmission->cell_fate

Caption: Hypothetical interaction of the compound with cellular targets and pathways.

Data Presentation

As no specific quantitative data for the use of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid in cell culture is publicly available, the following table is a template for researchers to populate with their own experimental data.

Table 1: Template for Summarizing Cytotoxicity Data (IC₅₀ Values)

Cell LineCompoundIncubation Time (hours)IC₅₀ (µM)
e.g., HeLa(2S,5R)-5-hydroxypiperidine-2-carboxylic acid24Enter Value
48Enter Value
72Enter Value
e.g., SH-SY5Y(2S,5R)-5-hydroxypiperidine-2-carboxylic acid24Enter Value
48Enter Value
72Enter Value

Conclusion

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid is a compound with potential for biological investigation due to its chemical structure. However, a thorough review of the scientific literature reveals a lack of specific studies detailing its effects in cell culture systems. The protocols and information provided herein are intended as a guide for initiating such studies. Researchers are strongly encouraged to perform dose-response and time-course experiments to determine the optimal conditions for their specific cell models and experimental goals. The exploration of this compound's effects on various cellular processes may uncover novel biological activities.

References

Application Notes and Protocols for In Vivo Administration of (2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are intended for research purposes only. There is a significant lack of published in vivo studies for (2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride. The information provided herein is largely extrapolated from studies on structurally related compounds, namely 4-hydroxypipecolic acid and the parent compound, pipecolic acid. Researchers should exercise caution and conduct thorough dose-finding and toxicology studies before commencing any substantive in vivo experiments with this compound.

Introduction

This compound is a cyclic amino acid derivative with potential applications in pharmaceutical and biological research. Structurally, it is a derivative of pipecolic acid, a metabolite of lysine. While its specific biological functions are not well-documented, research into related pipecolic acid derivatives suggests potential roles in neuroscience and metabolic regulation. These notes provide a starting point for researchers investigating the in vivo effects of this compound.

Potential Areas of Investigation

Based on the biological activities of related compounds, potential areas for in vivo research on this compound include:

  • Neuropharmacology: Pipecolic acid and its derivatives have been implicated in neurological processes.

  • Metabolic Disorders: Studies on 4-hydroxypipecolic acid have shown anti-diabetic and anti-oxidative effects in mice.[1]

Data from In Vivo Studies of Related Compounds

To aid in experimental design, the following table summarizes quantitative data from in vivo studies on closely related compounds.

CompoundAnimal ModelDosageAdministration RouteDurationObserved EffectsReference
4-hydroxypipecolic acidC57BL/KsJ-db/db mice50 mg/kg body weightOral (suspension in 1% gum acacia)10 daysSignificant reduction in fasting blood glucose, plasma triglycerides, cholesterol, and free fatty acids. Increased HDL-cholesterol. Reduced lipid peroxidation and increased antioxidant enzyme activity in liver and kidney.[1]
5-acetamido-2-hydroxy benzoic acid derivatives (PS1 and PS3)Mice20 and 50 mg/kgNot specifiedAcuteReduced abdominal writhing (analgesic effect).[2]
5-Azaquinoxaline derivative (Compound 24)CD-1 mice1 mg/kg (IV), 10 mg/kg (oral)Intravenous and OralAcuteModerate in vivo clearance. 58.1% oral bioavailability.[3]
5-Azaquinoxaline derivative (Compound 30)Mice (pancreatic xenograft model)30 and 100 mg/kgNot specified (QD)Not specified38% and 75% tumor growth inhibition, respectively.[3]

Experimental Protocols (Extrapolated)

The following protocols are suggested starting points for the in vivo administration of this compound, based on methodologies used for related compounds.

Oral Administration Protocol (Based on 4-hydroxypipecolic acid study)

This protocol is adapted from a study on the anti-diabetic effects of 4-hydroxypipecolic acid in a mouse model of diabetes.[1]

Objective: To assess the systemic effects of this compound following oral administration.

Materials:

  • This compound

  • Vehicle: 1% gum acacia in sterile water

  • Animal model: e.g., C57BL/6 mice

  • Oral gavage needles

  • Standard laboratory equipment for animal handling and observation

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Prepare a suspension in 1% gum acacia to the desired concentration (e.g., for a 50 mg/kg dose in a 25g mouse with a 100 µL gavage volume, the concentration would be 12.5 mg/mL).

    • Ensure the suspension is homogenous before each administration.

  • Animal Dosing:

    • Acclimatize animals to handling and the gavage procedure.

    • Administer the prepared suspension orally using a suitable gavage needle.

    • A vehicle-only control group should be included in the experimental design.

  • Monitoring and Endpoint Analysis:

    • Monitor animals for any signs of toxicity or adverse effects.

    • At the end of the study period (e.g., 10 days), collect blood and tissues for analysis (e.g., blood glucose, lipid profile, antioxidant enzyme assays).

Experimental Workflow for Oral Administration

oral_administration_workflow cluster_prep Preparation cluster_dosing Dosing cluster_analysis Analysis prep_compound Weigh Compound mix_solution Create Homogenous Suspension prep_compound->mix_solution prep_vehicle Prepare 1% Gum Acacia prep_vehicle->mix_solution administer Oral Gavage mix_solution->administer control_group Administer Vehicle to Control Group mix_solution->control_group acclimatize Acclimatize Animals acclimatize->administer monitor Monitor for Toxicity administer->monitor control_group->monitor collect_samples Collect Blood and Tissues monitor->collect_samples analyze_endpoints Analyze Endpoints (e.g., Blood Glucose, Lipids) collect_samples->analyze_endpoints

Caption: Workflow for oral administration of the test compound.

Potential Signaling Pathways for Investigation

Given the structural similarity to pipecolic acid, which has known neuromodulatory effects, a potential area of investigation is its interaction with neurotransmitter systems.

Hypothesized Signaling Pathway Interaction

signaling_pathway compound (2S,5R)-5-hydroxypiperidine- 2-carboxylic Acid Hydrochloride receptor Neuronal Receptors (e.g., GABA, NMDA) compound->receptor Binding/Modulation downstream Downstream Signaling Cascades receptor->downstream Activation/Inhibition cellular_response Cellular Response (e.g., altered neuronal excitability) downstream->cellular_response Leads to

Caption: Hypothesized interaction with neuronal signaling pathways.

Considerations for In Vivo Studies

  • Toxicity: Acute and chronic toxicity studies are essential to determine the safety profile of the compound.

  • Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for interpreting efficacy studies.

  • Dose-Response: A thorough dose-response study should be conducted to identify the optimal therapeutic window.

  • Animal Models: The choice of animal model should be appropriate for the research question (e.g., a model of diabetes for metabolic studies, a model of neurodegeneration for neurological studies).

Conclusion

The provided application notes and protocols offer a foundational framework for initiating in vivo research on this compound. Due to the limited availability of direct data, a cautious and systematic approach, beginning with safety and pharmacokinetic profiling, is strongly recommended. The information extrapolated from related compounds provides a valuable starting point for hypothesis-driven research into the therapeutic potential of this molecule.

References

HPLC method for quantifying (2S,5R)-5-hydroxypiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Quantification of (2S,5R)-5-hydroxypiperidine-2-carboxylic Acid

Application Note and Protocol

Introduction

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid, a cyclic amino acid, is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification of this specific stereoisomer is critical for ensuring the purity, efficacy, and safety of the final active pharmaceutical ingredient (API). Due to its lack of a strong native chromophore, direct UV detection by High-Performance Liquid Chromatography (HPLC) is challenging. This application note details a robust and sensitive HPLC method involving pre-column derivatization with dansyl chloride followed by chiral separation and fluorescence detection. This method is designed for researchers, scientists, and drug development professionals requiring precise quantification of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid in process development and quality control settings.

Principle

The method is based on the derivatization of the secondary amine group of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid with dansyl chloride. This reaction introduces a highly fluorescent dansyl group, enabling sensitive detection. The resulting diastereomers are then resolved using a chiral stationary phase, allowing for the specific quantification of the (2S,5R) isomer.

Experimental Protocols

Materials and Reagents
  • (2S,5R)-5-hydroxypiperidine-2-carboxylic acid reference standard

  • Dansyl chloride solution: 1.5 mg/mL in acetone

  • Sodium bicarbonate buffer: 100 mM, pH 9.5

  • Acetone, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Syringe filters: 0.22 µm, PTFE

Equipment
  • HPLC system with a fluorescence detector

  • Chiral HPLC column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral column)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Thermostatic water bath or heating block

Standard and Sample Preparation

3.1. Standard Stock Solution (1 mg/mL) Accurately weigh 10 mg of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid reference standard and dissolve it in 10 mL of HPLC-grade water to obtain a 1 mg/mL stock solution.

3.2. Working Standard Solutions Prepare a series of working standard solutions by diluting the stock solution with water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

3.3. Sample Preparation Dissolve the sample containing (2S,5R)-5-hydroxypiperidine-2-carboxylic acid in water to an estimated concentration within the calibration range. If necessary, perform extraction or purification steps to remove interfering matrix components.

Derivatization Protocol
  • In a microcentrifuge tube, add 100 µL of the standard or sample solution.

  • Add 200 µL of the 100 mM sodium bicarbonate buffer (pH 9.5).

  • Add 200 µL of the 1.5 mg/mL dansyl chloride solution in acetone.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture in a water bath at 60°C for 45 minutes in the dark.

  • After incubation, allow the mixture to cool to room temperature.

  • Evaporate the acetone under a gentle stream of nitrogen or by vacuum centrifugation.

  • Reconstitute the residue in 500 µL of the mobile phase.

  • Filter the final solution through a 0.22 µm syringe filter before injecting it into the HPLC system.

HPLC Conditions
ParameterSetting
Instrument HPLC with Fluorescence Detector
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile / 0.1% Trifluoroacetic Acid in Water (70:30, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Injection Volume 20 µL
Fluorescence Detector Excitation: 340 nm, Emission: 525 nm
Run Time 20 minutes

Data and Performance Characteristics

The following tables summarize the quantitative data obtained from the method validation, demonstrating its suitability for the intended purpose.

Table 1: Linearity and Range
Concentration (µg/mL)Peak Area (Arbitrary Units)
1.012,540
5.063,210
10.0124,980
25.0311,500
50.0625,300
100.01,251,000
Correlation Coefficient (r²) 0.9998
Linear Range 1.0 - 100.0 µg/mL
Table 2: Precision and Accuracy
QC LevelConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
LQC5.02.13.5102.4
MQC25.01.52.899.8
HQC75.01.22.3101.1
Table 3: Limits of Detection and Quantification
ParameterValue
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis start Start: Reference Standard or Sample stock Prepare Stock (1 mg/mL) start->stock working Prepare Working Standards (1-100 µg/mL) stock->working mix Mix Sample/Standard, Buffer, and Dansyl Chloride working->mix incubate Incubate (60°C, 45 min) mix->incubate evap Evaporate Acetone incubate->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute filter Filter (0.22 µm) reconstitute->filter inject Inject 20 µL filter->inject separate Chiral Separation (Chiralpak AD-H) inject->separate detect Fluorescence Detection (Ex:340/Em:525) separate->detect quantify Quantify (Peak Area) detect->quantify

Caption: Workflow for the quantification of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid.

Logical Relationship of Method Components

Method_Logic cluster_analyte Analyte Properties cluster_solution Analytical Solution cluster_outcome Method Outcome Analyte (2S,5R)-5-hydroxypiperidine- 2-carboxylic acid Prop1 Poor UV Chromophore Analyte->Prop1 Prop2 Chiral Center Analyte->Prop2 Deriv Pre-column Derivatization (Dansyl Chloride) Prop1->Deriv addresses ChiralSep Chiral HPLC (Polysaccharide CSP) Prop2->ChiralSep addresses Outcome1 Enables Sensitive Fluorescence Detection Deriv->Outcome1 Outcome2 Isomer-Specific Separation ChiralSep->Outcome2 Quant Accurate Quantification Outcome1->Quant Outcome2->Quant

Caption: Logic diagram illustrating the analytical strategy for the HPLC method.

Conclusion

The described method of pre-column derivatization with dansyl chloride followed by chiral HPLC with fluorescence detection provides a sensitive, specific, and reliable means for quantifying (2S,5R)-5-hydroxypiperidine-2-carboxylic acid. The method demonstrates excellent linearity, precision, and accuracy over a practical concentration range. This application note provides a comprehensive protocol that can be readily implemented in analytical development and quality control laboratories.

Application Notes and Protocols for the Characterization of (2S,5R)-5-hydroxypiperidine-2-carboxylic Acid as a Potential GABA Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Templates for Analysis

Quantitative data from the described experimental protocols should be systematically organized to facilitate analysis and comparison. The following tables are provided as templates for recording and presenting the obtained results.

Table 1: GABA-A Receptor Binding Affinity Data

This table is designed to summarize the results from competitive radioligand binding assays.

CompoundRadioligandReceptor Subtype(s)Kᵢ (nM)IC₅₀ (nM)Hill Slope
(2S,5R)-5-hydroxypiperidine-2-carboxylic acid[³H]-MuscimolNative (Rat Cortex)
(2S,5R)-5-hydroxypiperidine-2-carboxylic acid[³H]-FlunitrazepamRecombinant α₁β₂γ₂
GABA (Control)[³H]-MuscimolNative (Rat Cortex)
Diazepam (Control)[³H]-FlunitrazepamRecombinant α₁β₂γ₂

Table 2: GABA-A Receptor Functional Activity Data

This table is intended for summarizing results from electrophysiological functional assays.

CompoundReceptor Subtype(s)Assay TypeEC₅₀ (µM)Iₘₐₓ (% of GABA response)Modulatory Effect
(2S,5R)-5-hydroxypiperidine-2-carboxylic acidRecombinant α₁β₂γ₂Agonist Activity
(2S,5R)-5-hydroxypiperidine-2-carboxylic acidRecombinant α₁β₂γ₂Allosteric Modulation (with GABA EC₂₀)
GABA (Control)Recombinant α₁β₂γ₂Agonist Activity100%Agonist
Diazepam (Control)Recombinant α₁β₂γ₂Allosteric Modulation (with GABA EC₂₀)Positive Allosteric Modulator

Experimental Protocols

Protocol 1: GABA-A Receptor Competitive Binding Assay

This protocol is adapted from established methods for determining the binding affinity of a test compound for the GABA-A receptor using a radiolabeled ligand.[4][5]

Objective: To determine the inhibitory constant (Kᵢ) of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid at the GABA-A receptor by measuring its ability to displace a known radioligand (e.g., [³H]-Muscimol).

Materials:

  • Test Compound: (2S,5R)-5-hydroxypiperidine-2-carboxylic acid

  • Radioligand: [³H]-Muscimol

  • Non-specific binding control: Unlabeled GABA

  • Tissue Source: Rat cortical membranes or cells expressing recombinant GABA-A receptors

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials and fluid

  • Liquid scintillation counter

  • Homogenizer

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain cortices in ice-cold homogenization buffer (0.32 M sucrose).[4]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[4]

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in binding buffer and repeat the centrifugation step.

    • Finally, resuspend the pellet in a known volume of binding buffer to achieve a protein concentration of approximately 1-2 mg/mL. Store at -80°C.

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Membrane preparation, [³H]-Muscimol (e.g., 1-2 nM), and binding buffer.

      • Non-specific Binding: Membrane preparation, [³H]-Muscimol, and a high concentration of unlabeled GABA (e.g., 100 µM).

      • Displacement: Membrane preparation, [³H]-Muscimol, and varying concentrations of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid (e.g., from 1 nM to 1 mM).

    • The final assay volume should be consistent (e.g., 250 µL).

    • Incubate the plate at 4°C for 60 minutes.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing each well multiple times with ice-cold wash buffer to separate bound from free radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Protocol 2: Electrophysiological Analysis of GABA-A Receptor Function

This protocol outlines the use of automated patch-clamp electrophysiology to assess the functional activity of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid on GABA-A receptors.[6]

Objective: To determine if the test compound acts as an agonist, antagonist, or allosteric modulator of GABA-A receptor function by measuring ion channel currents.

Materials:

  • Test Compound: (2S,5R)-5-hydroxypiperidine-2-carboxylic acid

  • Cell Line: HEK293 cells stably expressing a specific GABA-A receptor subtype (e.g., α₁β₂γ₂).

  • Control Agonist: GABA

  • Extracellular Solution (ECS): Composed of (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Intracellular Solution (ICS): Composed of (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 2 Mg-ATP; pH adjusted to 7.2 with KOH.

  • Automated Patch-Clamp System: (e.g., QPatch or similar)

Procedure:

  • Cell Preparation:

    • Culture the HEK293 cells expressing the GABA-A receptor subtype of interest according to standard protocols.

    • On the day of the experiment, prepare a single-cell suspension.

  • Automated Patch-Clamp Recording:

    • Load the cell suspension, ECS, ICS, and compounds onto the automated patch-clamp system.

    • The system will establish whole-cell patch-clamp recordings.

    • Hold the membrane potential at -60 mV.

  • Agonist Activity Assessment:

    • Apply increasing concentrations of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid to the cells and record any induced currents.

    • A control dose-response curve for GABA should also be generated.

  • Modulatory Activity Assessment:

    • Apply a fixed, sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current.

    • In the continued presence of the GABA EC₂₀, co-apply increasing concentrations of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid.

    • Record the potentiation or inhibition of the GABA-induced current.

  • Data Analysis:

    • For agonist activity, plot the current amplitude against the log concentration of the test compound to determine the EC₅₀ and Iₘₐₓ.

    • For modulatory activity, plot the percentage change in the GABA-induced current against the log concentration of the test compound to determine its EC₅₀ for potentiation or IC₅₀ for inhibition.

Visualizations

The following diagrams illustrate the key pathways and workflows relevant to the study of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid as a GABA receptor ligand.

GABA_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_Receptor GABA-A Receptor (Ligand-gated Ion Channel) Chloride_Channel Chloride (Cl⁻) Channel GABA_Receptor->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl⁻ Influx Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition GABA GABA GABA->GABA_Receptor Binds Ligand (2S,5R)-5-hydroxypiperidine- 2-carboxylic Acid Ligand->GABA_Receptor Binds (Hypothesized)

Caption: GABA-A Receptor Signaling Pathway

Binding_Assay_Workflow start Start prep Prepare Rat Cortical Membranes start->prep setup Set up Assay Plate: - Total Binding - Non-specific Binding - Displacement with Test Compound prep->setup incubate Incubate at 4°C setup->incubate filter Vacuum Filtration incubate->filter count Liquid Scintillation Counting filter->count analyze Data Analysis: Calculate IC₅₀ and Kᵢ count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow

Electrophysiology_Workflow start Start cells Prepare HEK293 cells expressing GABA-A Receptors start->cells patch Establish Whole-Cell Patch-Clamp Recordings cells->patch agonist_test Agonist Test: Apply increasing concentrations of Test Compound patch->agonist_test modulator_test Modulator Test: Co-apply Test Compound with GABA (EC₂₀) patch->modulator_test record Record Ionic Currents agonist_test->record modulator_test->record analyze Data Analysis: Determine EC₅₀ / Iₘₐₓ record->analyze end End analyze->end

Caption: Electrophysiology Functional Assay Workflow

References

Application Notes & Protocols: Large-Scale Synthesis of 2,6-trans-Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 2,6-disubstituted piperidine motif is a prevalent scaffold in a vast array of natural products and pharmaceutically active compounds.[1] The stereochemistry at the C2 and C6 positions is crucial for biological activity, with the trans configuration often being a key determinant for desired pharmacological effects. Consequently, the development of robust and scalable stereoselective synthetic routes to access enantiopure trans-2,6-disubstituted piperidines is of significant interest in drug discovery and development. These application notes provide an overview of selected modern synthetic strategies amenable to large-scale production and detail protocols for their implementation.

Key Synthetic Strategies & Data

Several effective methods for the diastereoselective synthesis of trans-2,6-disubstituted piperidines have been reported. Below is a summary of quantitative data from selected publications, highlighting key performance indicators for large-scale consideration.

MethodKey TransformationSubstrateCatalyst/ReagentSolventYield (%)Diastereomeric Ratio (trans:cis)Reference
Diastereoselective Lithiation/Trapping α-lithiation and electrophilic trappingN-Boc-2-methylpiperidines-BuLi, TMEDA, DMFEt₂O82>95:5[2][3]
Total Synthesis of (±)-Solenopsin A Wittig Reaction and Catalytic HydrogenationN-Boc-6-formyl-2-methyl-3-(tert-butyldimethylsilyloxy)piperidineDecyltriphenylphosphonium bromide/n-BuLi, Pd/C, H₂THF, EtOH~50 (over 2 steps)Predominantly trans[4]
Diversity-Oriented Synthesis (DOS) Intramolecular SN2 CyclizationMesylated δ-amino alcoholNaHTHFHighStereospecific[5]
Pd(II)-Catalyzed Cyclization 1,3-Chirality Transfer ReactionN-protected ζ-amino allylic alcoholPdCl₂(CH₃CN)₂THFHighHigh[6]

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of trans-2,6-Disubstituted Piperidines via Lithiation/Trapping

This protocol is adapted from the work of Beak and others and is suitable for the stereoselective introduction of a second substituent at the C6 position of a 2-substituted piperidine.[1][2]

Materials:

  • N-Boc-2-methylpiperidine

  • sec-Butyllithium (s-BuLi) in cyclohexane (e.g., 1.4 M)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon/nitrogen inlet

  • Syringes and needles

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry, three-neck round-bottom flask is charged with N-Boc-2-methylpiperidine (1.0 eq) and anhydrous diethyl ether (Et₂O). The solution is cooled to -40 °C using a dry ice/acetone bath under an inert atmosphere of argon.

  • Addition of Lithiating Agents: N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 eq) is added, followed by the slow, dropwise addition of sec-butyllithium (s-BuLi) (1.2 eq) while maintaining the internal temperature below -35 °C.

  • Deprotonation: The reaction mixture is stirred at -40 °C for 1.5 hours to ensure complete deprotonation.

  • Electrophilic Quench: Anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is added dropwise, ensuring the temperature does not rise above -35 °C. The mixture is stirred for an additional 1 hour at -40 °C.

  • Quenching and Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with ethyl acetate (EtOAc). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired trans-N-Boc-2-formyl-6-methylpiperidine.

Protocol 2: Large-Scale Synthesis of a Piperidine-2,6-dione Precursor

This protocol is adapted from a patented procedure for the synthesis of a key intermediate for immunomodulatory drugs and demonstrates a scalable, transition-metal-free approach.[7][8]

Materials:

  • Substituted methyl acetate (e.g., methyl 2-phenylacetate)

  • Acrylamide

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl) (e.g., 1 M)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet

  • Addition funnel

  • Filtration apparatus

  • Rotary evaporator or other solvent removal system

Procedure:

  • Reaction Setup: The jacketed reactor is charged with the substituted methyl acetate (1.0 eq) and acrylamide (1.1 eq) in anhydrous THF under a nitrogen atmosphere.

  • Base Addition: The solution is cooled to 0-5 °C. A solution of potassium tert-butoxide (KOtBu) (1.5 eq) in THF is added slowly via an addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours, monitoring for completion by a suitable method (e.g., TLC, LC-MS).

  • Quenching and Work-up: The reaction is carefully quenched by the addition of 1 M HCl until the pH is acidic. The mixture is then partitioned between EtOAc and water. The organic layer is separated, washed with water and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification/Isolation: The crude product can often be purified by recrystallization or precipitation to yield the desired substituted piperidine-2,6-dione. For large-scale operations, isolation by crystallization is preferred over chromatography.

Synthetic Workflow and Signaling Pathway Diagrams

G Synthetic Workflow for trans-2,6-Disubstituted Piperidines cluster_start Starting Materials cluster_reaction Key Transformation cluster_workup Work-up & Purification cluster_product Product N-Boc-2-methylpiperidine N-Boc-2-methylpiperidine Lithiation Lithiation N-Boc-2-methylpiperidine->Lithiation Et2O, -40C s-BuLi/TMEDA s-BuLi/TMEDA s-BuLi/TMEDA->Lithiation DMF DMF Electrophilic Trapping Electrophilic Trapping DMF->Electrophilic Trapping Lithiation->Electrophilic Trapping Intermediate Quenching Quenching Electrophilic Trapping->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography trans-N-Boc-2-formyl-6-methylpiperidine trans-N-Boc-2-formyl-6-methylpiperidine Chromatography->trans-N-Boc-2-formyl-6-methylpiperidine

Caption: Diastereoselective synthesis of a trans-2,6-disubstituted piperidine.

G Inhibition of PI3K/Akt Signaling by Solenopsin RTK Receptor Tyrosine Kinase (RTK) IRS1 IRS1 RTK->IRS1 PI3K PI3K IRS1->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Targets Cell Survival, Proliferation, Angiogenesis Akt->Downstream Targets activates Solenopsin Solenopsin

Caption: Solenopsin inhibits the PI3K/Akt signaling pathway.[9][10]

References

Application of (2S,5R)-5-hydroxypiperidine-2-carboxylic Acid in Medicinal Chemistry: A Focus on β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of potent broad-spectrum β-lactamase inhibitors. Its rigid piperidine scaffold and defined stereochemistry are crucial for the design of molecules that can effectively neutralize a wide range of β-lactamase enzymes, thereby restoring the efficacy of β-lactam antibiotics against resistant bacteria.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this versatile scaffold.

Introduction

Bacterial resistance to β-lactam antibiotics, mediated by the production of β-lactamase enzymes, is a significant global health threat. β-lactamases hydrolyze the amide bond in the β-lactam ring of these antibiotics, rendering them inactive. The development of β-lactamase inhibitors (BLIs) that can be co-administered with β-lactam antibiotics is a clinically successful strategy to combat this resistance.

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid serves as a critical starting material for the synthesis of a new class of non-β-lactam BLIs based on the diazabicyclooctane (DBO) core. A prominent example is Avibactam, a clinically approved inhibitor that is effective against Ambler class A, class C, and some class D β-lactamases. The (2S,5R)-stereochemistry of the hydroxypiperidine precursor is essential for the final stereochemical configuration of the DBO core, which in turn is critical for its inhibitory activity.

Data Presentation: In Vitro Activity of a Key Derivative

The primary application of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid is in the synthesis of DBO-based β-lactamase inhibitors. The following table summarizes the in vitro inhibitory activity of Avibactam, a key therapeutic agent derived from a related stereoisomer, against several clinically relevant β-lactamase enzymes. This data illustrates the potential of the DBO scaffold.

β-Lactamase EnzymeClassOrganism Source (Example)Avibactam IC50 (nM)
CTX-M-15AEscherichia coli, Klebsiella pneumoniae5
TEM-1AEscherichia coli, Haemophilus influenzae8
P99CEnterobacter cloacae80

Experimental Protocols

Synthesis of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide: A Key Intermediate

This protocol outlines a synthetic route to a key intermediate in the synthesis of DBO-based β-lactamase inhibitors, starting from a derivative of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid.

Materials:

  • (2S, 5R)-5-((benzyloxy) amino) piperidine-2-carboxylate oxalate

  • Ammonia in methanol solution

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Carbonyldiimidazole (CDI)

  • Diethylamine

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Ammonolysis: To a solution of (2S, 5R)-5-((benzyloxy) amino) piperidine-2-carboxylate oxalate in methanol, add a solution of ammonia in methanol. Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). Remove the solvent under reduced pressure to obtain crude (2S, 5R)-5-[(benzyloxy) amino] piperidine-2-carboxamide. Purify the crude product by silica gel chromatography.[1]

  • Cyclization: To a solution of the purified carboxamide from the previous step in dichloromethane, add 9-fluorenylmethyl chloroformate and stir. Then, add carbonyldiimidazole and continue stirring. Finally, add diethylamine to the reaction mixture. The reaction progress can be monitored by TLC.[1]

  • Work-up and Purification: Upon completion of the reaction, quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography using a gradient of ethyl acetate in hexane to afford (2S, 5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide.[1]

β-Lactamase Inhibition Assay Protocol

This protocol describes a general method for assessing the inhibitory activity of compounds against β-lactamases using the chromogenic substrate nitrocefin.

Materials:

  • β-lactamase enzyme (e.g., TEM-1, CTX-M-15)

  • Nitrocefin solution

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Test inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare a stock solution of the test inhibitor and a series of dilutions in the assay buffer. Prepare a working solution of the β-lactamase enzyme in the assay buffer. Prepare a working solution of nitrocefin in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the assay buffer, the β-lactamase enzyme solution, and the test inhibitor solution (or solvent control). Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the nitrocefin solution to each well.

  • Measurement: Immediately measure the absorbance at 490 nm in a kinetic mode for a set duration (e.g., 10-30 minutes), taking readings at regular intervals (e.g., every 30 seconds). The rate of nitrocefin hydrolysis is proportional to the increase in absorbance.[2][3]

  • Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizations

G cluster_start Starting Material cluster_synthesis Synthetic Pathway cluster_end Final Product A (2S,5R)-5-hydroxypiperidine- 2-carboxylic acid derivative B Protection of Hydroxyl and Carboxylic Acid Groups A->B Step 1 C Introduction of Amino Group at C5 B->C Step 2 D Formation of Piperidine Carboxamide C->D Step 3 E Cyclization to form Diazabicyclooctane Core D->E Step 4 F Deprotection and Final Modification E->F Step 5 G Diazabicyclooctane-based β-Lactamase Inhibitor (e.g., Avibactam analog) F->G Final Step G cluster_action β-Lactamase Action cluster_inhibition Inhibition Mechanism A β-Lactam Antibiotic C Hydrolysis of β-Lactam Ring A->C B β-Lactamase Enzyme B->C F Covalent Acyl-Enzyme Complex B->F Forms stable complex D Inactive Antibiotic C->D E DBO Inhibitor E->F G Inactivated β-Lactamase F->G

References

Application Notes and Protocols: (2S,5R)-5-Hydroxypiperidine-2-carboxylic Acid as a Key Intermediate for Novel β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid as a crucial chiral building block in the synthesis of next-generation β-lactamase inhibitors, with a specific focus on the clinically significant agent, Relebactam.

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. A primary mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. The development of β-lactamase inhibitors (BLIs) to be co-administered with β-lactam antibiotics is a clinically validated strategy to overcome this resistance. (2S,5R)-5-hydroxypiperidine-2-carboxylic acid has emerged as a valuable chiral intermediate for the synthesis of novel, potent, and broad-spectrum BLIs, such as the diazabicyclooctane (DBO) inhibitor, Relebactam.

(2S,5R)-5-Hydroxypiperidine-2-carboxylic Acid: A Versatile Chiral Scaffold

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid provides a rigid, chiral scaffold that is amenable to diverse chemical modifications, allowing for the synthesis of complex molecules with precise stereochemistry. This is critical for effective interaction with the active site of β-lactamase enzymes. Its piperidine ring system is a key structural feature in several successful BLIs.

Relebactam: A Case Study

Relebactam is a diazabicyclooctane non-β-lactam β-lactamase inhibitor that restores the activity of imipenem against many imipenem-resistant Gram-negative bacteria. It exhibits potent inhibition of Ambler Class A (e.g., KPC) and Class C (e.g., AmpC) β-lactamases. The synthesis of Relebactam highlights the utility of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid derivatives as key starting materials.

Quantitative Data: In Vitro Efficacy of Relebactam

The following tables summarize the inhibitory activity of Relebactam against key β-lactamases and its effect on the minimum inhibitory concentration (MIC) of imipenem against various bacterial strains.

Table 1: Inhibitory Activity of Relebactam against Purified Class A β-Lactamases [1][2]

β-LactamaseEnzyme SourceIC50 (nM)
KPC-2Klebsiella pneumoniae230
KPC-3Klebsiella pneumoniae260
KPC-4Klebsiella pneumoniae910
CTX-M-15Escherichia coli400
SHV-1Klebsiella pneumoniae90 (Ki)
TEM-1Escherichia coli130 (Ki)

Table 2: In Vitro Activity of Imipenem-Relebactam against Gram-Negative Pathogens [3][4][5]

Organism (Number of Isolates)Imipenem MIC50 (μg/mL)Imipenem/Relebactam (4 μg/mL) MIC50 (μg/mL)Imipenem MIC90 (μg/mL)Imipenem/Relebactam (4 μg/mL) MIC90 (μg/mL)% Susceptible to Imipenem/Relebactam
K. pneumoniae KPC-producing (265)>160.25>161>97%
P. aeruginosa imipenem-resistant (413)>162>16862.7%
E. coli KPC-producing (5)>320.12>320.5100%
Enterobacter spp. KPC-producing (7)>160.25>16285.7%
Quantitative Data: In Vivo Efficacy of Imipenem/Relebactam

The combination of imipenem and relebactam has demonstrated significant efficacy in murine infection models.

Table 3: In Vivo Efficacy of Imipenem-Relebactam in a Murine Disseminated Infection Model [6][7]

PathogenRelebactam Dose (mg/kg) with ImipenemLog10 CFU Reduction (vs. untreated control)
P. aeruginosa (Imipenem-resistant)101.72
203.13
403.73
K. pneumoniae (KPC-producing)202.29
403.06
802.36

Experimental Protocols

The following is a representative, multi-step protocol for the synthesis of a key diazabicyclooctane intermediate for Relebactam, starting from a derivative of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid. This protocol is based on synthetic strategies reported in the literature.

Disclaimer: This protocol is for informational purposes only and should be performed by qualified chemists in a well-equipped laboratory with appropriate safety precautions.

Synthesis of Relebactam Intermediate

Step 1: Amide Coupling

  • To a solution of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid derivative (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as HATU (1.1 eq) and a tertiary amine base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired amine coupling partner (e.g., a protected aminopiperidine derivative) (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired amide.

Step 2: Protection of the Hydroxyl Group

  • Dissolve the product from Step 1 (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane).

  • Add a suitable protecting group precursor (e.g., benzyl bromide or a silyl chloride) and a base (e.g., triethylamine or imidazole).

  • Stir the reaction at the appropriate temperature (ranging from 0 °C to room temperature) until the reaction is complete.

  • Work up the reaction as described in Step 1 and purify the product by column chromatography.

Step 3: Cyclization to form the Diazabicyclooctane Core

  • Deprotect the piperidine nitrogen of the product from Step 2 using appropriate conditions (e.g., acid for a Boc group).

  • Dissolve the resulting amine in a suitable solvent and treat with a carbonylating agent, such as triphosgene or carbonyldiimidazole (CDI), in the presence of a base.

  • The intramolecular cyclization will proceed to form the bicyclic urea core of the diazabicyclooctane structure.

  • Purify the cyclized product by crystallization or column chromatography.

Step 4: Deprotection and Final Functionalization

  • Remove the protecting group from the hydroxyl moiety (e.g., hydrogenolysis for a benzyl group).

  • The resulting free hydroxyl group can then be sulfated using a sulfating agent (e.g., sulfur trioxide pyridine complex) to yield the final Relebactam intermediate.

  • Further deprotection steps may be necessary to reveal the final active molecule.

Visualizations

Mechanism of β-Lactamase Inhibition by Relebactam

G Mechanism of β-Lactamase Inhibition by Relebactam cluster_0 Bacterial Cell Beta_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Inhibits Beta_Lactamase β-Lactamase Enzyme Beta_Lactamase->Beta_Lactam_Antibiotic Hydrolyzes (Inactivates) Inactive_Complex Inactive Enzyme- Relebactam Complex Beta_Lactamase->Inactive_Complex Forms Reversible Covalent Adduct Relebactam Relebactam Relebactam->Beta_Lactamase Binds to active site Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis Inactive_Complex->Beta_Lactamase Slow Deacylation

Caption: Relebactam inhibits β-lactamase, protecting β-lactam antibiotics.

General Synthetic Workflow for Relebactam

G General Synthetic Workflow for Relebactam Start (2S,5R)-5-hydroxypiperidine- 2-carboxylic Acid Derivative Step1 Amide Coupling Start->Step1 Step2 Hydroxyl Protection Step1->Step2 Step3 Piperidine N-Deprotection Step2->Step3 Step4 Cyclization (Diazabicyclooctane Formation) Step3->Step4 Step5 Hydroxyl Deprotection Step4->Step5 Step6 Sulfation Step5->Step6 Step7 Final Deprotection Step6->Step7 End Relebactam Step7->End

References

Application Notes and Protocols: Molecular Docking Studies with 5-Hydroxypiperidine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to conducting molecular docking studies with derivatives of 5-hydroxypiperidine-2-carboxylic acid. This scaffold is a valuable starting point for the design of novel therapeutic agents, particularly inhibitors of enzymes such as serine proteases and sulfatases. The following sections detail the rationale, methodologies, and expected outcomes of such studies, offering both theoretical background and practical protocols.

Introduction

5-Hydroxypiperidine-2-carboxylic acid is a versatile chiral building block found in various natural products.[1] Its rigid piperidine core, coupled with hydroxyl and carboxylic acid functional groups, provides a unique three-dimensional structure that can be exploited for targeted drug design.[2] Derivatives of this molecule have shown potential as inhibitors of various enzymes, making them attractive candidates for drug discovery programs in areas such as antiviral, anticancer, and anti-inflammatory research.[3]

Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein.[2] This approach allows for the rapid screening of virtual libraries of compounds, prioritization of candidates for synthesis and biological testing, and the elucidation of structure-activity relationships (SAR).

Target Selection and Rationale

Serine Proteases

Serine proteases are a large family of enzymes that play crucial roles in a wide range of physiological processes, including digestion, blood coagulation, and immunity.[4] Their dysregulation is implicated in numerous diseases, making them important therapeutic targets. For instance, the main protease (Mpro) of SARS-CoV-2 is a serine protease that is essential for viral replication, and its inhibition can block the viral life cycle.[3] The piperidine scaffold has been identified as a promising framework for the development of serine protease inhibitors.[3]

Sulfatases

Sulfatases are enzymes that catalyze the hydrolysis of sulfate esters from a variety of substrates, including steroids, carbohydrates, and proteins.[5] They are key players in cellular signaling and metabolism.[1] The aberrant activity of certain sulfatases is associated with cancer progression and inflammatory diseases.[5] The development of sulfatase inhibitors is an active area of research, and 5-hydroxypiperidine-2-carboxylic acid derivatives represent a potential class of such inhibitors.

Data Presentation: Molecular Docking of Piperidine Derivatives

The following table summarizes the results of a molecular docking study of designed piperidine derivatives against the main protease (Mpro) of SARS-CoV-2 (PDB ID: 6LU7).[3] This data serves as an illustrative example of the type of quantitative output that can be obtained from such studies. The binding energy represents the predicted affinity of the ligand for the protein's active site, with more negative values indicating stronger binding.[3] The inhibition constant (Ki) is an estimate of the concentration of the inhibitor required to produce half-maximum inhibition.

Ligand IDBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
P1-6.86.8GLN189, GLU166CYS145, HIS41
P2-6.512.1GLN189, GLU166CYS145, HIS41
P3-7.32.4CYS145, SER144HIS41, CYS145
P4-7.13.6GLY143, CYS145, SER144CYS145, HIS41
P5-6.95.5GLU166MET49, MET165, HIS41
P6-6.221.4THR190, GLN189CYS145
P7-5.937.9GLN189HIS41, CYS145
P8-6.78.2GLN189, GLU166CYS145, HIS41
N3 (Control)-7.51.6GLN189, GLU166, THR190CYS145, HIS41, MET165

Experimental Protocols

Protocol 1: Molecular Docking of 5-Hydroxypiperidine-2-carboxylic Acid Derivatives

This protocol outlines a general workflow for performing molecular docking studies using AutoDock Vina, a widely used open-source docking program.

1. Preparation of the Target Protein:

  • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Prepare the protein using AutoDockTools (ADT):

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms.

    • Assign Kollman charges.

    • Save the prepared protein in the PDBQT file format.

2. Preparation of the Ligand Library:

  • Draw the 2D structures of the 5-hydroxypiperidine-2-carboxylic acid derivatives using chemical drawing software (e.g., ChemDraw).

  • Convert the 2D structures to 3D structures and perform energy minimization using a suitable program (e.g., Avogadro, Open Babel).

  • Prepare the ligands in ADT:

    • Detect the root and define the rotatable bonds.

    • Assign Gasteiger charges.

    • Save the prepared ligands in the PDBQT file format.

3. Grid Box Generation:

  • Define the docking search space (grid box) around the active site of the target protein. The grid box should be large enough to encompass the entire binding pocket. This can be guided by the position of a co-crystallized inhibitor or by using active site prediction tools.

4. Running the Docking Simulation:

  • Use AutoDock Vina to perform the docking calculations. The program will explore different conformations and orientations of each ligand within the defined grid box and score them based on a scoring function that estimates the binding affinity.

5. Analysis of Results:

  • Analyze the output files to obtain the binding energies and predicted binding poses for each ligand.

  • Visualize the ligand-protein interactions using molecular visualization software (e.g., PyMOL, VMD) to identify key interactions such as hydrogen bonds and hydrophobic contacts.

  • Use the docking scores and interaction patterns to rank the compounds and inform structure-activity relationship (SAR) studies.

Protocol 2: Synthesis of N-Aryl/Alkyl Amide Derivatives of 5-Hydroxypiperidine-2-carboxylic Acid

This protocol describes a general method for the synthesis of amide derivatives of 5-hydroxypiperidine-2-carboxylic acid via an amide coupling reaction.

Materials and Reagents:

  • (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid

  • Desired primary or secondary amine

  • Coupling reagent (e.g., HATU, EDC/NHS)[6]

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (1.0 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the coupling reagent (e.g., HATU, 1.1 equivalents) and the organic base (e.g., DIPEA, 2.0 equivalents).[6]

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[6]

  • Amide Coupling:

    • To the activated carboxylic acid solution, add the desired amine (1.1 equivalents).

    • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 1 to 12 hours.[6]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water, a mild acidic solution (e.g., 5% HCl), a mild basic solution (e.g., saturated NaHCO3), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide derivative.

  • Characterization:

    • Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate two key signaling pathways that can be modulated by inhibitors targeting serine proteases and sulfatases.

PAR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serine Protease Serine Protease PAR PAR (Protease-Activated Receptor) Serine Protease->PAR Cleavage & Activation G_protein G-protein PAR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) PKC->Cellular_Response

Caption: Protease-Activated Receptor (PAR) Signaling Pathway.

HSPG_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sulfatase Sulfatase HSPG HSPG (Heparan Sulfate Proteoglycan) Sulfatase->HSPG Removes Sulfate Growth_Factor Growth Factor HSPG->Growth_Factor Releases Receptor Growth Factor Receptor Growth_Factor->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Growth, Differentiation) Signaling_Cascade->Cellular_Response

Caption: Heparan Sulfate Proteoglycan (HSPG) Signaling.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and computational evaluation of 5-hydroxypiperidine-2-carboxylic acid derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_computational Computational Evaluation Start 5-Hydroxypiperidine-2-carboxylic Acid Coupling Amide Coupling Start->Coupling Amine Amine Library Amine->Coupling Derivatives Derivative Library Coupling->Derivatives Purification Purification & Characterization Derivatives->Purification Docking Molecular Docking Purification->Docking Virtual Screening Analysis Binding Energy & Pose Analysis Docking->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR

Caption: Synthesis and Docking Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2S,5R)-5-hydroxypiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yields and other common issues encountered during the synthesis of this important chiral building block.

Troubleshooting Guides (Question & Answer Format)

This section addresses specific issues that can lead to low yields and impurities in the synthesis of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid.

Route 1: Synthesis from L-Glutamic Acid

A common synthetic pathway involves the transformation of L-glutamic acid into a protected piperidone intermediate, followed by reduction and deprotection steps.

Question 1: My overall yield is low after the multi-step synthesis from L-glutamic acid. Which steps are most critical for yield optimization?

Answer: Low overall yield in the synthesis from L-glutamic acid can often be attributed to inefficiencies in several key steps. The most critical stages to investigate are:

  • Cyclization to Pyroglutamic Acid: Incomplete cyclization of L-glutamic acid will result in a lower yield of the starting material for subsequent steps. Ensure complete conversion by monitoring the reaction by TLC or NMR.

  • Reduction of the Pyroglutamate Ester: The reduction of the pyroglutamate ester to the corresponding amino alcohol is a crucial step. The choice of reducing agent and reaction conditions are critical. Incomplete reduction or over-reduction can lead to a mixture of products and lower yields.

  • Intramolecular Cyclization (Reductive Amination): The formation of the piperidine ring via intramolecular reductive amination is highly dependent on the reaction conditions. Suboptimal pH, temperature, or reducing agent can lead to the formation of side products.

  • Purification of Intermediates: Loss of material during the purification of intermediates at each step can significantly impact the overall yield. Optimize purification techniques (e.g., chromatography, crystallization) to minimize losses.

Question 2: I am observing poor diastereoselectivity during the reduction of the piperidone intermediate. How can I improve the formation of the desired (2S,5R) isomer?

Answer: Achieving high diastereoselectivity in the reduction of the 5-keto group of the piperidine precursor is crucial for obtaining the desired (2S,5R) configuration. Several factors influence the stereochemical outcome of this reduction:

  • Choice of Reducing Agent: Sterically hindered reducing agents tend to favor the formation of the trans isomer ((2S,5R)-5-hydroxypiperidine-2-carboxylic acid) through axial attack of the hydride on the more stable chair conformation of the piperidone ring. Consider using reducing agents such as L-Selectride® or K-Selectride®.

  • Temperature: Lowering the reaction temperature can enhance diastereoselectivity by favoring the transition state that leads to the thermodynamically more stable product.

  • Solvent: The polarity of the solvent can influence the conformation of the substrate and the reactivity of the reducing agent. Experiment with different aprotic solvents like THF, diethyl ether, or toluene to optimize selectivity.

  • Protecting Groups: The nature of the protecting groups on the nitrogen and carboxylic acid functionalities can influence the steric environment around the ketone, thereby affecting the direction of hydride attack.

Route 2: Catalytic Hydrogenation of a Pyridine Precursor

This route involves the synthesis of a substituted pyridine ring followed by catalytic hydrogenation to yield the desired piperidine derivative.

Question 3: The catalytic hydrogenation of my substituted pyridine precursor is slow or incomplete, resulting in a low yield of the piperidine product. What are the potential causes?

Answer: Slow or incomplete hydrogenation of pyridine derivatives can be a common issue. Here are several factors to consider for troubleshooting:

  • Catalyst Activity: The activity of the hydrogenation catalyst (e.g., PtO₂, Rh/C, Pd/C) is paramount. Catalyst poisoning can occur due to impurities in the substrate, solvent, or hydrogen gas.[1] The nitrogen atom in both the pyridine starting material and the piperidine product can also act as a catalyst poison.

    • Solution: Use high-purity reagents and solvents. Consider using a higher catalyst loading or a more robust catalyst. Acidic additives, like glacial acetic acid, can protonate the pyridine ring, facilitating reduction and mitigating catalyst poisoning.[2]

  • Hydrogen Pressure and Temperature: Insufficient hydrogen pressure or suboptimal temperature can lead to slow reaction rates.

    • Solution: Increase the hydrogen pressure within the safe limits of your reactor.[1] While higher temperatures can increase the reaction rate, they may also lead to side reactions, so optimization is key.

  • Solvent Choice: The solvent can affect the solubility of the substrate and the efficiency of the catalyst.

    • Solution: Protic solvents like acetic acid or alcohols are commonly used and can enhance the reaction rate.[1]

Question 4: I am observing the formation of multiple byproducts during the catalytic hydrogenation. What are the likely side reactions?

Answer: Side reactions during catalytic hydrogenation can significantly reduce the yield of the desired (2S,5R)-5-hydroxypiperidine-2-carboxylic acid. Common byproducts can arise from:

  • Incomplete Reduction: Partial hydrogenation can lead to the formation of tetrahydropyridine or dihydropyridine intermediates.

  • Hydrogenolysis: If the pyridine precursor contains sensitive functional groups (e.g., benzylic ethers used as protecting groups), these can be cleaved under hydrogenation conditions.

  • Isomerization: Depending on the substitution pattern and reaction conditions, isomerization of the double bonds in partially hydrogenated intermediates can occur.

  • Polymerization: Under certain conditions, especially at elevated temperatures, side reactions leading to polymeric materials can occur.[3]

To minimize these side reactions, it is important to carefully select the catalyst, optimize the reaction temperature and pressure, and monitor the reaction progress closely.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting material for the synthesis of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid?

A common and effective starting material is L-glutamic acid, which provides the necessary stereocenter at the C2 position.[4] The synthesis involves a series of transformations to build the piperidine ring and introduce the hydroxyl group at the C5 position with the correct stereochemistry.

Q2: What are the most common protecting groups used in this synthesis, and why are they important?

Protecting groups are essential to prevent unwanted side reactions at the amine and carboxylic acid functionalities during the synthesis.[5][6] Common choices include:

  • N-Boc (tert-butoxycarbonyl): This group is widely used for protecting the nitrogen atom. It is stable under many reaction conditions and can be readily removed with mild acid (e.g., trifluoroacetic acid).

  • Methyl or Ethyl Esters: The carboxylic acid group is often protected as a methyl or ethyl ester, which can be hydrolyzed under basic conditions in the final steps of the synthesis.

Q3: How can I purify the final (2S,5R)-5-hydroxypiperidine-2-carboxylic acid product?

Purification of the final product can be achieved through several methods. Given its zwitterionic nature, ion-exchange chromatography is often a very effective technique. Recrystallization from a suitable solvent system (e.g., water/ethanol) can also be employed to obtain a high-purity product. The hydrochloride salt of the compound is often crystalline and easier to handle and purify.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of key steps in piperidine synthesis.

Table 1: Effect of Catalyst on the Hydrogenation of Substituted Pyridines

CatalystPressure (bar)Temperature (°C)SolventTypical Yield (%)Reference
PtO₂ (Adams' catalyst)50 - 70Room Temp - 80Glacial Acetic Acid>90[1][2]
Rh/C30 - 8060 - 80Acetic Acid, Alcohols>90[1]
Pd/C30 - 8060 - 80Alcohols, Ethyl AcetateVariable (prone to poisoning)[1]
Ruthenium on PDVB10100Water98

Table 2: Influence of Reducing Agent on Diastereoselective Reduction of a Piperidone Precursor

Reducing AgentTemperature (°C)SolventDiastereomeric Ratio (trans:cis)Reference
NaBH₄0Methanol~1:1General Knowledge
L-Selectride®-78THF>10:1General Knowledge
K-Selectride®-78THF>10:1General Knowledge

Experimental Protocols

Detailed Protocol: Synthesis of (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid from L-Glutamic Acid

This protocol is a representative example and may require optimization for specific laboratory conditions.

Step 1: Synthesis of (S)-5-Oxo-pyrrolidine-2-carboxylic acid methyl ester

  • Suspend L-glutamic acid in methanol.

  • Bubble dry HCl gas through the suspension at 0 °C for 1 hour, then stir at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in methanol and neutralize with a base (e.g., triethylamine).

  • Heat the mixture to reflux for 2-4 hours until cyclization is complete (monitor by TLC).

  • Cool the mixture and remove the solvent under reduced pressure. Purify the crude product by column chromatography.

Step 2: N-Protection of (S)-5-Oxo-pyrrolidine-2-carboxylic acid methyl ester

  • Dissolve the pyroglutamate ester in a suitable solvent (e.g., dichloromethane).

  • Add di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with aqueous acid, aqueous base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected intermediate.

Step 3: Reduction to N-Boc-(S)-5-hydroxymethyl-pyrrolidin-2-one

  • Dissolve the N-Boc protected ester in an anhydrous solvent like THF and cool to 0 °C.

  • Add a reducing agent such as lithium borohydride (LiBH₄) portion-wise.

  • Stir the reaction at 0 °C and allow it to warm to room temperature overnight.

  • Quench the reaction carefully with water or aqueous acid at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.

Step 4: Mesylation and Azide Displacement

  • Dissolve the alcohol in dichloromethane and cool to 0 °C.

  • Add triethylamine followed by methanesulfonyl chloride dropwise.

  • Stir at 0 °C for 1-2 hours.

  • Wash the reaction mixture and concentrate to obtain the crude mesylate.

  • Dissolve the crude mesylate in DMF and add sodium azide.

  • Heat the reaction to 60-80 °C and stir overnight.

  • Cool the reaction, add water, and extract the product with an organic solvent.

  • Wash, dry, and concentrate to obtain the azide intermediate.

Step 5: Reductive Cyclization to the Piperidine Ring

  • Dissolve the azide in methanol.

  • Add a catalyst such as Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight.

  • Filter the reaction mixture through Celite® to remove the catalyst.

  • Concentrate the filtrate to obtain the cyclized piperidine product.

Step 6: Diastereoselective Reduction and Deprotection

  • The intermediate from the previous step is often a lactam, which can be reduced. For a keto-piperidine intermediate, dissolve it in anhydrous THF and cool to -78 °C.

  • Add L-Selectride® (1M in THF) dropwise and stir for several hours at -78 °C.

  • Quench the reaction with aqueous hydrogen peroxide and sodium hydroxide.

  • Extract the product, dry, and concentrate.

  • For deprotection, dissolve the protected piperidine in a solution of HCl in methanol or dioxane and stir at room temperature to remove the Boc group and hydrolyze the ester.

  • Concentrate the solution to obtain the hydrochloride salt of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid.

Visualizations

Logical Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed CheckPurity Check Purity of Starting Materials and Reagents Start->CheckPurity CheckConditions Verify Reaction Conditions (Temperature, Time, Atmosphere) Start->CheckConditions MonitorReaction Monitor Reaction Progress (TLC, LC-MS, NMR) Start->MonitorReaction PurificationLoss Product Loss During Workup/Purification Start->PurificationLoss IncompleteReaction Incomplete Reaction CheckConditions->IncompleteReaction SideReactions Analyze for Side Products MonitorReaction->SideReactions MonitorReaction->IncompleteReaction OptimizeCatalyst Change/Optimize Catalyst or Reagent Stoichiometry SideReactions->OptimizeCatalyst OptimizeTimeTemp Optimize Reaction Time/ Temperature IncompleteReaction->OptimizeTimeTemp IncompleteReaction->OptimizeCatalyst OptimizePurification Optimize Purification Method PurificationLoss->OptimizePurification ImprovedYield Improved Yield OptimizeTimeTemp->ImprovedYield OptimizeCatalyst->ImprovedYield OptimizePurification->ImprovedYield

Caption: Troubleshooting workflow for low reaction yield.

General Synthetic Pathway from L-Glutamic Acid

SyntheticPathway GlutamicAcid L-Glutamic Acid Pyroglutamate Pyroglutamate Ester GlutamicAcid->Pyroglutamate Esterification & Cyclization ProtectedLactam N-Protected Lactam Pyroglutamate->ProtectedLactam N-Protection RingOpened Ring-Opened Intermediate ProtectedLactam->RingOpened Reduction/ Activation Piperidone Protected Piperidone RingOpened->Piperidone Intramolecular Cyclization HydroxyPiperidine Protected (2S,5R)-Hydroxy- piperidine Ester Piperidone->HydroxyPiperidine Diastereoselective Reduction FinalProduct (2S,5R)-5-hydroxy- piperidine-2- carboxylic Acid HydroxyPiperidine->FinalProduct Deprotection

Caption: Synthetic route from L-Glutamic Acid.

References

Technical Support Center: Optimizing Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the synthesis of piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: My purified piperidine product has a yellow tint. What is the cause and how can I remove it?

A: A yellow coloration in piperidine is typically due to oxidation products. While this may not impact all applications, for high-purity requirements, purification is recommended. The most effective method for removing these colored impurities is distillation. To prevent future discoloration, it is advisable to store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[1]

Q2: I'm struggling to separate piperidine from a pyridine impurity by distillation. Why is this so difficult?

A: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation challenging.[1][2] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure.[1][2] To overcome this, consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with CO2 to form a solid carbonate, while pyridine does not, allowing for separation by filtration.[1]

Q3: My solution of piperidine in DMF crystallized upon storage. What happened?

A: This is a common issue with amines. The crystallization is likely due to the formation of a salt. Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl (which can be liberated from other reagents in storage) to form piperidine hydrochloride. To resolve this, you can try re-dissolving the crystals by gentle warming or prepare a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[1]

Q4: What are the typical yields for piperidine synthesis?

A: Yields can vary significantly depending on the synthetic method, scale, and purity of starting materials. Reductive amination approaches can provide good yields but may require optimization.[1] For instance, the synthesis of polyhydroxypiperidines via double reductive amination has been reported with yields ranging from 44% to 78%.[3] Hydrogenation of pyridine derivatives can also be high-yielding, often exceeding 90% under optimized conditions.

Troubleshooting Guides

Issue 1: Low Yield in Reductive Amination

Low yields in reductive amination for piperidine synthesis can arise from several factors, including inefficient iminium ion formation, improper pH, choice and handling of the reducing agent, and side reactions.

Troubleshooting Workflow for Low Yield in Reductive Amination

G start Low Yield in Reductive Amination check_ph Check Reaction pH (Optimal: 4-6) start->check_ph check_reductant Evaluate Reducing Agent start->check_reductant check_imine Assess Iminium Ion Formation start->check_imine check_side_reactions Investigate Side Reactions start->check_side_reactions solution_ph Adjust pH with Acetic Acid check_ph->solution_ph solution_reductant Use Mild/Selective Agent (e.g., STAB) Ensure Anhydrous Conditions check_reductant->solution_reductant solution_imine Pre-form Imine Increase Reaction Time check_imine->solution_imine solution_side_reactions Use Imine-Selective Reductant Optimize Temperature check_side_reactions->solution_side_reactions end Improved Yield solution_ph->end solution_reductant->end solution_imine->end solution_side_reactions->end

Caption: Troubleshooting workflow for low yield in reductive amination.

Possible Causes & Solutions:

Possible Cause Solution
Inefficient Iminium Ion Formation The reaction to form the iminium ion intermediate is pH-dependent. Operate in a mildly acidic pH range of 4-6, which can be achieved by adding an acid like acetic acid.[4] Consider pre-forming the imine before adding the reducing agent.
Incorrect Choice of Reducing Agent Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone, leading to byproducts. Use a milder, more selective reagent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[4] Note that NaBH₃CN is highly toxic.
Decomposition of Reducing Agent Borohydride-based reagents are sensitive to moisture and highly acidic conditions. Ensure all glassware is oven-dried and use anhydrous solvents.[4]
Side Reactions The primary side reaction is the reduction of the starting carbonyl compound. Employ a reducing agent that is more selective for the iminium ion, such as STAB.[4]
Low Reaction Temperature If the reaction is sluggish, a moderate increase in temperature may improve the rate of imine formation and subsequent reduction.
Issue 2: Catalyst Poisoning in Hydrogenation of Pyridines

Catalyst poisoning is a frequent cause of stalled or sluggish hydrogenation reactions when synthesizing piperidines from pyridines. The nitrogen atom in the piperidine product can act as a poison.

Troubleshooting Workflow for Catalyst Poisoning

G start Sluggish/Stalled Hydrogenation check_catalyst Evaluate Catalyst Activity start->check_catalyst check_impurities Analyze Feedstock Purity start->check_impurities check_product_inhibition Consider Product Inhibition start->check_product_inhibition solution_catalyst Use Fresh/More Resistant Catalyst (e.g., Rh) Increase Catalyst Loading check_catalyst->solution_catalyst solution_impurities Purify Starting Materials Use a Guard Bed check_impurities->solution_impurities solution_product_inhibition Use N-Protecting Group Optimize Reaction Conditions (Flow Chemistry) check_product_inhibition->solution_product_inhibition end Successful Hydrogenation solution_catalyst->end solution_impurities->end solution_product_inhibition->end

Caption: Troubleshooting workflow for catalyst poisoning.

Possible Causes & Solutions:

Possible Cause Solution
Nitrogen Compound Poisoning The piperidine product can strongly adsorb to the active sites of precious metal catalysts like Palladium (Pd) and Ruthenium (Ru).[5][6] Consider using a more poison-resistant catalyst, such as Rhodium (Rh).[5] Conducting the reaction in an acidic medium like acetic acid can also mitigate catalyst poisoning by protonating the basic nitrogen atoms.[7]
Feedstock Impurities Trace contaminants in starting materials or solvents (e.g., sulfur compounds, heavy metals) can be potent catalyst poisons.[5] Ensure the purity of all reagents and solvents.
Improper Catalyst Handling Exposure of pyrophoric catalysts (e.g., Raney® Nickel) to air or moisture can lead to deactivation.[5] Handle catalysts under an inert atmosphere.
Product Inhibition The accumulation of the piperidine product can inhibit the catalyst.[6] In some cases, using a protecting group on the nitrogen can prevent this.

Data Presentation

Table 1: Optimizing Reductive Amination Conditions
Starting MaterialsReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Glutaraldehyde, BenzylamineNaBH₃CNMethanolRT1285Fictional Example
5-Oxopentanoic acid, PiperidineNaBH(OAc)₃DichloromethaneRT1892[4]
Cyclohexanone, AnilineNaBH₃CNMethanolRT2478Fictional Example
Benzaldehyde, AmmoniaH₂, Pt NW catalystEthanol801291.6[8]
p-Chlorobenzaldehyde, n-ButylamineH₂, Co-DAB/SiO₂Methanol100489[9]
Table 2: Optimizing Pictet-Spengler Reaction Conditions
Tryptamine DerivativeCarbonyl CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
TryptamineBenzaldehydeTFACH₂Cl₂RT491Fictional Example
TryptamineBenzaldehydeNoneHFIPReflux895[10]
TryptamineTrifluoroacetophenoneNoneHFIPReflux2476[10]
2-(5-methylfuran-2-yl)ethylamineBenzaldehydeHClToluene70258[11]
2-(5-methylfuran-2-yl)ethylamineBenzaldehydeHClAcetic Acid70567[11]

Experimental Protocols

Protocol 1: Reductive Amination for the Synthesis of 1-Benzylpiperidine

This protocol describes the synthesis of 1-benzylpiperidine from glutaraldehyde and benzylamine.

Materials:

  • Glutaraldehyde (50% in water)

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of glutaraldehyde (1.0 eq) in DCM, add benzylamine (1.05 eq).

  • Add acetic acid (1.1 eq) to the mixture and stir at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add STAB (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude 1-benzylpiperidine by column chromatography on silica gel.

Protocol 2: Pictet-Spengler Reaction for the Synthesis of 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

This protocol provides a general procedure for the synthesis of a tetrahydro-β-carboline derivative.

Materials:

  • Tryptamine

  • Benzaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve tryptamine (1.0 eq) in CH₂Cl₂.

  • Add benzaldehyde (1.1 eq) to the stirred solution at room temperature.

  • Add TFA (0.1-1.0 eq) as the acid catalyst.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC. The reaction is typically complete within 2-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[12]

Mandatory Visualization

Signaling Pathway: PI3K/Akt Pathway Inhibition by Piperidine Derivatives

Many piperidine derivatives function as inhibitors of the PI3K/Akt signaling pathway, which is crucial in cancer cell proliferation and survival.[13][14][15]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Piperidine Piperidine Inhibitor Piperidine->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the inhibitory action of piperidine derivatives.

Signaling Pathway: STAT3 Pathway Inhibition by Piperine

Piperine, a naturally occurring piperidine alkaloid, has been shown to inhibit the STAT3 signaling pathway, which is implicated in cancer cell migration and invasion.[13][16]

G CytokineReceptor Cytokine Receptor (e.g., IL-6R) JAK JAK CytokineReceptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer (p-STAT3) STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation TargetGenes Target Gene Expression Migration Cell Migration & Invasion TargetGenes->Migration Piperine Piperine Piperine->STAT3 Inhibition of Phosphorylation

Caption: STAT3 signaling pathway and the inhibitory effect of piperine.

References

How to improve diastereoselectivity in Pictet-Spengler reaction.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pictet-Spengler reaction. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve diastereoselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: My Pictet-Spengler reaction is resulting in a low diastereomeric ratio (approx. 1:1). What are the primary factors I should investigate to improve selectivity?

A1: Low diastereoselectivity is a common issue and is often due to a lack of control over the reaction's kinetic versus thermodynamic pathways. The formation of the new stereocenter at C-1 can lead to either cis or trans diastereomers relative to the existing stereocenter at C-3 (in substrates like tryptophan derivatives).[1]

Troubleshooting Workflow:

Start by assessing your reaction conditions. The primary factors influencing diastereoselectivity are temperature, solvent, and the nature of the acid catalyst.

G cluster_0 Troubleshooting Low Diastereoselectivity start Low d.r. (e.g., 1:1) check_temp Is the reaction run at low temperature (-78 to 0 °C)? start->check_temp lower_temp Action: Lower the temperature. This favors the kinetically controlled cis-product. check_temp->lower_temp No thermo_path Indication: High temperature likely favors the thermodynamic product, or allows for equilibration. check_temp->thermo_path Yes check_substrate Does the substrate have a directing group or chiral auxiliary? add_aux Action: Introduce a chiral auxiliary to the amine. check_substrate->add_aux No no_control Indication: The substrate itself lacks intrinsic stereocontrol. check_substrate->no_control Yes check_catalyst Are you using a chiral catalyst? use_chiral_cat Action: Employ a chiral Brønsted acid (e.g., CPA) or Lewis acid. check_catalyst->use_chiral_cat No racemic_path Indication: The reaction is proceeding through an achiral pathway. check_catalyst->racemic_path Yes outcome Improved Diastereoselectivity lower_temp->outcome thermo_path->check_substrate add_aux->outcome no_control->check_catalyst use_chiral_cat->outcome racemic_path->outcome

Caption: Troubleshooting workflow for low diastereoselectivity.

Generally, kinetically controlled conditions (lower temperatures) favor the formation of the cis-1,3-disubstituted product.[1] Conversely, thermodynamic control (higher temperatures) can lead to the more stable trans isomer or cause epimerization, reducing selectivity.[2]

Q2: How can I achieve high cis-diastereoselectivity?

A2: To favor the cis product, you need to operate under kinetic control. This typically involves using strong acids at low temperatures. The reaction of enantiopure tryptophan or its esters often yields the cis product under these conditions.[1][2]

Key Strategies for cis-Selectivity:

  • Low Temperature: Running the reaction at temperatures from -78 °C to 0 °C is crucial.

  • Strong Acid Catalysts: Trifluoroacetic acid (TFA) is commonly used to promote the cyclization under kinetic control.[2]

  • Aprotic Solvents: Solvents like chloroform or dichloromethane are often effective.[3]

Data Summary: Effect of Conditions on cis-Selectivity

Tryptamine Derivative Aldehyde Catalyst Solvent Temp (°C) Diastereomeric Ratio (cis:trans) Yield (%) Reference
D-Tryptophan methyl ester HCl Piperonal TFA CH₂Cl₂ 0 >99:1 91 Shi et al.[2]
L-Tryptophan propargyl ester Various TFA CH₂Cl₂ -20 >95:5 (pure isomers) 52-73 [2]

| Tryptamine | α-ketoester | Squaramide | p-Xylene | RT | High (not specified) | High |[4] |

Representative Experimental Protocol (Kinetic Control):

  • Dissolve the L-tryptophan derivative (1.0 eq) and the desired aldehyde (1.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the mixture to -20 °C under an inert atmosphere (e.g., Argon).

  • Add trifluoroacetic acid (TFA) (2.0 eq) dropwise while maintaining the temperature.

  • Stir the reaction at -20 °C and monitor its progress using TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to isolate the cis-tetrahydro-β-carboline.[2]

Q3: What is the role of a chiral auxiliary in the Pictet-Spengler reaction and how do I use one?

A3: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction.[5] In the Pictet-Spengler reaction, an auxiliary is typically attached to the nitrogen of the β-arylethylamine to direct the cyclization, after which it can be removed.

G cluster_0 Chiral Auxiliary Directed Cyclization Reactants Tryptamine + Chiral Auxiliary (e.g., Phenylmenthol derivative) Intermediate Iminium Ion Intermediate (Top face blocked by bulky auxiliary) Reactants->Intermediate Attack Intramolecular Attack (Occurs from the less hindered bottom face) Intermediate->Attack Steric Hindrance Product Single Diastereomer Product Attack->Product Removal Auxiliary Removal Product->Removal FinalProduct Enantioenriched Tetrahydro-β-carboline Removal->FinalProduct

Caption: Role of a chiral auxiliary in directing stereoselectivity.

Several types of chiral auxiliaries have been successfully employed:

  • (-)-8-Phenylmenthylcarbamate: This auxiliary has proven effective in controlling the formation of (S)-tetrahydro-β-carbolines.[2]

  • Chiral Sulfoxides: These can also be used to induce diastereoselectivity.[2]

  • N,N-phthaloyl-aminoacids: When used as auxiliaries, these can lead to the formation of R-configured carbolines.[2]

Data Summary: Diastereoselectivity with Chiral Auxiliaries

Auxiliary Type Configuration of Product Diastereomeric Ratio (d.r.) Reference
(-)-8-Phenylmenthylcarbamate (S)-isomers High (not specified) [2]
4-Phenoxyphenyl derivative (R)-isomers High (not specified) [2]

| N,N-phthaloyl-aminoacids | (R)-isomers | Good (not specified) |[2] |

Q4: Can I use a catalyst to control the diastereoselectivity?

A4: Yes, catalytic asymmetric Pictet-Spengler reactions are a powerful strategy. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), are particularly effective.[6][7] These catalysts can protonate the intermediate imine, creating a chiral ion pair that directs the subsequent cyclization with high enantioselectivity and, consequently, diastereoselectivity when a chiral center already exists in the substrate.

Mechanism Overview: Catalytic Asymmetric Reaction

G cluster_0 Chiral Brønsted Acid Catalysis Reactants Tryptamine + Aldehyde Iminium Formation of Chiral Iminium-Phosphate Ion Pair Reactants->Iminium Catalyst Chiral Phosphoric Acid (CPA) Catalyst->Iminium Cyclization Face-Selective Intramolecular Cyclization Iminium->Cyclization Conformational Lock Product Enantioenriched Tetrahydro-β-carboline Cyclization->Product

Caption: Catalysis by a chiral phosphoric acid (CPA).

The development of chiral thiourea derivatives and other organocatalysts has also enabled highly enantioselective acyl-Pictet-Spengler reactions.[4][8] These methods are valuable because they often proceed under mild conditions.

Representative Experimental Protocol (Catalytic Asymmetric):

  • To a solution of the substituted tryptamine (1.0 eq) in a suitable solvent (e.g., toluene), add the chiral phosphoric acid catalyst (0.1 eq).

  • Add the aldehyde (1.2 eq) to the mixture at room temperature.

  • Stir the reaction until completion, as monitored by TLC or HPLC.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the enantioenriched tetrahydro-β-carboline product.[6]

References

Technical Support Center: Synthesis of Hydroxypiperidines

Author: BenchChem Technical Support Team. Date: December 2025

This guide addresses common challenges and frequently asked questions regarding the formation of byproducts during the synthesis of hydroxypiperidines. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: During the catalytic hydrogenation of 3-hydroxypyridine, I'm observing a significant amount of a byproduct that appears to be piperidine. What is causing this and how can I prevent it?

A1: This is a common issue arising from the over-reduction or hydrogenolysis of the hydroxyl group. The choice of catalyst and reaction conditions significantly influences the formation of this byproduct. Platinum-based catalysts, such as PtO₂ (Adams' catalyst), are often used for pyridine reduction. However, under harsh conditions (high temperature or pressure), they can also catalyze the removal of the hydroxyl group.

Troubleshooting Steps:

  • Catalyst Choice: Consider using a less aggressive catalyst. While Nickel catalysts are effective for pyridine hydrogenation, they often require high temperatures (170-200°C), which can promote side reactions.[1] A platinum catalyst like PtO₂ is generally suitable, but conditions must be optimized.[2]

  • Control Temperature: Lowering the reaction temperature can help minimize the hydrogenolysis of the hydroxyl group.[2]

  • Optimize Reaction Time: Monitor the reaction's progress using techniques like GC-MS or TLC to prevent prolonged reaction times that could lead to the formation of side products.[2]

  • Solvent System: Using glacial acetic acid as a solvent can help maintain the activity of a PtO₂ catalyst and may influence selectivity.

Q2: I'm attempting an N-alkylation of 4-hydroxypiperidine and obtaining a mixture of N-alkylated product and a suspected O-alkylated byproduct. How can I improve N-selectivity?

A2: The hydroxyl group of hydroxypyridines and the nitrogen of the piperidine ring are both nucleophilic sites, leading to potential competition in alkylation reactions. The deprotonation of a pyridone (a tautomer of hydroxypyridine) can create an ambident nucleophile, which can react at either the nitrogen or the oxygen atom.[3]

Troubleshooting Steps:

  • Choice of Base and Solvent: The reaction conditions, including the solvent and base used, can influence the site of alkylation. For instance, some methods achieve high N-selectivity for hydroxypyridines even without a base.[3]

  • Protecting Groups: Consider protecting the hydroxyl group before performing the N-alkylation. This ensures that only the nitrogen atom is available for reaction. The protecting group can be removed in a subsequent step.

  • Order of Reaction: If synthesizing from a substituted pyridine, it may be advantageous to perform the N-alkylation on the pyridine ring first, followed by reduction to the piperidine.

Q3: My purification of 3-hydroxypiperidine by distillation is inefficient, and I suspect an impurity is co-distilling with my product. What could this be?

A3: If your synthesis started from the reduction of pyridine, a common impurity is residual pyridine itself. Piperidine and pyridine can form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation challenging.[2][4] This azeotrope consists of about 92% piperidine and 8% pyridine.[2] While your product is a hydroxypiperidine, similar azeotropic behavior or close boiling points with starting materials or byproducts can occur.

Alternative Purification Strategies:

  • Azeotropic Distillation: Introducing an entrainer like water can form a new, lower-boiling azeotrope with the pyridine impurity, allowing for its selective removal.[4]

  • Salt Formation: Piperidine reacts with CO₂ to form a solid carbonate salt, while pyridine does not. This allows for separation by filtration.[2][4] This principle could be adapted for hydroxypiperidine purification, depending on its reactivity.

  • Column Chromatography: For polar impurities or compounds with very close boiling points, column chromatography is a viable option.[4]

Troubleshooting Guides

Issue 1: Formation of Dehydroxylated Byproduct during Reduction

Symptoms:

  • NMR and GC-MS analysis show a peak corresponding to the piperidine scaffold without the hydroxyl group.

  • Lower than expected yield of the desired hydroxypiperidine.

Root Causes & Solutions:

Potential Cause Troubleshooting Action
Harsh Reaction Conditions Decrease the reaction temperature and/or pressure. High temperatures can promote hydrogenolysis of the C-O bond.[2]
Overly Active Catalyst Switch from a highly active catalyst (e.g., Palladium on Carbon) to a milder one. PtO₂ in acetic acid is a common choice for pyridine reduction.[2]
Prolonged Reaction Time Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed to avoid over-reduction.[2]

A general workflow for troubleshooting byproduct formation is outlined below.

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation cluster_2 Phase 3: Verification A Unexpected Result (e.g., low yield, extra peak) B Characterize Impurity (NMR, GC-MS, LC-MS) A->B C Identify Byproduct Structure (e.g., Over-reduction, Isomer) B->C D Review Reaction Mechanism C->D E Modify Reaction Conditions - Temperature - Catalyst - Time D->E F Consider Alternative Route (e.g., different starting material) D->F G Optimize Purification (e.g., Chromatography, Recrystallization) E->G H Run Optimized Reaction G->H I Analyze Purity of Final Product H->I

Caption: Troubleshooting workflow for identifying and mitigating byproduct formation.

Key Byproduct Formation Pathways

Catalytic Hydrogenation of Hydroxypyridine

The reduction of a hydroxypyridine is a primary route to hydroxypiperidines.[5] However, a key side reaction is the hydrogenolysis of the C-O bond, leading to the formation of piperidine as a byproduct.

G Start 3-Hydroxypyridine Reagents + H₂/Catalyst (e.g., PtO₂) Start->Reagents Desired 3-Hydroxypiperidine Side_Cond Harsh Conditions (High Temp/Pressure) Desired->Side_Cond Byproduct Piperidine (Byproduct) Reagents->Desired Desired Pathway Side_Cond->Byproduct Side Reaction (Hydrogenolysis)

Caption: Desired reduction vs. side reaction in hydroxypyridine hydrogenation.

Experimental Protocols

Protocol: Catalytic Hydrogenation of 3-Hydroxypyridine using PtO₂

This protocol is a general guideline for the reduction of a hydroxypyridine.

Materials:

  • 3-Hydroxypyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)[2]

  • Glacial Acetic Acid (Solvent)[2]

  • High-pressure reactor (Parr hydrogenator)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite pad)

  • Standard workup reagents (e.g., base for neutralization, organic solvent for extraction)

Procedure:

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.[2]

  • Catalyst Addition: Under an inert atmosphere, add PtO₂ (Adams' catalyst), typically at a loading of 1-5 mol%.[2]

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi, optimization may be required).

  • Execution: Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature. The reaction is typically run for 4-24 hours.[2]

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by analyzing aliquots using GC-MS or TLC.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.[2]

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the pad with additional solvent.

  • Isolation: Carefully neutralize the acidic solvent with a base (e.g., NaOH solution) while cooling the mixture in an ice bath. Extract the aqueous layer with an appropriate organic solvent. Dry the combined organic extracts, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by distillation, recrystallization, or column chromatography as needed.

References

Stability issues of (2S,5R)-5-hydroxypiperidine-2-carboxylic Acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (2S,5R)-5-hydroxypiperidine-2-carboxylic acid in solution?

A1: The main stability concerns for (2S,5R)-5-hydroxypiperidine-2-carboxylic acid in solution are related to its functional groups: the secondary amine within the piperidine ring, the hydroxyl group, and the carboxylic acid. These groups make the molecule susceptible to degradation under certain conditions, primarily through oxidation and pH-dependent reactions. It is crucial to control the pH, temperature, and light exposure of solutions containing this compound to minimize degradation.

Q2: How does pH affect the stability of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid solutions?

A2: The stability of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid is significantly influenced by pH. Generally, piperidine derivatives exhibit greater stability in acidic to neutral conditions. In alkaline conditions, the deprotonated form may be more susceptible to certain reactions. For instance, alkaline conditions have been suggested to favor enamine formation in related compounds, which could be a step in a degradation pathway.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for (2S,5R)-5-hydroxypiperidine-2-carboxylic acid are not extensively documented, potential degradation can be inferred from its structure. The likely pathways include:

  • Oxidation: The secondary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or other oxidized species. The hydroxyl group can also be oxidized to a ketone.

  • Thermal Degradation: At elevated temperatures, decarboxylation (the loss of carbon dioxide) from the carboxylic acid group may occur.

Q4: What are the recommended storage conditions for solutions of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid?

A4: To ensure stability, solutions of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid should be stored at low temperatures (2-8 °C), protected from light, and in tightly sealed containers to prevent oxidation. For long-term storage, freezing the solution at -20 °C or below is recommended. The hydrochloride salt form of the compound is generally more stable as a solid and should be stored in a well-closed container at room temperature (10°C - 25°C).[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent analytical results (e.g., decreasing peak area in chromatography). Degradation of the compound under experimental or storage conditions.1. Perform a forced degradation study (see Protocol 1) to identify potential degradation products. 2. Re-evaluate sample preparation and storage conditions (temperature, light exposure, pH). 3. Use freshly prepared solutions for all experiments.
Appearance of unexpected peaks in HPLC or LC-MS analysis. Formation of degradation products.1. Attempt to isolate and characterize the new peaks using techniques like mass spectrometry or NMR. 2. Compare the retention times of the new peaks with those generated during a forced degradation study.
Loss of biological activity or potency of the compound. Chemical degradation leading to an inactive form of the molecule.1. Confirm the purity and integrity of your sample using a suitable analytical method before conducting biological assays. 2. Investigate the compatibility of your assay buffer and conditions with the stability of the compound.

Stability Data Summary

The following table presents hypothetical data from a forced degradation study on (2S,5R)-5-hydroxypiperidine-2-carboxylic acid to illustrate expected stability trends.

Stress Condition Parameter Duration % Degradation (Hypothetical) Potential Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours< 5%Minimal degradation
Base Hydrolysis 0.1 M NaOH24 hours10 - 15%Potential epimerization or other base-catalyzed products
Oxidative Degradation 3% H₂O₂8 hours20 - 30%N-oxide, hydroxylated and ring-opened products
Thermal Degradation 80°C in solution48 hours15 - 25%Decarboxylated product
Photolytic Degradation ICH Q1B light exposure24 hours5 - 10%Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade (2S,5R)-5-hydroxypiperidine-2-carboxylic acid under various stress conditions to identify potential degradation products and pathways.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.

    • Thermal Degradation: Place a solution sample in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[2]

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis. Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method like RP-HPLC with UV or MS detection.

Protocol 2: Analytical Method for Stability Testing (RP-HPLC)

Objective: To quantify (2S,5R)-5-hydroxypiperidine-2-carboxylic acid and its degradation products.

Methodology:

  • Instrumentation: A reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column and a UV or mass spectrometric detector.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.5) and an organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: Dilute the samples from the forced degradation study or other stability experiments to a suitable concentration with the mobile phase.

  • Analysis: Inject the samples and monitor the chromatogram for the parent peak and any new peaks corresponding to degradation products. The peak area can be used to quantify the amount of the compound remaining and the amount of degradation products formed.

Visualizations

Hypothetical_Degradation_Pathway A (2S,5R)-5-hydroxypiperidine- 2-carboxylic Acid B N-Oxide derivative A->B Oxidation (e.g., H₂O₂) C Keto-acid derivative A->C Oxidation of -OH group D Decarboxylated derivative A->D Thermal Stress (Heat)

Caption: Hypothetical degradation pathways for (2S,5R)-5-hydroxypiperidine-2-carboxylic acid.

Stability_Study_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare stock solution of compound prep_samples Aliquot into different stress conditions prep_solution->prep_samples acid Acidic (HCl) prep_samples->acid base Basic (NaOH) prep_samples->base oxidative Oxidative (H₂O₂) prep_samples->oxidative thermal Thermal (Heat) prep_samples->thermal photo Photolytic (Light) prep_samples->photo sampling Sample at time points (e.g., 0, 8, 24, 48h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc_analysis Analyze by stability-indicating RP-HPLC method sampling->hplc_analysis data_analysis Quantify parent compound and degradation products hplc_analysis->data_analysis report Generate stability report data_analysis->report

Caption: General workflow for a forced degradation stability study.

References

Technical Support Center: Prevention of N-Oxide Formation in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate and prevent the formation of N-oxide impurities during piperidine synthesis.

Troubleshooting Guide

Q1: I am observing a significant amount of N-oxide byproduct in my piperidine synthesis. What are the common causes?

A1: The formation of N-oxide as a byproduct during piperidine synthesis is often unintentional and can arise from several factors. The primary cause is the presence of oxidizing agents or conditions that promote the oxidation of the nitrogen atom in the piperidine ring. Key contributors include:

  • Atmospheric Oxygen: Prolonged exposure of the reaction mixture to air, especially at elevated temperatures, can lead to gradual oxidation of the piperidine nitrogen.

  • Oxidizing Reagents: The presence of residual oxidizing agents from previous synthetic steps or the use of reagents that can act as oxidants under the reaction conditions can lead to N-oxide formation. For instance, peroxide impurities in solvents can be a source of oxidation.

  • Reaction Conditions: High reaction temperatures and prolonged reaction times can increase the likelihood of oxidation, particularly in the presence of air or other oxidants.[1]

  • Side Reactions: Certain reaction pathways may inherently favor N-oxide formation as a competing side reaction.

Q2: How can I minimize N-oxide formation during my reaction?

A2: To minimize the formation of N-oxide byproducts, consider the following preventative measures:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric oxygen.[2] This is particularly crucial for reactions that are sensitive to oxidation or require elevated temperatures.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant may help to prevent oxidation. However, the compatibility of the antioxidant with the reaction chemistry must be carefully evaluated.[2]

  • Control of Reaction Temperature and Time: Optimize the reaction conditions to use the lowest possible temperature and the shortest reasonable reaction time to achieve the desired conversion.[1]

  • Purification of Reagents and Solvents: Ensure that all reagents and solvents are free from oxidizing impurities. For example, peroxide-free solvents should be used.

  • Protecting Groups: If the piperidine nitrogen is particularly susceptible to oxidation, consider using a suitable protecting group that can be removed in a subsequent step.

Q3: I have already formed the N-oxide. How can I reduce it back to the desired piperidine?

A3: If N-oxide has already formed, it can often be reduced back to the parent piperidine. Several mild and effective methods are available:

  • Catalytic Hydrogenation: This is a common and efficient method. The N-oxide can be reduced using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.[3]

  • Transfer Hydrogenation: A milder alternative to catalytic hydrogenation using high-pressure hydrogen gas is transfer hydrogenation. Reagents like ammonium formate in the presence of a palladium catalyst can effectively reduce pyridine N-oxides to piperidines.[4][5]

  • Phosphorus-Based Reagents: Reagents like phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) are known to deoxygenate N-oxides.[6][7]

Frequently Asked Questions (FAQs)

Q1: How can I detect the presence of N-oxide impurities in my sample?

A1: Several analytical techniques can be used to detect and quantify N-oxide impurities:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for detecting N-oxides. The mass difference between the piperidine and its N-oxide (an increase of 16 amu) is readily observed.[8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or other suitable detectors can be used to separate the piperidine from its N-oxide. The N-oxide will typically have a different retention time.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile piperidine derivatives, GC-MS can be employed. Derivatization may sometimes be necessary to improve chromatographic performance.[11]

  • Fourier-Transform Infrared Spectroscopy (FTIR): The N-O bond in an N-oxide has a characteristic stretching frequency in the infrared spectrum, which can be used for identification.[10]

Q2: Are there any specific synthetic routes to piperidines that are less prone to N-oxide formation?

A2: Yes, certain synthetic strategies are inherently less likely to produce N-oxide byproducts. For example, the reduction of pyridine precursors under controlled conditions is a common route. Using milder reducing agents and maintaining an inert atmosphere during the reduction of pyridines can minimize N-oxide formation. For instance, catalytic hydrogenation with rhodium on carbon (Rh/C) or platinum-based catalysts can be effective.[1]

Q3: Can the piperidine product itself degrade to form N-oxides during storage?

A3: Yes, tertiary amines like piperidine can be susceptible to aerial oxidation over time, especially if exposed to light and air. To ensure the long-term stability of your piperidine product, it is recommended to store it under an inert atmosphere, protected from light, and at a low temperature.[2] Storing the piperidine as a salt (e.g., hydrochloride salt) can also enhance its stability against oxidation.[2]

Experimental Protocols

Protocol 1: General Procedure for the Reduction of Pyridine to Piperidine with Minimal N-Oxide Formation

This protocol describes the catalytic hydrogenation of pyridine to piperidine under conditions that minimize the formation of N-oxide byproducts.

Materials:

  • Pyridine (or substituted pyridine)

  • 10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂)

  • Ethyl acetate or glacial acetic acid (solvent)

  • High-pressure reactor (e.g., Parr shaker)

  • Hydrogen gas

  • Celite

Procedure:

  • In a high-pressure reactor, dissolve the pyridine substrate (1.0 eq) in a suitable solvent such as ethyl acetate or glacial acetic acid.[3]

  • Carefully add the catalyst, typically 5-10 mol% of 10% Pd/C or PtO₂.[3]

  • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., using a balloon or a Parr shaker).[3]

  • Stir the reaction mixture at room temperature for 3-24 hours.[3]

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.[3]

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.[3]

  • Concentrate the filtrate under reduced pressure to obtain the crude piperidine product.

Protocol 2: Reduction of Pre-existing Pyridine N-Oxide to Piperidine

This protocol details a mild procedure for the reduction of pyridine N-oxides to piperidines using ammonium formate.[4]

Materials:

  • Pyridine N-oxide

  • Ammonium formate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (solvent)

Procedure:

  • To a solution of the pyridine N-oxide in methanol, add 10% Pd/C.

  • Add ammonium formate to the mixture.

  • Stir the reaction at room temperature overnight or heat under reflux for a shorter reaction time.[4]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to yield the piperidine product.[4] This method is advantageous due to its simplicity, high yield, and mild conditions, avoiding the use of strong acids or harsh reagents.[4]

Quantitative Data Summary

MethodReagent/CatalystConditionsYield (%)NotesReference
Pyridine Reduction 10% Rh/C80 °C, 5 atm H₂, H₂OHighApplicable to various heteroaromatics.[5]
Pyridine Reduction PtO₂Room Temp, H₂GoodEffective for substituted pyridines.[1]
Pyridine N-Oxide Reduction NH₄HCO₂, Pd/CRoom Temp, MethanolHighMild conditions, avoids strong acids.[4]

Visualizations

N_Oxide_Formation_Pathway Piperidine Piperidine N_Oxide Piperidine N-Oxide Piperidine->N_Oxide Oxidation Oxidizing_Agent Oxidizing Agent (e.g., O₂, Peroxides) Oxidizing_Agent->N_Oxide

Caption: Unwanted oxidation pathway leading to N-oxide formation.

Prevention_Workflow start Start: Piperidine Synthesis check_oxidation Is the reaction sensitive to oxidation? start->check_oxidation inert_atmosphere Use Inert Atmosphere (N₂ or Ar) check_oxidation->inert_atmosphere Yes optimize_conditions Optimize Temperature and Reaction Time check_oxidation->optimize_conditions No degas_solvents Use Degassed Solvents inert_atmosphere->degas_solvents degas_solvents->optimize_conditions monitor_reaction Monitor for N-Oxide Formation (LC-MS, TLC) optimize_conditions->monitor_reaction end_product Desired Piperidine Product monitor_reaction->end_product

Caption: Workflow for preventing N-oxide formation.

Troubleshooting_Logic start Problem: N-Oxide Detected cause Identify Potential Cause start->cause air_exposure Aerial Oxidation cause->air_exposure Exposure to Air? reagent_impurity Oxidizing Impurities cause->reagent_impurity Impure Reagents? harsh_conditions High Temp / Long Time cause->harsh_conditions Harsh Conditions? solution1 Implement Inert Atmosphere & Degassed Solvents air_exposure->solution1 solution2 Purify Reagents & Solvents reagent_impurity->solution2 solution3 Reduce Temperature & Reaction Time harsh_conditions->solution3 reduction If N-Oxide is major product, consider reduction step solution1->reduction solution2->reduction solution3->reduction

Caption: Troubleshooting logic for addressing N-oxide formation.

References

Technical Support Center: Optimizing Chiral HPLC Separation of Piperidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chiral separation of piperidine enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during HPLC method development and optimization.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am observing poor or no separation between the enantiomer peaks. What should I do?

A1: Poor resolution is a common challenge in chiral HPLC. A systematic approach to troubleshooting is essential. The primary factors to investigate are the chiral stationary phase (CSP) and the mobile phase composition.

  • Inappropriate Stationary Phase: The selectivity of the CSP is crucial for chiral recognition. If the chosen column does not provide any separation, it may not be suitable for your specific piperidine enantiomers.

    • Solution: Screen a variety of CSPs with different chiral selectors. Polysaccharide-based CSPs are often a good starting point for piperidine derivatives.[1][2]

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly influences retention and selectivity.

    • Solution: Systematically vary the ratio of the organic modifier (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., n-hexane) in normal-phase chromatography.[2] For reversed-phase, adjust the ratio of the organic solvent to the aqueous buffer.[3] Experiment with different organic modifiers.

  • Incorrect Temperature: Temperature can significantly affect the thermodynamics of the separation, thereby influencing selectivity.[2][4]

    • Solution: Evaluate a range of column temperatures (e.g., 15°C, 25°C, 35°C) to determine the optimal condition for your separation.[4][5]

  • Flow Rate Too High: A high flow rate can decrease column efficiency and lead to poor resolution.[4]

    • Solution: Try reducing the flow rate to enhance peak resolution.[6]

Q2: My peaks are tailing. How can I improve the peak shape?

A2: Peak tailing for basic compounds like piperidines is often caused by strong interactions with the silica support of the stationary phase.[1]

  • Secondary Interactions: The basic nitrogen atom in the piperidine ring can interact with acidic silanol groups on the silica surface, leading to tailing.[4]

    • Solution: Add a small amount of a basic modifier to the mobile phase, such as 0.1% diethylamine (DEA) or triethylamine (TEA).[1][4] This will compete for the active sites and improve peak symmetry.[1] Using a base-deactivated column can also be beneficial.[4]

  • Column Overload: Injecting too much sample can distort the peak shape.[4]

    • Solution: Reduce the injection volume or the concentration of your sample.[4]

  • Sample Solvent Effects: If your sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[4]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[4]

Q3: My piperidine compound does not have a UV chromophore. How can I detect it?

A3: For compounds lacking a UV chromophore, pre-column derivatization is a common and effective strategy.[4][7] This involves reacting your analyte with a derivatizing agent that introduces a UV-active tag.

  • Derivatization Agent: A suitable derivatizing agent should react specifically with the functional groups on your piperidine molecule.

    • Solution: For piperidine amines, para-toluene sulfonyl chloride (PTSC) has been successfully used to introduce a chromophore, allowing for UV detection at 228 nm.[4][7] Another option is derivatization with benzoyl chloride.[8]

Frequently Asked Questions (FAQs)

Q1: What are the best chiral stationary phases (CSPs) for piperidine enantiomers?

A1: Polysaccharide-based CSPs are highly effective for the separation of piperidine derivatives.[1] Columns such as Chiralpak® IA, AD-H, and Chiralcel® OD-H have shown good performance for resolving similar structures.[1][2] Protein-based CSPs, like those with alpha 1-acid glycoprotein (AGP), can also be successful.[2][8] It is often necessary to screen a selection of CSPs to find the optimal one for your specific analyte.[2]

Q2: What are typical mobile phase compositions for chiral separation of piperidines?

A2: The choice of mobile phase depends on the HPLC mode and the specific piperidine derivative.

  • Normal-Phase HPLC: A common mobile phase consists of a mixture of a non-polar solvent like n-hexane and a polar modifier, such as ethanol or isopropanol.[2] For basic compounds, the addition of a small amount of an amine like diethylamine (DEA) is recommended to improve peak shape.[1][2] For acidic piperidine derivatives, an acid like trifluoroacetic acid (TFA) may be beneficial.[2]

  • Reversed-Phase HPLC: In this mode, the mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[3] The pH of the aqueous phase should be optimized for the specific analyte.[3]

Q3: How does temperature affect chiral separations?

A3: Temperature is a critical parameter that can influence retention times, selectivity, and resolution.[2][4] In some cases, increasing the column temperature can alter the separation factor.[2] It is advisable to study a range of temperatures to find the optimal condition for your specific separation.[4]

Q4: Is derivatization always necessary for chiral separation of piperidines?

A4: Derivatization is not always required but can be a valuable tool in two main scenarios:

  • To Enhance Detection: If your piperidine derivative lacks a UV chromophore, derivatization with a UV-active agent is necessary for sensitive detection by HPLC-UV.[2][7]

  • To Improve Separation: Reacting the enantiomers with a chiral derivatizing agent to form diastereomers can enable their separation on a standard (achiral) HPLC column.[2]

Data Presentation

Table 1: Recommended Chiral Stationary Phases for Piperidine Derivatives

Chiral Stationary Phase (CSP) TypeExamplesTypical AnalytesReference(s)
Polysaccharide-basedChiralpak® IA, AD-H, Chiralcel® OD-HGeneral piperidine derivatives, 3-methylpiperidine, piperidin-3-ylcarbamate[1][2][7]
Protein-basedAlpha 1-acid glycoprotein (AGP)Piperidine-3-carboxylic acid, 3-aminopiperidine[2][8]
Pirkle-typeKromasil CHI-DMBPiperidine-2,6-diones[9]

Table 2: Common Mobile Phase Additives and Their Functions

AdditiveTypical ConcentrationFunctionTarget AnalytesReference(s)
Diethylamine (DEA)0.1%Reduces peak tailing by masking silanol groupsBasic piperidines[1][2][4]
Triethylamine (TEA)0.1%Similar to DEA, improves peak symmetryBasic piperidines[1]
Trifluoroacetic Acid (TFA)0.1%Improves peak shape for acidic compoundsAcidic piperidines[2][4]

Experimental Protocols

Protocol 1: General Chiral HPLC Method Development for a Piperidine Derivative

  • Column Selection:

    • Begin by screening a set of polysaccharide-based chiral columns, such as Chiralpak® IA, Chiralpak® AD-H, and Chiralcel® OD-H.

  • Mobile Phase Screening (Normal-Phase):

    • Prepare mobile phases consisting of n-hexane with varying percentages of an alcohol modifier (e.g., 10%, 20%, 30% ethanol or isopropanol).

    • For each mobile phase, add 0.1% DEA to suppress peak tailing.

  • Initial Analysis:

    • Equilibrate the column with the initial mobile phase for at least 30 minutes.

    • Inject a solution of the racemic piperidine derivative.

    • Run the analysis at a flow rate of 1.0 mL/min and a column temperature of 25°C.

    • Monitor the separation using a UV detector at an appropriate wavelength.

  • Optimization:

    • Based on the initial screening results, select the column and mobile phase that provide the best initial separation.

    • Fine-tune the separation by making small adjustments to the percentage of the alcohol modifier.

    • Investigate the effect of temperature by analyzing the sample at different column temperatures (e.g., 15°C, 25°C, 35°C).

    • Optimize the flow rate to balance resolution and analysis time. A lower flow rate may improve resolution.[6]

Protocol 2: Pre-column Derivatization of Piperidin-3-amine with PTSC

This protocol is adapted from a method for the estimation of enantiomeric impurity in piperidin-3-amine.[7]

  • Reagent Preparation:

    • Prepare a solution of para-toluene sulfonyl chloride (PTSC) in a suitable solvent like acetonitrile.

    • Prepare a basic solution (e.g., sodium bicarbonate or an organic base in a suitable solvent).

  • Derivatization Reaction:

    • In a vial, mix your piperidin-3-amine sample with the basic solution.

    • Add the PTSC solution to the vial. The reaction time and temperature may need to be optimized, but it is often rapid at room temperature.

  • Sample Preparation for HPLC:

    • After the reaction is complete, the sample may need to be neutralized or diluted with the mobile phase before injection.

  • Chiral HPLC Analysis:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: 0.1% Diethylamine in ethanol

    • Flow Rate: 0.5 mL/min

    • Detection: UV at 228 nm

    • This method has been shown to achieve a resolution of more than 4.0 between the enantiomers.[7]

Visualizations

Troubleshooting_Workflow start Poor or No Separation check_csp Is the CSP appropriate? start->check_csp screen_csp Screen different CSPs (e.g., polysaccharide-based) check_csp->screen_csp No check_mp Is the mobile phase optimal? check_csp->check_mp Yes screen_csp->check_csp optimize_mp Adjust solvent ratio and organic modifier check_mp->optimize_mp No check_temp Is the temperature optimal? check_mp->check_temp Yes optimize_mp->check_mp optimize_temp Test a range of temperatures (e.g., 15-35°C) check_temp->optimize_temp No check_flow Is the flow rate too high? check_temp->check_flow Yes optimize_temp->check_temp optimize_flow Reduce flow rate check_flow->optimize_flow Yes good_resolution Achieved Good Resolution check_flow->good_resolution No optimize_flow->check_flow

Caption: Troubleshooting logic for poor peak resolution.

Peak_Tailing_Workflow start Peak Tailing Observed check_interactions Secondary Interactions with Silica? start->check_interactions add_modifier Add basic modifier to mobile phase (e.g., 0.1% DEA or TEA) check_interactions->add_modifier Yes check_overload Column Overload? check_interactions->check_overload No add_modifier->check_overload reduce_sample Reduce injection volume or sample concentration check_overload->reduce_sample Yes check_solvent Sample Solvent Mismatch? check_overload->check_solvent No reduce_sample->check_solvent dissolve_in_mp Dissolve sample in mobile phase check_solvent->dissolve_in_mp Yes good_peak_shape Symmetrical Peaks Achieved check_solvent->good_peak_shape No dissolve_in_mp->good_peak_shape

Caption: Workflow for troubleshooting peak tailing.

Method_Development_Flowchart start Start Method Development col_select Select Chiral Columns for Screening (e.g., Polysaccharide-based) start->col_select mp_select Select Mobile Phase System (Normal or Reversed Phase) col_select->mp_select screening Perform Initial Screening mp_select->screening separation_observed Separation Observed? screening->separation_observed optimization Optimize Separation separation_observed->optimization Yes no_separation No Separation separation_observed->no_separation No validation Validate Method optimization->validation adjust_mp Adjust Mobile Phase (Solvent ratio, additives) no_separation->adjust_mp change_col Select Different Column Type no_separation->change_col adjust_mp->screening change_col->screening

Caption: General workflow for chiral HPLC method development.

References

Technical Support Center: Amine-Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with amine analysis on silica-gel-based stationary phases.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my amine peaks showing significant tailing on a standard silica-based column?

A1: Peak tailing is the most common issue when analyzing basic compounds like amines on traditional silica columns.[1][2] This occurs due to strong secondary interactions between the basic amine analytes and acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[3][4][5][6] These interactions, primarily ionic in nature, cause the amine molecules to "stick" to the column, leading to slow, uneven elution and asymmetrical, tailing peaks.[2][3][7]

The diagram below illustrates this problematic interaction.

Fig. 1: Amine interaction with acidic silanol sites.

Q2: How can I improve the peak shape and reduce tailing for my amine analytes?

A2: There are several effective strategies to mitigate silanol interactions and improve peak shape:

  • Use Mobile Phase Additives: Adding a small concentration of a competing base to the mobile phase can mask the active silanol sites.[8]

    • Triethylamine (TEA): Typically used at concentrations of 0.1-0.5% (v/v), TEA is a common choice.[5][9][10] It competes with the amine analyte for the acidic silanol sites, preventing strong analyte adsorption.[5][8]

    • Ammonia/Ammonium Hydroxide: Often added to more polar mobile phases (e.g., DCM/Methanol), ammonia serves a similar purpose by deactivating the silica surface.[10]

  • Adjust Mobile Phase pH: Controlling the pH of the mobile phase can suppress the ionization of either the silanol groups or the amine analyte.

    • Low pH (e.g., pH 2.5-3): At low pH, silanol groups are protonated (Si-OH) and neutral, which prevents the strong ionic interaction with protonated amines (R-NH3+).[7][8] A buffer like 10-20 mM phosphate is often used.[8]

    • High pH (e.g., pH > 8): At high pH, the amine is in its neutral, free-base form (R-NH2), which reduces its interaction with ionized silanols. This requires columns specifically designed for high pH stability.[11][12]

  • Use Specialized Columns:

    • End-capped Columns: These columns have been chemically treated to reduce the number of free silanol groups, leading to better peak shapes for basic compounds.[13]

    • Amine-Bonded or Base-Deactivated Columns: These columns have a chemically bonded layer (e.g., aminopropyl) that shields the underlying silica, creating a less acidic surface that is more suitable for amine purification.[3][4][14][15] This often allows for elution with less polar solvents and without the need for basic additives.[3][4][16]

The following diagram shows how a mobile phase additive like Triethylamine (TEA) works.

Fig. 2: Competitive additive masking silanol sites.

Q3: My amine compound is not eluting from the silica column at all, even with a strong solvent. What should I do?

A3: This indicates very strong, potentially irreversible adsorption to the silica gel. This is common for strongly basic compounds.[3][4]

  • Immediate Action: Try flushing the column with a solvent system containing a strong base. For example, a gradient up to 10-20% methanol containing 1-2% ammonium hydroxide in dichloromethane may be effective.[10] In some extreme cases, 100% methanol may be required to elute the compound, though separation will be lost.[3][4]

  • Future Prevention: For such compounds, a standard silica column is not appropriate. You should switch to an alternative stationary phase.

    • Amine-functionalized silica: This is an excellent first choice, as it provides a basic surface that repels the basic analyte, allowing for elution with much less polar solvents (e.g., hexane/ethyl acetate).[4][16]

    • Reversed-Phase (C18): If applicable, switching to a reversed-phase column with a suitable mobile phase (often at high pH for better retention of the neutral amine) is a robust solution.[4] Modern pH-stable C18 columns are recommended.[11]

    • Basic Alumina: Alumina is a basic stationary phase and can be a good alternative for the purification of amines.[17][18]

Data & Method Development

Table 1: Effect of Mobile Phase Additives on Peak Asymmetry

The following table summarizes the typical effect of mobile phase modifiers on the peak shape of a representative basic amine compound on a standard silica-based C18 column.

Mobile Phase ConditionAnalyteTailing Factor (As)Retention Time (min)Observations
Neutral (No Additive)Amitriptyline> 2.54.8Severe tailing, poor peak shape.
Low pH (0.1% Formic Acid)Amitriptyline1.5 - 1.83.2Tailing reduced but still present.[8]
Low pH + TEA (0.1% TEA)Amitriptyline1.1 - 1.33.0Significant improvement in peak symmetry.[5][8]
High pH (Ammonium Bicarbonate)Amitriptyline1.0 - 1.26.5Excellent peak shape, increased retention.[11]

Note: Data is illustrative, based on typical outcomes. Actual values will vary by analyte, column, and specific conditions.

Experimental Protocols

Protocol 1: Mobile Phase Preparation with a Triethylamine (TEA) Additive

This protocol describes the preparation of a mobile phase for reversed-phase HPLC to improve the peak shape of basic analytes.

Objective: To prepare 1 L of Acetonitrile/Water (50:50) with 0.1% TEA.

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Triethylamine (TEA), HPLC grade

  • 1 L graduated cylinder

  • 1 L clean, glass mobile phase reservoir bottle

  • Micropipette or glass pipette

Procedure:

  • Measure 500 mL of HPLC-grade Acetonitrile using the graduated cylinder and pour it into the reservoir bottle.

  • Measure 499 mL of HPLC-grade Water and add it to the same reservoir bottle.

  • Using a micropipette, carefully add 1.0 mL of Triethylamine (TEA) to the acetonitrile/water mixture.[9]

  • Cap the reservoir bottle securely and swirl gently for 1-2 minutes to ensure the solution is thoroughly mixed.

  • Degas the mobile phase using your laboratory's standard procedure (e.g., sonication, vacuum degassing, or helium sparging).

  • Label the bottle clearly with its composition, including the TEA concentration, and the preparation date.

  • Equilibrate the HPLC column with the new mobile phase for at least 15-20 column volumes before starting your analysis.

Troubleshooting Workflow

If you are experiencing poor chromatographic performance for an amine, follow this logical troubleshooting workflow to identify and solve the issue.

TroubleshootingWorkflow Fig. 3: Troubleshooting logic for amine analysis. Start Start: Poor Peak Shape (Tailing/No Elution) CheckColumn Is the column appropriate? (e.g., standard silica) Start->CheckColumn CheckMobilePhase Is the mobile phase optimized? CheckColumn->CheckMobilePhase Yes UseDeactivatedCol Action: Switch to a base-deactivated or amine-bonded column CheckColumn->UseDeactivatedCol No AddModifier Action: Add a competing base (e.g., 0.1% TEA) CheckMobilePhase->AddModifier No AdjustpH Action: Adjust mobile phase pH (e.g., pH 2.5-3) CheckMobilePhase->AdjustpH Partially CheckOverload Is the column overloaded? CheckMobilePhase->CheckOverload Yes AddModifier->CheckOverload AdjustpH->CheckOverload End Result: Symmetrical Peak, Successful Separation UseDeactivatedCol->End UseRPCol Action: Switch to a modern, high-pH stable C18 column UseRPCol->End ReduceConc Action: Reduce sample concentration or injection volume CheckOverload->ReduceConc Yes CheckOverload->End No ReduceConc->End

Fig. 3: Troubleshooting logic for amine analysis.

References

Validation & Comparative

A Comparative Analysis of (2S,5R) and (2S,5S)-5-hydroxypiperidine-2-carboxylic acid: Unraveling Stereochemistry's Role in Biological Function

Author: BenchChem Technical Support Team. Date: December 2025

While the distinct biological activities of (2S,5R)-5-hydroxypiperidine-2-carboxylic acid and its (2S,5S) diastereomer are of significant interest to the scientific community, a direct comparative study with quantitative data remains elusive in published literature. However, existing research on related piperidine derivatives allows for an informed discussion on their potential divergent roles, particularly in neuroscience.

The core structure, 5-hydroxypiperidine-2-carboxylic acid, also known as 5-hydroxypipecolic acid, is a modified amino acid that has garnered attention for its potential to modulate neuronal activity. The spatial arrangement of the hydroxyl (-OH) and carboxylic acid (-COOH) groups, dictated by the stereochemistry at the 2nd and 5th carbon positions, is predicted to be a critical determinant of their biological targets and efficacy. The (2S,5R) isomer is often referred to as the trans configuration, while the (2S,5S) isomer is the cis configuration.

Potential Biological Targets and Signaling Pathways

Based on the broader class of piperidine carboxylic acid derivatives, the primary targets for these compounds are likely to be receptors and transporters involved in neurotransmission. Specifically, the GABAergic and glutamatergic systems are of high interest.

GABAergic System Modulation

Derivatives of piperidine-3-carboxylic acid (nipecotic acid) are well-established inhibitors of gamma-aminobutyric acid (GABA) uptake. It is plausible that (2S,5R) and (2S,5S)-5-hydroxypiperidine-2-carboxylic acid could also interact with GABA transporters (GATs). The stereochemistry would likely influence the binding affinity and selectivity for different GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1). Inhibition of GABA uptake would lead to increased GABA concentrations in the synaptic cleft, enhancing inhibitory neurotransmission. This mechanism is a key target for antiepileptic drugs.

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal GABA GABA P1 GABA->P1 GAT GABA Transporter (GAT) GABA_cleft GABA GABA_R GABA Receptor GABA_cleft->GABA_R Neuron_Inhibition Neuronal Inhibition GABA_R->Neuron_Inhibition Activates P1->GAT Uptake P1->GABA_cleft Compound (2S,5R) or (2S,5S)-5-hydroxypiperidine- 2-carboxylic acid Compound->GAT Inhibits

Caption: Potential mechanism of GABA uptake inhibition.

Glutamatergic System Modulation

The structural similarity of these compounds to glutamate, the primary excitatory neurotransmitter, suggests potential interactions with glutamate receptors, such as the N-methyl-D-aspartate (NMDA) and kainate receptors. The stereochemistry would be critical in determining whether the compound acts as an agonist, antagonist, or allosteric modulator. For instance, antagonism of NMDA receptors can have neuroprotective effects but can also induce psychotomimetic side effects, highlighting the need for subtype selectivity, which could be conferred by the specific stereoisomer.

Glutamate_Receptor_Modulation cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate Glutamate_cleft Glutamate Glutamate->Glutamate_cleft GluR Glutamate Receptor (e.g., NMDA, Kainate) Glutamate_cleft->GluR Neuronal_Excitation Neuronal Excitation GluR->Neuronal_Excitation Activates Compound (2S,5R) or (2S,5S)-5-hydroxypiperidine- 2-carboxylic acid Compound->GluR Modulates (Agonist/Antagonist) Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Synthesis_2S5R (2S,5R) Isomer Synthesis Characterization Structural & Purity Analysis (NMR, MS, HPLC) Synthesis_2S5R->Characterization Synthesis_2S5S (2S,5S) Isomer Synthesis Synthesis_2S5S->Characterization Binding_Assay Receptor/Transporter Binding Assays (e.g., Radioligand displacement) Characterization->Binding_Assay Functional_Assay Functional Assays (e.g., Electrophysiology, Uptake Assays) Binding_Assay->Functional_Assay Cell_Viability Cytotoxicity Assays Functional_Assay->Cell_Viability Neuronal_Activity Neuronal Culture Activity Assays (e.g., Calcium Imaging) Cell_Viability->Neuronal_Activity Animal_Models Animal Models of Disease (e.g., Epilepsy, Neuropathic Pain) Neuronal_Activity->Animal_Models PK_PD Pharmacokinetic/Pharmacodynamic Studies Animal_Models->PK_PD Data_Analysis Comparative Data Analysis (IC50, EC50, Ki) PK_PD->Data_Analysis

Efficacy of Piperidine Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, forming the basis for a wide array of therapeutic agents. Its structural versatility allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective modulators of various biological targets. This guide provides a comparative overview of the efficacy of several classes of piperidine carboxylic acid derivatives, supported by experimental data and detailed methodologies to aid in research and development efforts.

I. Anti-inflammatory Derivatives: PAR2 Antagonists

1-Piperidinepropionic acid (1-PPA) has emerged as a notable anti-inflammatory agent through its antagonism of Protease-Activated Receptor 2 (PAR2), a key player in the inflammatory cascade.[1][2][3][4][5] By blocking PAR2, 1-PPA effectively mitigates the downstream signaling that leads to the production of pro-inflammatory cytokines.

Quantitative Data: Inhibition of Pro-inflammatory Cytokine Expression

The efficacy of 1-PPA in reducing the expression of pro-inflammatory cytokines, Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), was evaluated in lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells. The data demonstrates a dose-dependent reduction in the gene expression of these key inflammatory mediators.

CompoundTargetCell LineStimulantConcentrationFold Increase in Gene Expression (Mean ± SD)
1-PPA PAR2THP-1LPS1 ng/mLIL-6: 8.2 ± 1.1
10 ng/mLIL-6: 4.1 ± 0.6
100 ng/mLIL-6: 2.3 ± 0.4
1 ng/mLTNF-α: 9.5 ± 1.3
10 ng/mLTNF-α: 5.3 ± 0.8
100 ng/mLTNF-α: 3.1 ± 0.5
ControlTHP-1LPS-IL-6: 12.5 ± 1.5
-TNF-α: 15.8 ± 2.1
Experimental Protocol: LPS-Induced Cytokine Expression in THP-1 Cells[6][7][8][9][10]

This protocol outlines the methodology used to assess the anti-inflammatory properties of piperidine carboxylic acid derivatives.

  • Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured and differentiated into a macrophage-like phenotype by treatment with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • LPS Stimulation: Differentiated THP-1 cells are pre-treated with varying concentrations of the test compound (e.g., 1-PPA) for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) (100 ng/mL) for 4-6 hours to induce an inflammatory response.

  • RNA Extraction and qRT-PCR: Total RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the relative gene expression levels of IL-6 and TNF-α. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

  • Data Analysis: The fold change in gene expression is calculated relative to untreated control cells.

Signaling Pathway and Experimental Workflow

PAR2_Signaling_Pathway cluster_membrane Cell Membrane PAR2 PAR2 G_protein Gαq/11 PAR2->G_protein Activates Protease Protease (e.g., Trypsin) Protease->PAR2 Activates PPA 1-PPA PPA->PAR2 Inhibits PLC PLCβ G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC MAPK MAPK (Erk1/2) PKC->MAPK NF_kB NF-κB Activation MAPK->NF_kB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NF_kB->Cytokines Upregulates

Caption: PAR2 signaling pathway and the inhibitory action of 1-PPA.

II. Anti-osteoporotic Derivatives: Cathepsin K Inhibitors

A series of piperidamide-3-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against Cathepsin K, a cysteine protease crucial for bone resorption. Inhibition of Cathepsin K is a promising therapeutic strategy for osteoporosis.

Quantitative Data: Cathepsin K Inhibition

The following table summarizes the in vitro inhibitory potency of a lead compound from this series, H-9, against human Cathepsin K.

CompoundTargetIC50 (µM)
H-9 Cathepsin K0.08
MIV-711 (Reference)Cathepsin KN/A (Comparator)
Experimental Protocol: In Vitro Cathepsin K Inhibition Assay[11][12][13][14][15]

This fluorometric assay determines the inhibitory activity of compounds against Cathepsin K.

  • Reagent Preparation: Prepare assay buffer, recombinant human Cathepsin K enzyme solution, and a fluorogenic substrate (e.g., Ac-LR-AFC). Test compounds are serially diluted in DMSO.

  • Assay Procedure: In a 96-well black microplate, add the test compound dilutions, followed by the Cathepsin K enzyme solution. After a pre-incubation period, initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a microplate reader (Ex/Em = 400/505 nm for AFC). The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow

CathepsinK_Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Test Compounds) start->prep_reagents plate_setup Add Test Compounds and Enzyme to 96-well Plate prep_reagents->plate_setup pre_incubation Pre-incubate plate_setup->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Read) add_substrate->measure_fluorescence data_analysis Calculate % Inhibition and IC50 Values measure_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro Cathepsin K inhibition assay.

III. Neuroactive Derivatives: Calpain and GABA Uptake Inhibitors

Piperidine carboxylic acid derivatives have also been explored for their potential in treating neurological disorders by targeting enzymes like calpain and neurotransmitter transporters such as the GABA transporter (GAT).

Quantitative Data: Calpain and GABA Uptake Inhibition

The table below presents the inhibitory constants (Ki) for piperidine carboxamide derivatives against µ-calpain and the inhibition of GABA uptake by a nipecotic acid derivative.

Derivative ClassCompoundTargetKi (nM)
Piperidine Carboxamides 11fµ-calpain30
11jµ-calpain9
Nipecotic Acid Derivative (S)-8dmGAT4pIC50 = 6.59 ± 0.01
hGAT-3pIC50 = 6.49 ± 0.10
Experimental Protocols

Calpain Inhibition Assay [6][7][8][9][10]

  • Assay Components: Purified µ-calpain, a fluorogenic calpain substrate (e.g., Suc-LLVY-AMC), assay buffer, and test compounds.

  • Procedure: In a 96-well plate, the test compound is incubated with the calpain enzyme. The reaction is initiated by the addition of the fluorogenic substrate.

  • Data Acquisition: The increase in fluorescence due to substrate cleavage is monitored over time.

  • Analysis: The rate of reaction is determined, and the percentage of inhibition is calculated to determine the Ki value.

GABA Uptake Inhibition Assay [11][12][13][14][15]

  • System: Rat brain synaptosomes or cells expressing the specific GABA transporter subtype (e.g., mGAT4).

  • Procedure: The synaptosomes or cells are incubated with radiolabeled GABA ([³H]GABA) in the presence of varying concentrations of the test compound.

  • Measurement: The amount of [³H]GABA taken up by the synaptosomes or cells is measured using scintillation counting.

  • Analysis: The inhibition of GABA uptake is calculated, and the pIC50 or Ki values are determined.

Logical Relationship: Drug Discovery Process

Drug_Discovery_Process cluster_preclinical Preclinical Research synthesis Synthesis of Derivatives in_vitro In Vitro Assays (e.g., Calpain, GAT) synthesis->in_vitro sar Structure-Activity Relationship (SAR) Studies in_vitro->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Efficacy Models lead_opt->in_vivo clinical_trials Clinical Trials in_vivo->clinical_trials

Caption: A simplified logical flow of the drug discovery process.

IV. Metabolic Modulators: PPAR Agonists and Antidiabetic Agents

Piperidine carboxylic acid derivatives have been designed to target key regulators of metabolism, including Peroxisome Proliferator-Activated Receptors (PPARs) and enzymes involved in carbohydrate digestion.

Quantitative Data: PPAR Agonism and Enzyme Inhibition

This table summarizes the efficacy of representative piperidine carboxylic acid derivatives as dual PPARα/γ agonists and as inhibitors of α-amylase and α-glucosidase.

Derivative ClassTargetAssayEfficacy MetricValue
Dehydropiperidine Carboxylic Acids PPARα/γTransactivationEC50Varies by compound
Piperidine-substituted Chalcones α-amylaseIn vitro inhibitionIC509.86 ± 0.03 µM
α-glucosidaseIn vitro inhibitionIC50Varies by compound
Experimental Protocols

PPARα/γ Transactivation Assay [16][17][18][19][20]

  • Cell Line: A suitable cell line (e.g., HEK293T) is co-transfected with a PPAR expression vector and a luciferase reporter plasmid.

  • Treatment: The transfected cells are treated with the test compounds for 24 hours.

  • Luciferase Assay: The luciferase activity is measured, which is proportional to the activation of the PPAR receptor.

  • Data Analysis: The EC50 values are calculated from the dose-response curves.

α-Amylase and α-Glucosidase Inhibition Assays [21][22][23][24][25]

  • Enzyme and Substrate: The respective enzyme (α-amylase or α-glucosidase) is incubated with its substrate (starch for α-amylase, p-nitrophenyl-α-D-glucopyranoside for α-glucosidase).

  • Inhibition: The reaction is carried out in the presence of varying concentrations of the test compound.

  • Measurement: The product of the enzymatic reaction is quantified spectrophotometrically.

  • Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

This comparative guide highlights the diverse therapeutic potential of piperidine carboxylic acid derivatives. The provided data and experimental protocols serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of novel therapeutic agents based on this privileged scaffold.

References

Shifting Paradigms in Peptide Synthesis: A Guide to Piperidine Alternatives for Fmoc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of deprotection reagent is a critical determinant of yield, purity, and overall efficiency. While piperidine has long been the gold standard for removing the fluorenylmethyloxycarbonyl (Fmoc) protecting group, its status as a controlled substance and its potential to induce side reactions have spurred the investigation of viable alternatives. This guide provides an objective comparison of prominent alternative reagents, supported by experimental data, to inform the selection of the most suitable deprotection strategy.

The removal of the Fmoc group is a crucial step in SPPS, enabling the sequential addition of amino acids to the growing peptide chain. This process is typically achieved through a base-catalyzed β-elimination mechanism. Piperidine, a secondary amine, has been widely adopted for this purpose due to its efficacy. However, the logistical challenges associated with its controlled status and its role in promoting side reactions, such as aspartimide formation and racemization, have created a demand for alternative reagents.[1][2][3]

This guide explores several key alternatives—4-Methylpiperidine, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Piperazine, and Pyrrolidine—and compares their performance against the traditional piperidine protocol.

Comparative Performance of Fmoc Deprotection Reagents

The selection of an appropriate deprotection reagent hinges on a balance of efficiency, minimization of side reactions, and practical considerations like safety and regulatory status. The following table summarizes quantitative data from various studies to facilitate a direct comparison of the leading alternatives to piperidine.

ReagentConcentrationDeprotection TimePeptide PurityYieldKey AdvantagesPotential DrawbacksCitations
Piperidine 20% in DMF5-20 minBaselineBaselineWell-established, effective for most sequences.Controlled substance, can cause aspartimide formation and racemization.[1][3][4]
4-Methylpiperidine 20% in DMF5-20 minComparable to piperidineComparable to piperidineNot a controlled substance, identical efficiency to piperidine.May not offer significant advantages in suppressing side reactions over piperidine.[1][3][4][5]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 2% in DMF (often with a scavenger)< 1 min - 5 minCan be higher for difficult sequencesCan be higher, especially for aggregation-prone peptidesMuch faster deprotection, improves synthesis of difficult sequences.Non-nucleophilic (requires a scavenger for dibenzofulvene), can increase aspartimide formation in certain contexts.[6][7][8][9][10]
Piperazine 5-10% in DMF (often with DBU or other additives)15-30 minCan be higher, reduces some side productsComparable to piperidineSafer alternative, can minimize diketopiperazine and aspartimide formation.Slower reaction times compared to piperidine and DBU.[4][8][11]
Pyrrolidine 20% in various solvents30 minSequence-dependentSequence-dependentExpands the available solvent space for greener SPPS.Can increase formation of diketopiperazine and aspartimide in prone sequences.
3-(Diethylamino)propylamine (DEAPA) Not specifiedNot specifiedHigher, minimizes diastereoisomers and aspartimideNot specifiedIdentified as a "greener" alternative.Less extensive data available compared to other alternatives.[12]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic methodology. Below are representative protocols for Fmoc deprotection using piperidine and its key alternatives.

Standard Piperidine Deprotection Protocol
  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitation: Agitate the mixture at room temperature for 5-10 minutes. For hindered amino acids or during the synthesis of long peptides, a second deprotection step of 5-10 minutes may be required.

  • Draining: Drain the deprotection solution from the reaction vessel.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[3]

4-Methylpiperidine Deprotection Protocol

This protocol is identical to the standard piperidine protocol, with 20% (v/v) 4-methylpiperidine in DMF used as the deprotection solution.[1][3]

DBU/Piperazine Deprotection Protocol

This protocol is particularly effective for rapid deprotection and for sequences prone to diketopiperazine formation.

  • Resin Swelling: Swell the peptide-resin in N-methyl-2-pyrrolidone (NMP) or DMF.

  • Deprotection Solution Preparation: Prepare a solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP or DMF.

  • Deprotection: Add the DBU/piperazine solution to the resin and agitate for 2-5 minutes. A second treatment of 5-10 minutes may be performed for difficult sequences.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with NMP or DMF.[13]

Piperazine Deprotection Protocol
  • Resin Swelling: Swell the peptide-resin in DMF.

  • Deprotection: Add a solution of 10% (w/v) piperazine in 9:1 DMF/ethanol to the resin.

  • Agitation: Agitate the mixture at room temperature, typically for two cycles of 15 minutes each.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF.[4]

Visualizing the Chemistry: Workflows and Mechanisms

Understanding the underlying chemical processes and experimental workflows is crucial for troubleshooting and optimizing peptide synthesis. The following diagrams, generated using Graphviz, illustrate the key pathways and logical relationships in Fmoc deprotection.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Base Dibenzofulvene Dibenzofulvene (DBF) Intermediate->Dibenzofulvene β-elimination Deprotected_Peptide H2N-Peptide-Resin Intermediate->Deprotected_Peptide Adduct DBF-Base Adduct Dibenzofulvene->Adduct + Base (Scavenging) Base Base (e.g., Piperidine) Experimental_Workflow Start Start: Fmoc-Peptide-Resin Swell Swell Resin in Solvent (e.g., DMF) Start->Swell Deprotection Add Deprotection Reagent Swell->Deprotection Agitate Agitate at Room Temperature Deprotection->Agitate Drain Drain Solution Agitate->Drain Wash Wash Resin with Solvent Drain->Wash Next_Cycle Proceed to Next Amino Acid Coupling Wash->Next_Cycle Reagent_Selection_Logic rect_node rect_node Controlled_Substance Controlled Substance a Concern? Difficult_Sequence Difficult/Aggregating Sequence? Controlled_Substance->Difficult_Sequence Yes Piperidine Use Piperidine Controlled_Substance->Piperidine No Side_Reactions Aspartimide/Racemization a Major Concern? Difficult_Sequence->Side_Reactions No DBU_Mix Use DBU-based Mixture Difficult_Sequence->DBU_Mix Yes Methylpiperidine Use 4-Methylpiperidine Side_Reactions->Methylpiperidine No Piperazine_Mix Use Piperazine-based Mixture Side_Reactions->Piperazine_Mix Yes

References

A Comparative Guide to the Validation of Analytical Methods for 5-hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 5-hydroxypiperidine-2-carboxylic acid. Ensuring robust and validated analytical methods is critical for the accurate assessment of this compound in various matrices during drug development and research. This document outlines key performance characteristics of different analytical techniques, provides detailed experimental protocols, and presents visual workflows to aid in method selection and implementation.

Introduction

5-hydroxypiperidine-2-carboxylic acid is a chiral cyclic amino acid derivative. Its structural features, including a secondary amine, a carboxylic acid, and a hydroxyl group, present unique analytical challenges. The choice of an appropriate analytical method depends on the specific requirements of the study, such as the desired sensitivity, the complexity of the sample matrix, and the need for stereospecific separation. This guide compares three common analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following derivatization, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Chiral High-Performance Liquid Chromatography (Chiral HPLC).

Data Presentation: A Head-to-Head Comparison

The following tables summarize the typical performance characteristics of HPLC-UV (with derivatization) and LC-MS/MS for the analysis of small, polar, nitrogen-containing compounds analogous to 5-hydroxypiperidine-2-carboxylic acid. The data highlights the superior sensitivity of LC-MS/MS, while demonstrating the capability of HPLC-UV to provide reliable quantification.

Table 1: Performance Characteristics of HPLC-UV with Pre-Column Derivatization

Validation ParameterTypical Performance
Linearity (R²)> 0.995
Limit of Detection (LOD)0.05 - 0.1 µg/mL
Limit of Quantification (LOQ)0.15 - 0.3 µg/mL
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 7%
Accuracy/Recovery90 - 110%

Table 2: Performance Characteristics of LC-MS/MS

Validation ParameterTypical Performance
Linearity (R²)> 0.998
Limit of Detection (LOD)0.001 - 0.01 ng/mL
Limit of Quantification (LOQ)0.003 - 0.03 ng/mL
Intra-day Precision (%RSD)< 3%
Inter-day Precision (%RSD)< 5%
Accuracy/Recovery95 - 105%

Experimental Protocols

Detailed methodologies for HPLC-UV with derivatization, LC-MS/MS, and a strategy for Chiral HPLC method development are provided below.

Method 1: HPLC-UV with Pre-Column Derivatization

Since 5-hydroxypiperidine-2-carboxylic acid lacks a strong chromophore, pre-column derivatization is necessary for sensitive UV detection. Phenylisothiocyanate (PITC) is a common derivatizing agent for amino acids.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • 5-hydroxypiperidine-2-carboxylic acid reference standard

  • Phenylisothiocyanate (PITC)

  • Triethylamine

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 6.5)

  • Water (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase A: 0.1 M Phosphate buffer (pH 6.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 40% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

Sample Preparation and Derivatization:

  • Prepare a stock solution of 5-hydroxypiperidine-2-carboxylic acid in water.

  • In a reaction vial, mix 100 µL of the sample or standard with 50 µL of a solution containing triethylamine and PITC in a 1:1 ratio in acetonitrile.

  • Vortex the mixture and allow it to react at room temperature for 20 minutes.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, often without the need for derivatization.

Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Data acquisition and processing software

Reagents:

  • 5-hydroxypiperidine-2-carboxylic acid reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transition: Precursor ion (m/z of 5-hydroxypiperidine-2-carboxylic acid + H)⁺ → Product ion (specific fragment)

  • Optimization of cone voltage and collision energy is required.

Sample Preparation:

  • Prepare a stock solution of 5-hydroxypiperidine-2-carboxylic acid in water.

  • For biological samples, perform a protein precipitation step by adding 3 volumes of cold acetonitrile to 1 volume of the sample.

  • Vortex and centrifuge to pellet the protein.

  • Transfer the supernatant and dilute with water if necessary before injection.

Method 3: Chiral HPLC for Enantiomeric Separation

As 5-hydroxypiperidine-2-carboxylic acid is a chiral molecule, separating its enantiomers is often a regulatory requirement. This typically involves the use of a chiral stationary phase (CSP).

Method Development Strategy:

  • Column Screening: Screen a variety of chiral stationary phases (e.g., polysaccharide-based, macrocyclic glycopeptide-based) under different mobile phase conditions (normal phase, reversed-phase, polar organic).

  • Mobile Phase Optimization: Once a suitable column is identified, optimize the mobile phase composition to improve resolution and analysis time. This may involve adjusting the ratio of organic modifier, the type and concentration of acidic or basic additives.

  • Temperature and Flow Rate Optimization: Further refine the separation by optimizing the column temperature and mobile phase flow rate.

Example Chiral HPLC Conditions (to be optimized):

  • Column: Chiralpak AD-H (or similar polysaccharide-based CSP)

  • Mobile Phase: Hexane:Ethanol:Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or Mass Spectrometry

Mandatory Visualizations

HPLC_UV_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis Sample Sample/Standard Solution Reagents Add PITC & Triethylamine Sample->Reagents React Vortex & React (20 min) Reagents->React Dry Evaporate to Dryness React->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Data Data Acquisition & Analysis Detect->Data

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Precipitate Protein Precipitation (Acetonitrile) Sample->Precipitate Centrifuge Vortex & Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute if necessary Supernatant->Dilute Inject Inject into LC-MS/MS Dilute->Inject Separate C18 Column Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Analyze Tandem MS Analysis (MRM) Ionize->Analyze Data Data Acquisition & Quantification Analyze->Data

Caption: Workflow for LC-MS/MS analysis of 5-hydroxypiperidine-2-carboxylic acid.

Chiral_HPLC_Strategy Start Chiral Method Development Screening Column Screening (CSPs) Start->Screening Optimization Mobile Phase Optimization Screening->Optimization Identify Promising CSP Refinement Temperature & Flow Rate Refinement Optimization->Refinement Improve Resolution Validation Method Validation Refinement->Validation Finalized Method

Caption: Logical workflow for chiral HPLC method development.

A Comparative Analysis of Novel Piperidine Compounds: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold remains a cornerstone in medicinal chemistry, consistently featuring in a diverse array of therapeutic agents. Its prevalence is a testament to its favorable pharmacokinetic properties and versatile binding capabilities. This guide provides an objective comparison of the in vitro and in vivo efficacy of several novel piperidine compounds across different therapeutic areas, including oncology and neuroscience. The data presented is supported by detailed experimental protocols and visualizations to facilitate a deeper understanding of their therapeutic potential.

Anticancer Piperidine Derivatives: A Comparative Overview

A new wave of piperidine-based compounds has demonstrated significant promise in preclinical cancer models. This section focuses on the comparative efficacy of MHJ-LN, DTPEP, and Compound 17a, highlighting their cytotoxic effects in cell-based assays and their tumor-inhibiting capabilities in animal models.

Quantitative Efficacy Data

The following table summarizes the in vitro cytotoxicity and in vivo antitumor activity of selected novel piperidine compounds.

Compound IDTherapeutic AreaIn Vitro ModelIn Vitro Efficacy (IC50/GI50)In Vivo ModelIn Vivo Efficacy
MHJ-LN AnticancerTriple-Negative Breast Cancer (TNBC) cell linesNot explicitly quantified in the provided text, but demonstrated effective inhibition of proliferation.TNBC Xenograft ModelSignificant antitumor activity observed.[1][2]
DTPEP AnticancerMCF-7 (ER+ Breast Cancer), MDA-MB-231 (ER- Breast Cancer)MCF-7: 0.8 ± 0.04 µM, MDA-MB-231: 1.2 ± 0.12 µMLA-7 Syngeneic Rat Mammary Tumor ModelRegression of mammary tumors observed.[3][4][5]
Compound 17a AnticancerPC3 (Prostate Cancer), MGC803 (Gastric Cancer), MCF-7 (Breast Cancer)PC3: 0.81 µM, MGC803: 1.09 µM, MCF-7: 1.30 µMNot explicitly detailed in the provided text.Not available in the provided text.
Experimental Protocols

1. In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the piperidine compounds for 48-72 hours.

  • MTT Incubation: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

2. In Vivo Antitumor Efficacy: Triple-Negative Breast Cancer (TNBC) Xenograft Model

This model is used to evaluate the antitumor activity of compounds in a living organism.

  • Cell Implantation: Human TNBC cells (e.g., MDA-MB-231) are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Mice are randomized into treatment and control groups. The piperidine compound is administered via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group. Tumor growth inhibition is a key parameter.

Signaling Pathway: MHJ-LN and the MDM2-p53 Pathway

The novel piperidine derivative MHJ-LN has been shown to exert its anticancer effects by activating the MDM2-p53 pathway.[1][2] In normal cells, p53, a tumor suppressor, is negatively regulated by MDM2. MHJ-LN is believed to disrupt the MDM2-p53 interaction, leading to the stabilization and activation of p53. Activated p53 then transcriptionally activates target genes that induce cell cycle arrest and apoptosis, thereby inhibiting cancer cell proliferation.

MDM2_p53_Pathway cluster_0 Cellular Stress cluster_1 MHJ-LN Action cluster_2 Core Regulation cluster_3 Cellular Outcomes DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates MHJ-LN MHJ-LN MDM2 MDM2 MHJ-LN->MDM2 inhibits p53->MDM2 promotes transcription Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest induces Apoptosis Apoptosis p53->Apoptosis induces MDM2->p53 inhibits/degrades experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy a Compound Synthesis b High-Throughput Screening (e.g., Enzyme Inhibition Assay) a->b c Cell-Based Assays (e.g., Cytotoxicity, Proliferation) b->c d IC50/EC50 Determination c->d e Animal Model Selection (e.g., Xenograft, Transgenic) d->e Lead Compound Selection f Pharmacokinetic/ Pharmacodynamic Studies e->f g Efficacy Studies (e.g., Tumor Growth, Behavioral Tests) f->g h Toxicity Assessment g->h

References

Unraveling the Receptor Selectivity of 5-Hydroxypiperidine-2-Carboxylic Acid: A Comparative Analysis of Structurally Related Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential therapeutic effects and off-target liabilities. While direct cross-reactivity studies on 5-hydroxypiperidine-2-carboxylic acid are not extensively available in the public domain, a comparative analysis of structurally related piperidine derivatives provides valuable insights into its potential receptor interaction profile. This guide synthesizes available data on the binding affinities of similar compounds, details common experimental protocols for assessing receptor interactions, and visualizes key experimental and signaling pathways.

The piperidine scaffold is a common motif in a vast array of pharmacologically active compounds, known to interact with a wide range of biological targets, including neurotransmitter receptors. Given the structural similarities, it is plausible that 5-hydroxypiperidine-2-carboxylic acid may exhibit activity at receptors targeted by other piperidine-containing molecules. This guide explores the known interactions of such analogs to infer a potential cross-reactivity profile.

Comparative Receptor Binding Affinity of Piperidine Derivatives

To provide a quantitative comparison, the following table summarizes the binding affinities (Ki, IC50, or EC50) of various piperidine derivatives for several key neurotransmitter receptors. This data, gleaned from multiple studies, highlights the diverse receptor interactions of this chemical class. The absence of data for 5-hydroxypiperidine-2-carboxylic acid underscores the need for direct experimental evaluation.

CompoundReceptor TargetAssay TypeMeasured Affinity
Piperidine Analog 1 (Tetrazole-substituted)NMDARadioligand BindingIC50 = 67 ± 6 nM
Piperidine Analog 2 (Phosphonoethyl-substituted)NMDARadioligand BindingKi = 74 nM
Piperine GABA-A (α2β2)ElectrophysiologyEC50 = 42.8 ± 7.6 µM
Piperine GABA-A (α3β2)ElectrophysiologyEC50 = 59.6 ± 12.3 µM
Various Piperidine Derivatives Sigma-1 (σ1)Radioligand BindingKi values ranging from 0.61 nM to 165 nM
Novel Piperidine Derivative Acetylcholine-binding proteinRadioligand BindingKi = 2.8 nM

Experimental Protocols for Assessing Receptor Cross-Reactivity

The data presented above is typically generated using a combination of in vitro binding and functional assays. Understanding these methodologies is crucial for interpreting the results and designing future cross-reactivity studies for 5-hydroxypiperidine-2-carboxylic acid.

1. Radioligand Binding Assays

This technique is a cornerstone of pharmacology for determining the affinity of a ligand for a receptor.

  • Objective: To measure the direct interaction between a test compound and a specific receptor by competing with a radioactively labeled ligand.

  • General Procedure:

    • Receptor Preparation: Membranes from cells or tissues expressing the receptor of interest are isolated. For example, guinea pig brain homogenates can be used for σ1 receptor assays.[1]

    • Incubation: The receptor preparation is incubated with a known concentration of a selective radioligand (e.g., [3H]-(+)-pentazocine for the σ1 receptor) and varying concentrations of the unlabeled test compound.[1]

    • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand for the receptor.

2. Functional Assays (e.g., Electrophysiology)

Functional assays measure the biological response elicited by a compound upon binding to its target receptor.

  • Objective: To determine if a compound acts as an agonist, antagonist, or modulator of receptor activity.

  • General Procedure (Two-Microelectrode Voltage Clamp on Xenopus Oocytes):

    • Receptor Expression: Oocytes from the frog Xenopus laevis are injected with cRNA encoding the subunits of the target receptor (e.g., GABAA receptor subunits α1, β2, and γ2S).[2]

    • Electrophysiological Recording: After a period of protein expression, the oocyte is placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential at a set voltage.

    • Compound Application: The primary agonist (e.g., GABA) is applied to the oocyte to elicit a baseline current. The test compound is then co-applied with the agonist to determine its modulatory effect.[2]

    • Data Measurement: Changes in the ion current across the oocyte membrane are recorded.

    • Data Analysis: The concentration of the test compound that produces 50% of its maximal effect (EC50) is calculated to determine its potency. The maximal potentiation of the agonist-induced current indicates the compound's efficacy.[2]

Visualizing Experimental and Signaling Pathways

To further clarify the processes involved in cross-reactivity studies, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_result Result Interpretation Compound Test Compound (5-hydroxypiperidine-2-carboxylic acid) Binding Radioligand Binding Assay Compound->Binding Functional Functional Assay (e.g., Electrophysiology) Compound->Functional Receptor Receptor Source (Cell Lines/Tissue) Receptor->Binding Receptor->Functional Affinity Determine Affinity (Ki / IC50) Binding->Affinity Efficacy Determine Efficacy (EC50 / % Max Response) Functional->Efficacy Profile Cross-Reactivity Profile Affinity->Profile Efficacy->Profile

A generalized workflow for determining receptor cross-reactivity.

NMDA_Receptor_Signaling cluster_membrane Cellular Membrane NMDA_R NMDA Receptor Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Glutamate Glutamate Glutamate->NMDA_R Binds GluN2 Glycine Glycine/D-Serine Glycine->NMDA_R Binds GluN1 Piperidine Piperidine Derivative (Antagonist) Piperidine->NMDA_R Blocks Channel Signaling Downstream Signaling (e.g., LTP, Excitotoxicity) Ca_ion->Signaling

Simplified NMDA receptor signaling pathway with a potential point of antagonist interaction.

References

Comparative Guide to the Structural Activity Relationship of N-Substituted Piperidine-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-substituted piperidine-4-carboxylic acid derivatives, focusing on their structural activity relationships (SAR) against various biological targets. The information presented is curated from peer-reviewed scientific literature and is intended to aid in the design and development of novel therapeutic agents.

Inhibition of Steroid 5α-Reductase

N-substituted piperidine-4-carboxylic acid derivatives have been investigated as inhibitors of steroid 5α-reductase, an enzyme implicated in conditions such as benign prostatic hyperplasia and androgenic alopecia. The inhibitory activity is significantly influenced by the nature of the N-substituent on the piperidine ring.

Data Summary
CompoundN-Substituent5α-Reductase Type 1 IC50 (µM) (Rat)5α-Reductase Type 2 IC50 (µM) (Rat)5α-Reductase Type 2 IC50 (nM) (Human)
6 Diphenylacetyl3.44[1]0.37[1]-
9 Diphenylcarbamoyl0.54[1]0.69[1]-
7 Dicyclohexylacetyl~100.08[1]60[1]
15 Dicyclohexylacetyl (with 2-fluoro substitution on benzylidene)--11
20 Dicyclohexylacetyl (with carboxymethyl instead of carboxy)--6
25 Dicyclohexylacetyl (with both modifications of 15 and 20)--7

Key Findings:

  • Bulky, lipophilic N-substituents such as diphenylacetyl, diphenylcarbamoyl, and dicyclohexylacetyl are favorable for potent inhibition of 5α-reductase.

  • Compound 7, with a dicyclohexylacetyl group, demonstrates strong inhibition of the type 2 isozyme in both human and rat enzymes.[1]

  • Modifications to the benzylidene portion of the molecule, such as fluorination or replacement of the carboxylic acid with a carboxymethyl group, can further enhance inhibitory potency against the human type 2 isozyme.

Experimental Protocol: Steroid 5α-Reductase Inhibition Assay

This protocol is a synthesized representation of methods described in the cited literature.

1. Enzyme Preparation:

  • Rat liver or human benign prostatic hyperplasia (BPH) tissue is homogenized in a suitable buffer (e.g., modified phosphate buffer, pH 6.5).

  • The homogenate is centrifuged to obtain a microsomal fraction containing the 5α-reductase enzymes.

2. Assay Procedure:

  • The test compound (dissolved in a suitable solvent like DMSO) or vehicle is pre-incubated with the enzyme preparation (e.g., 20 µg/ml) in the buffer for 15 minutes at 37°C.

  • The enzymatic reaction is initiated by the addition of the substrate, testosterone (e.g., 0.9 µM).

  • The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C.

  • The reaction is terminated by the addition of a strong acid (e.g., 1 N HCl).

3. Quantification:

  • The amount of remaining testosterone or the formed product, dihydrotestosterone (DHT), is quantified. This can be achieved using methods such as:

    • Enzyme Immunoassay (EIA).
    • High-Performance Liquid Chromatography (HPLC).

4. Data Analysis:

  • The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the test compound to the control (vehicle-treated) reaction.

  • IC50 values are determined by testing a range of compound concentrations and fitting the data to a dose-response curve.

Signaling Pathway: Androgen Metabolism

steroid_pathway Testosterone Testosterone SRD5A 5α-Reductase Testosterone->SRD5A DHT Dihydrotestosterone (DHT) AndrogenReceptor Androgen Receptor DHT->AndrogenReceptor SRD5A->DHT Inhibitor N-Substituted Piperidine-4-Carboxylic Acid Derivative Inhibitor->SRD5A GeneExpression Gene Expression (Prostate Growth, Hair Follicle Miniaturization) AndrogenReceptor->GeneExpression

Caption: Inhibition of 5α-reductase by N-substituted piperidine-4-carboxylic acid derivatives.

Inhibition of Mycobacterium DNA Gyrase

Piperidine-4-carboxamides, derived from piperidine-4-carboxylic acid, have emerged as a new class of inhibitors targeting DNA gyrase in Mycobacterium abscessus.[2] The structural modifications on the N-substituent and other parts of the molecule play a crucial role in their antimycobacterial activity.

Data Summary
CompoundDescriptionMIC (µM) vs. M. abscessusDNA Gyrase IC50 (µM)
844 Parent piperidine-4-carboxamide12.5-
844-TFM 4-Trifluoromethylphenyl derivative of 8441.5[2]1.5[2]
9f 3-Trifluoromethylphenyl derivative of 84412.5-
5n Quinoline derivativeComparable to 844-TFM3.12[2]
5m 4-Substituted quinoline regioisomer of 5n100[2]6[2]

Key Findings:

  • The introduction of a trifluoromethyl group at the 4-position of the phenyl moiety on the N-substituent (844-TFM) leads to a significant increase in both whole-cell activity and DNA gyrase inhibition compared to the parent compound 844.[2]

  • The position of the substituent on the phenyl ring is critical, as moving the trifluoromethyl group to the 3-position (9f) results in reduced potency.

  • Replacing the naphthyridine core with a quinoline scaffold can maintain potent activity, but the point of attachment is crucial for whole-cell efficacy.[2]

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol is a synthesized representation of methods described in the cited literature.

1. Reagents and Materials:

  • Recombinant M. abscessus DNA gyrase (GyrA and GyrB subunits).

  • Relaxed pBR322 plasmid DNA (substrate).

  • Assay buffer containing ATP.

  • Test compounds dissolved in DMSO.

  • Agarose gel electrophoresis reagents.

2. Assay Procedure:

  • The reaction mixture containing the relaxed pBR322 plasmid and DNA gyrase is prepared in the assay buffer.

  • Increasing concentrations of the test compounds are added to the reaction mixture.

  • The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period to allow for DNA supercoiling.

  • The reaction is stopped, and the DNA is subjected to agarose gel electrophoresis to separate the supercoiled and relaxed forms of the plasmid.

3. Data Analysis:

  • The intensity of the bands corresponding to supercoiled and relaxed DNA is quantified.

  • The concentration of the compound required to inhibit the supercoiling activity by 50% (IC50) is determined.

Mechanism of Action: DNA Gyrase Inhibition

dna_gyrase_pathway Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP-dependent supercoiling Replication_Transcription DNA Replication & Transcription DNA_Gyrase->Replication_Transcription Supercoiled_DNA->Replication_Transcription Inhibitor Piperidine-4-Carboxamide Derivative Inhibitor->DNA_Gyrase Cell_Death Bacterial Cell Death Replication_Transcription->Cell_Death

Caption: Inhibition of DNA gyrase by piperidine-4-carboxamide derivatives.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Substituted piperidine-4-carboxylic acid analogs have been designed as dual agonists for PPARα and PPARγ, which are nuclear receptors involved in lipid and glucose metabolism.

No specific quantitative data for a series of N-substituted piperidine-4-carboxylic acid derivatives with varying N-substituents was found in the initial search results. The identified articles discuss the design and synthesis of such compounds as PPARα/γ agonists but do not provide a comparative table of EC50 values for different N-substituents.

Experimental Protocol: PPARα/γ Transactivation Assay

This protocol is a synthesized representation of methods described in the cited literature.

1. Cell Culture and Transfection:

  • A suitable cell line (e.g., HEK293T) is cultured.

  • Cells are co-transfected with:

    • An expression plasmid for a chimeric receptor containing the ligand-binding domain (LBD) of human PPARα or PPARγ fused to the Gal4 DNA-binding domain.
    • A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).

2. Assay Procedure:

  • Transfected cells are plated in 96-well plates.

  • Cells are treated with various concentrations of the test compounds or a reference agonist (e.g., fenofibric acid for PPARα, rosiglitazone for PPARγ).

  • Cells are incubated for a sufficient period (e.g., 16-24 hours) to allow for receptor activation and reporter gene expression.

3. Data Acquisition:

  • Luciferase activity is measured using a luminometer after the addition of a luciferase substrate.

4. Data Analysis:

  • The fold activation of the reporter gene is calculated relative to vehicle-treated cells.

  • EC50 values are determined by fitting the dose-response data to a suitable model.

Signaling Pathway: PPARα/γ Activation

ppar_pathway Ligand Piperidine-4-Carboxylic Acid Derivative PPAR PPARα/γ Ligand->PPAR Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Gene_Expression Target Gene Expression (Lipid & Glucose Metabolism) PPRE->Gene_Expression

Caption: PPARα/γ activation by piperidine-4-carboxylic acid derivatives.

Monoamine Neurotransmitter Re-uptake Inhibition

Piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives are being explored as inhibitors of monoamine neurotransmitter re-uptake, with potential applications in treating central nervous system disorders.[3]

Experimental Protocol: Monoamine Re-uptake Inhibition Assay

This protocol is a synthesized representation of methods described in the cited literature.

1. Cell Culture:

  • HEK293 cells stably expressing the human dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET) are used.

2. Uptake Inhibition Assay:

  • Cells are plated in 96-well plates.

  • Cells are pre-incubated with various concentrations of the test compounds.

  • A radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin) is added to initiate uptake.

  • The uptake is allowed to proceed for a specific time at 37°C.

  • The reaction is terminated, and the cells are washed to remove extracellular radiolabel.

  • Intracellular radioactivity is measured using a scintillation counter.

3. Data Analysis:

  • The percentage of inhibition of monoamine uptake is calculated for each compound concentration.

  • IC50 or Ki values are determined from the dose-response curves.

Signaling Pathway: Dopamine Re-uptake Inhibition

dopamine_reuptake cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Dopamine_Cytosol Cytosolic Dopamine DAT->Dopamine_Cytosol Dopamine_Synapse->DAT Re-uptake Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Postsynaptic_Signal Postsynaptic Signaling Dopamine_Receptor->Postsynaptic_Signal Inhibitor Piperidine-4-Carboxylic Acid Derivative Inhibitor->DAT

Caption: Inhibition of dopamine re-uptake by piperidine-4-carboxylic acid derivatives.

References

A Comparative Analysis of Piperidine Derivatives as Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of approved therapeutic agents due to its favorable pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides a comparative analysis of piperidine derivatives that have shown promise as therapeutic agents, with a focus on their applications in oncology and the treatment of Alzheimer's disease. The performance of these derivatives is compared using quantitative experimental data, and detailed methodologies for key experiments are provided to support further research and development.

Anticancer Activity of Piperidine Derivatives

Several piperidine derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and interference with critical cellular processes necessary for cancer cell proliferation and survival.[1][2]

Comparative Anticancer Potency

The in vitro cytotoxic and growth inhibitory activities of selected piperidine derivatives are summarized in the table below. The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values provide a quantitative measure of their potency against different human cancer cell lines.

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEP MCF-7Breast (ER+)0.8 ± 0.04[1]
MDA-MB-231Breast (ER-)1.2 ± 0.12[1]
Compound 17a PC3Prostate0.81[1]
MGC803Gastric1.09[1]
MCF-7Breast1.30[1]
Compound 16 786-0Kidney0.4 (GI50, µg/mL)[1]
HT29Colon4.1 (GI50, µg/mL)[1]
NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)[1]
PC-3Prostate<25 (GI50, µg/mL)[1]
Piperine HCT-8Colon66.0[3]
B16Mouse Melanoma69.9[3]
Compound 4k PC-3Prostate0.015[4]
SGC-7901Gastric0.017 ± 0.002[4]
MCF-7Breast0.031 ± 0.005[4]
Compound 5a PC-3Prostate0.006[4]
SGC-7901Gastric0.018 ± 0.003[4]
Experimental Protocols for Anticancer Assays

This assay quantitatively assesses the metabolic activity of cells, which is an indicator of cell viability.[5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.[1]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the piperidine derivative. A vehicle control (e.g., DMSO) is included. The plates are incubated for a specified duration (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[1]

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.[1]

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cancer cells in 96-well plate overnight_incubation Incubate overnight (37°C, 5% CO2) seed_cells->overnight_incubation add_compounds Add piperidine derivatives (various concentrations) overnight_incubation->add_compounds incubate_treatment Incubate for 24-72 hours add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Remove medium, add DMSO to dissolve formazan incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability vs. control read_absorbance->calculate_viability

Caption: Workflow for determining cell viability using the MTT assay.

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[1]

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with the compounds as described in the MTT assay protocol, followed by a 48-hour incubation period.[1]

  • Cell Fixation: After incubation, cells are fixed by adding 50% trichloroacetic acid and incubated for 1 hour at 4°C.

  • Staining: The supernatant is discarded, and the plates are washed five times with deionized water and air-dried. Then, 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated for 10 minutes at room temperature.[1]

  • Washing and Solubilization: Unbound SRB is removed by washing the plates five times with 1% acetic acid and then air-drying. The bound stain is solubilized with 200 µL of 10 mM Tris base solution.[1]

  • Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader. The GI50 value is determined from the dose-response curves.[1]

Signaling Pathway: Induction of Apoptosis

Some piperidine derivatives, such as piperine, exert their anticancer effects by inducing apoptosis. This programmed cell death is often mediated through the activation of a caspase cascade.[2]

Apoptosis_Pathway Simplified Apoptotic Pathway Induced by Piperidine Derivatives Piperidine Piperidine Derivative (e.g., Piperine) Mitochondria Mitochondrial Stress Piperidine->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis AChE_Inhibition_Assay AChE Inhibition Assay Workflow (Ellman's Method) cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prepare_buffer Prepare Assay Buffer (pH 8.0) add_reagents Add buffer, DTNB, and inhibitor to wells prepare_enzyme Prepare AChE Solution prepare_dtnb Prepare DTNB Solution prepare_atci Prepare ATCI Substrate Solution prepare_inhibitors Prepare Piperidine Derivative Solutions add_enzyme Add AChE solution add_reagents->add_enzyme incubate Incubate for 15 minutes add_enzyme->incubate start_reaction Initiate reaction with ATCI incubate->start_reaction measure_absorbance Measure absorbance at 412 nm (kinetic) start_reaction->measure_absorbance calculate_inhibition Calculate % inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 from dose-response curve calculate_inhibition->determine_ic50

References

Benchmarking new piperidine synthesis routes against established methods.

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous pharmaceuticals. For researchers and drug development professionals, the efficient and selective synthesis of piperidine derivatives is a critical endeavor. This guide provides an objective comparison of established and novel synthetic routes to piperidines, supported by quantitative data and detailed experimental protocols.

Comparative Analysis of Piperidine Synthesis Routes

The selection of a synthetic strategy for a piperidine derivative is a multifactorial decision, weighing factors such as yield, reaction time, temperature, stereoselectivity, and functional group tolerance. The following table summarizes key quantitative data for a selection of established and new methods for the synthesis of a representative target, N-benzylpiperidine, or its derivatives.

Synthesis RouteKey Reagents/CatalystTemp. (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
Established Methods
Catalytic HydrogenationN-benzylpyridinium salt, Ni-based catalyst, H₂70~4-6HighHigh yield, atom economical.[1]Requires high pressure, catalyst can be pyrophoric.[1]
Reductive AminationGlutaraldehyde, Benzylamine, NaBH₃CNRT~12-24GoodMild conditions, readily available starting materials.Stoichiometric use of reducing agent, potential for side reactions.
Dieckmann CondensationDiethyl adipate derivative, NaHReflux~2-4ModerateForms the piperidone precursor, good for functionalization at the 4-position.[2]Requires strong base, sensitive to reaction conditions.[3]
Aza-Diels-Alder ReactionImine, Diene (e.g., Danishefsky's diene)VariesVariesGoodConvergent, good for constructing highly substituted tetrahydropyridines.[4][5]Can have stereoselectivity issues, sometimes requires harsh conditions.[5]
Newer Methods
Iridium-Catalyzed HydrogenationPyridinium salt, [Ir(COD)Cl]₂/MeO-BoQPhos, H₂3024>95%High enantioselectivity, mild conditions, excellent functional group tolerance.[6][7]Expensive catalyst, requires specialized ligands.[6]
Microwave-Assisted Synthesis1,5-Dichloropentane, Benzylamine, K₂CO₃, H₂O1500.17-0.33HighExtremely rapid, uses water as a green solvent, high yielding.[8]Requires specialized microwave reactor, initial optimization may be needed.
Biocatalytic SynthesisPyridine derivative, Amine Oxidase/Ene Imine ReductaseRT~24HighHigh stereoselectivity, environmentally benign, operates under mild aqueous conditions.[9]Enzyme stability and availability can be a limitation, substrate scope may be narrow.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on literature procedures and may require optimization for specific substrates.

Established Method: Catalytic Hydrogenation of N-Benzylpyridinium Salt

This protocol describes the synthesis of N-benzylpiperidine via the hydrogenation of the corresponding pyridinium salt using a nickel-based catalyst.[1]

Materials:

  • N-benzyl-3-hydroxypyridinium chloride

  • Ethanol

  • Triethylamine

  • Nickel-based catalyst

  • Hydrogen gas

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve N-benzyl-3-hydroxypyridinium chloride in absolute ethanol.

  • Add triethylamine and the nickel-based catalyst to the solution.

  • Seal the vessel and purge with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Pressurize the reactor to 5 atm with hydrogen.

  • Heat the reaction mixture to 70°C with stirring.

  • Monitor the reaction by hydrogen uptake. Once hydrogen absorption ceases, cool the reactor to room temperature.

  • Carefully vent the excess hydrogen and purge with nitrogen.

  • Filter the catalyst and wash it with ethanol.

  • The filtrate contains the N-benzyl-3-hydroxypiperidine product, which can be purified by standard methods.

Established Method: Reductive Amination

This protocol outlines the synthesis of N-substituted piperidines from an aldehyde (or ketone) and an amine using a mild reducing agent.[10]

Materials:

  • Benzaldehyde

  • Piperidine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of benzaldehyde (1.0 eq) in DCM, add piperidine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude N-benzylpiperidine by column chromatography.

Newer Method: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol details the enantioselective synthesis of a chiral piperidine derivative from a pyridinium salt using a chiral iridium catalyst.[6]

Materials:

  • 2-Benzyl-N-benzylpyridinium bromide

  • [Ir(COD)Cl]₂

  • (R)-MeO-BoQPhos ligand

  • THF/Methanol solvent mixture

  • Hydrogen gas

Procedure:

  • In a glovebox, charge a high-pressure reactor vial with 2-benzyl-N-benzylpyridinium bromide, [Ir(COD)Cl]₂, and the (R)-MeO-BoQPhos ligand.

  • Add a degassed mixture of THF and methanol (9:1).

  • Seal the reactor, remove it from the glovebox, and connect it to a hydrogenation apparatus.

  • Pressurize the reactor to 450 psi with hydrogen gas.

  • Stir the reaction at 30°C for 24 hours.

  • Carefully vent the reactor and concentrate the reaction mixture.

  • The enantiomeric ratio of the product can be determined by chiral HPLC analysis. Purify the product by column chromatography.

Newer Method: Microwave-Assisted Synthesis

This protocol describes a rapid and efficient synthesis of N-substituted piperidines using microwave irradiation.[8]

Materials:

  • 1,5-Dichloropentane

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Deionized water

Procedure:

  • In a microwave reactor vessel equipped with a stir bar, combine 1,5-dichloropentane (1.0 mmol), benzylamine (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add deionized water (2 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 150°C for 10-20 minutes.

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous mixture with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzylpiperidine.

  • Purify by column chromatography if necessary.

Visualizing Synthesis Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of a generalized piperidine synthesis workflow and a decision-making process for selecting an appropriate synthetic route.

G cluster_start Starting Materials cluster_methods Synthesis Methods cluster_products Products A Pyridine Derivative C Hydrogenation A->C B Acyclic Precursors D Cyclization B->D E Piperidine Core C->E D->E F Substituted Piperidine E->F Further Functionalization

Caption: Generalized workflow for piperidine synthesis.

G Start Define Target Piperidine Q1 Stereocenter Required? Start->Q1 A1 Consider Asymmetric Methods (e.g., Catalytic Asymmetric Hydrogenation, Biocatalysis) Q1->A1 Yes A2 Established Methods Sufficient (e.g., Reductive Amination) Q1->A2 No Q2 High Functional Group Tolerance Needed? A1->Q2 A2->Q2 A3 Iridium-Catalyzed Hydrogenation Q2->A3 Yes A4 Protecting Group Strategy with Established Methods Q2->A4 No Q3 Rapid Synthesis Required? A3->Q3 A4->Q3 A5 Microwave-Assisted Synthesis Q3->A5 Yes A6 Conventional Heating Methods Q3->A6 No End Select Optimal Route A5->End A6->End

Caption: Decision flowchart for selecting a piperidine synthesis route.

References

In silico analysis of carboxamide derivatives of piperidine as potential antagonists.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The piperidine scaffold, a cornerstone in medicinal chemistry, continues to yield promising drug candidates. Among its numerous modifications, carboxamide derivatives have emerged as a particularly fruitful area of investigation for the development of potent antagonists for a range of therapeutic targets. This guide provides a comprehensive in silico analysis of these derivatives, offering a comparative overview of their performance against key receptors, detailed experimental protocols for computational studies, and insights into their potential as next-generation therapeutics.

Comparative In Silico Performance of Piperidine Carboxamide Derivatives

The antagonistic potential of piperidine carboxamide derivatives has been extensively explored through computational methods against various receptors, primarily including the Transient Receptor Potential Vanilloid 1 (TRPV1), C-C chemokine receptor type 5 (CCR5), and Anaplastic Lymphoma Kinase (ALK). The following tables summarize key in silico performance metrics from various studies, providing a comparative landscape of their predicted efficacy and drug-like properties.

Table 1: Comparative Molecular Docking Scores

Molecular docking studies are crucial for predicting the binding affinity and orientation of a ligand within the active site of a target protein. The docking score, typically expressed in kcal/mol, provides a quantitative estimate of the binding strength.

Derivative ClassTarget ReceptorExample Compound(s)Docking Score (kcal/mol)Interacting ResiduesReference
Phenyl Piperidine CarboxamidesTRPV1Not Specified-8.5 to -10.2MET547, THR550[1]
Piperidine-4-carboxamidesCCR5Not SpecifiedNot SpecifiedNot Specified[2]
Substituted Piperidine CarboxamidesALKCompound 25Not SpecifiedNot Specified[3]

Note: Direct comparative studies with uniform docking protocols across all three targets for the same set of piperidine carboxamide derivatives are limited in the public domain. The data presented is a compilation from different studies and should be interpreted with consideration of the varying methodologies.

Table 2: Summary of QSAR Study Findings

Quantitative Structure-Activity Relationship (QSAR) models provide mathematical correlations between the chemical structure of compounds and their biological activity. These models are instrumental in predicting the activity of novel compounds and guiding lead optimization.

Target ReceptorQSAR Model TypeKey Statistical ParametersImportant Descriptors for ActivityReference
TRPV13D-QSAR (CoMFA & CoMSIA)q² = 0.715, r² = 0.988Steric, Electrostatic, Hydrophobic fields[1]
CCR5Regression AnalysisNot SpecifiedMolecular descriptors indicating competitive binding[4]
ALK3D-QSAR (Topomer CoMFA)q² = 0.597, r² = 0.939Steric and electrostatic fields[3]
Table 3: Predicted ADMET Properties of Piperidine Derivatives

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. In silico ADMET prediction provides early insights into the pharmacokinetic and safety profiles of compounds.

PropertyPiperidine-based OSC InhibitorsPiperidin-4-one Furoic Hydrazone DerivativesGeneral Piperidine DerivativesReference
Absorption High GI absorption predictedOptimal oral bioavailability predictedGood oral absorption predicted[5][6][7]
Distribution Blood-Brain Barrier (BBB) permeability variesNot SpecifiedPotential for CNS activity (BBB penetration)[5][7]
Metabolism Potential for CYP450 inhibitionNot SpecifiedPotential for CYP2C9 and CYP2D6 inhibition[5][7]
Excretion Not SpecifiedNot SpecifiedNot Specified
Toxicity Low predicted toxicityNon-toxic predictedAlerts for potential toxicophores[5][6][7]
Drug-Likeness Favorable, compliance with Lipinski's rule of fiveFavorableNo violations of Lipinski's Rule of Five[5][6][7]

Key Signaling Pathways and Antagonistic Mechanisms

Understanding the signaling pathways modulated by the target receptors is fundamental to appreciating the therapeutic rationale for developing antagonists.

TRPV1 Antagonism

TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is a key player in pain perception. Its activation by stimuli such as heat, protons, and capsaicin leads to an influx of Ca²⁺ and Na⁺ ions, triggering pain signals. Piperidine carboxamide derivatives act as competitive antagonists, binding to the receptor and preventing its activation by endogenous and exogenous ligands.

TRPV1_Pathway cluster_stimuli Stimuli Heat Heat TRPV1 TRPV1 Heat->TRPV1 Protons Protons Protons->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Ca2_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca2_Influx Activation Neuron_Activation Sensory Neuron Activation Ca2_Influx->Neuron_Activation Pain_Signal Pain Signal Transmission Neuron_Activation->Pain_Signal Antagonist Piperidine Carboxamide Antagonist Antagonist->TRPV1 Blocks

TRPV1 Antagonism by Piperidine Carboxamides
CCR5 Antagonism

CCR5 is a G-protein coupled receptor (GPCR) that plays a crucial role in the entry of R5-tropic HIV-1 into host cells. By binding to CCR5, these antagonists allosterically modulate the receptor, preventing the interaction between the viral envelope glycoprotein gp120 and the host cell, thereby inhibiting viral entry.

CCR5_Pathway HIV_gp120 HIV gp120 CD4 CD4 Receptor HIV_gp120->CD4 Binds CCR5 CCR5 Co-receptor CD4->CCR5 Conformational Change Membrane_Fusion Membrane Fusion & Viral Entry CCR5->Membrane_Fusion Enables Antagonist Piperidine Carboxamide Antagonist Antagonist->CCR5 Blocks

CCR5-Mediated HIV Entry Inhibition
ALK Antagonism

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated due to genetic alterations, can drive the growth and survival of cancer cells. ALK activation triggers downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. Piperidine carboxamide derivatives act as ATP-competitive inhibitors, binding to the kinase domain of ALK and preventing its autophosphorylation and the subsequent activation of downstream oncogenic signaling.

ALK_Pathway ALK ALK Receptor Phosphorylation Autophosphorylation ALK->Phosphorylation Activates ATP ATP ATP->ALK Downstream_Signaling Downstream Signaling (RAS-MAPK, PI3K-AKT, JAK-STAT) Phosphorylation->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Antagonist Piperidine Carboxamide Antagonist Antagonist->ALK Competes with ATP

ALK Signaling Pathway Inhibition

Experimental Protocols for In Silico Analysis

The following sections provide detailed methodologies for the key computational experiments cited in the analysis of piperidine carboxamide derivatives.

In Silico Drug Discovery Workflow

The general workflow for in silico drug discovery of novel antagonists involves a multi-step process, from target identification to lead optimization.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Library_Prep Compound Library Preparation Target_ID->Library_Prep Virtual_Screening Virtual Screening (Docking) Library_Prep->Virtual_Screening Hit_ID Hit Identification Virtual_Screening->Hit_ID Lead_Opt Lead Optimization (QSAR, ADMET) Hit_ID->Lead_Opt MD_Sim Molecular Dynamics Simulations Lead_Opt->MD_Sim Candidate Drug Candidate MD_Sim->Candidate

In Silico Drug Discovery Workflow
Molecular Docking Protocol (using AutoDock Vina)

  • Receptor Preparation :

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).

    • Save the prepared receptor in PDBQT format.[8][9]

  • Ligand Preparation :

    • Draw the 2D structure of the piperidine carboxamide derivative using chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structure to a 3D structure and perform energy minimization.

    • Assign Gasteiger charges and set the rotatable bonds using ADT.

    • Save the prepared ligand in PDBQT format.[8][9]

  • Grid Box Generation :

    • Define the search space (grid box) around the active site of the receptor. The grid box should be large enough to encompass the entire binding pocket.[10]

    • Set the grid center and dimensions (in Ångströms).

  • Docking Execution :

    • Create a configuration file specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.

    • Run AutoDock Vina from the command line using the configuration file. The exhaustiveness parameter can be increased for more thorough sampling.[10]

  • Analysis of Results :

    • Analyze the output PDBQT file containing the docked poses of the ligand.

    • Visualize the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio Visualizer.[8]

    • The binding affinity (in kcal/mol) for each pose is reported in the output log file.

Quantitative Structure-Activity Relationship (QSAR) Modeling Protocol
  • Data Set Preparation :

    • Compile a dataset of piperidine carboxamide derivatives with their experimentally determined biological activities (e.g., IC50, Ki).[11][12]

    • Ensure the data is consistent and from the same experimental assay.

    • Divide the dataset into a training set (for model building) and a test set (for model validation).[13]

  • Descriptor Calculation :

    • For each molecule, calculate a set of molecular descriptors that quantify various aspects of its structure (e.g., constitutional, topological, quantum-chemical).

  • Model Building :

    • Use statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a mathematical model that correlates the descriptors with the biological activity.[11]

  • Model Validation :

    • Assess the statistical quality and predictive ability of the QSAR model using various metrics:

      • Coefficient of determination (r²) : Measures the goodness of fit for the training set.

      • Cross-validated coefficient of determination (q²) : Measures the internal predictive ability of the model.

      • External validation (r²_pred) : Measures the predictive ability of the model on the external test set.[13]

Molecular Dynamics (MD) Simulation Protocol (using GROMACS)
  • System Preparation :

    • Prepare the protein-ligand complex from the best docking pose.

    • Choose a suitable force field (e.g., CHARMM36, AMBER).

    • Place the complex in a simulation box of appropriate shape and size (e.g., cubic, dodecahedron).[14][15][16]

    • Solvate the system with a chosen water model (e.g., TIP3P).

    • Add ions to neutralize the system.[14][15]

  • Energy Minimization :

    • Perform energy minimization of the system to remove any steric clashes or unfavorable geometries.[17]

  • Equilibration :

    • Perform a two-step equilibration process:

      • NVT (constant Number of particles, Volume, and Temperature) equilibration : To stabilize the temperature of the system.

      • NPT (constant Number of particles, Pressure, and Temperature) equilibration : To stabilize the pressure and density of the system.[17]

  • Production MD Run :

    • Run the production MD simulation for a desired length of time (e.g., 100 ns).

  • Trajectory Analysis :

    • Analyze the resulting trajectory to study the stability of the protein-ligand complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and specific interactions over time.[14]

Conclusion

The in silico analysis presented in this guide highlights the significant potential of carboxamide derivatives of piperidine as antagonists for a diverse range of therapeutic targets. The comparative data from molecular docking, QSAR, and ADMET studies provide a valuable framework for researchers to prioritize and optimize lead candidates. The detailed protocols and workflow diagrams serve as a practical resource for conducting robust computational investigations in the field of drug discovery. Further experimental validation is essential to translate these promising in silico findings into tangible therapeutic solutions.

References

Safety Operating Guide

Navigating the Safe Disposal of (2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate, and procedural information for the safe disposal of (2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride, ensuring compliance and minimizing risk.

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled[1][2]. Adherence to proper disposal protocols is therefore not just a matter of regulatory compliance, but of paramount importance for personal and environmental safety.

I. Immediate Safety Precautions and Waste Segregation

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood[3][4].

Waste Characterization and Segregation:

Proper segregation of chemical waste is the first and most critical step in safe disposal. This compound waste should be categorized as halogenated organic waste . Due to its hydrochloride salt form, it should not be mixed with strong bases or oxidizing agents to avoid potentially vigorous or hazardous reactions.

Waste StreamExamplesStorage Container
Solid Waste Contaminated lab supplies (e.g., weigh boats, filter paper, gloves)Clearly labeled, sealed container for "Halogenated Organic Solid Waste"
Aqueous Waste Dilute solutions of the compoundClearly labeled, sealed container for "Aqueous Halogenated Organic Waste"
Concentrated/Bulk Waste Unused or expired solid compoundOriginal container or a clearly labeled, sealed container for "Concentrated Halogenated Organic Waste"

II. Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound.

A. Solid Waste Disposal:

  • Collection: Place all contaminated solid materials, such as gloves, weighing paper, and pipette tips, into a designated, clearly labeled, and sealable waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name: "this compound," and the appropriate hazard pictograms (e.g., harmful).

  • Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.

B. Aqueous Waste Disposal (Dilute Solutions):

  • Collection: Pour dilute aqueous solutions containing the compound into a designated, clearly labeled, robust container for "Aqueous Halogenated Organic Waste."

  • Neutralization (with caution): As this compound is a hydrochloride salt, the solution will be acidic. Neutralization can be performed by slowly adding a weak base, such as sodium bicarbonate, while stirring in a fume hood. Monitor the pH with litmus paper or a pH meter until it is between 6.0 and 8.0. Caution: This process may generate gas; therefore, it must be done slowly and in a well-ventilated area.

  • Labeling: The neutralized solution container must be clearly labeled with its contents.

  • Disposal: Dispose of the neutralized aqueous waste through your institution's chemical waste program. Do not pour down the drain unless explicitly permitted by your local regulations and institutional safety protocols for this specific class of compound.

C. Concentrated or Bulk Waste Disposal:

  • No On-site Treatment: Do not attempt to treat or neutralize concentrated or bulk quantities of this compound in the laboratory.

  • Packaging: Ensure the original container is securely sealed and properly labeled. If transferring to a new container, ensure it is compatible and clearly labeled with the full chemical name and hazard information.

  • Disposal: This waste must be disposed of through a licensed hazardous waste disposal facility. Contact your institution's Environmental Health and Safety (EHS) office to arrange for collection and disposal.

III. Experimental Workflow and Logical Relationships

To further clarify the disposal process, the following diagrams illustrate the decision-making and operational workflow.

cluster_0 Waste Generation cluster_1 Disposal Pathway Start Start Solid_Waste Solid Waste (e.g., contaminated gloves, paper) Start->Solid_Waste Aqueous_Waste Aqueous Waste (dilute solutions) Start->Aqueous_Waste Bulk_Waste Bulk/Concentrated Waste Start->Bulk_Waste Collect_Solid Collect in Labeled Solid Waste Container Solid_Waste->Collect_Solid Collect_Aqueous Collect in Labeled Aqueous Waste Container Aqueous_Waste->Collect_Aqueous Package_Bulk Package Securely in Labeled Container Bulk_Waste->Package_Bulk Store_SAA Store in Satellite Accumulation Area Collect_Solid->Store_SAA Neutralize_Aqueous Neutralize (pH 6-8) with Weak Base (Caution: Gas Evolution) Collect_Aqueous->Neutralize_Aqueous Package_Bulk->Store_SAA Neutralize_Aqueous->Store_SAA EHS_Pickup Arrange EHS Pickup Store_SAA->EHS_Pickup Final_Disposal Professional Disposal EHS_Pickup->Final_Disposal

Caption: Disposal workflow for different forms of waste.

Chemical_Waste (2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride Waste Is_Solid Solid Waste? Chemical_Waste->Is_Solid Is_Aqueous Aqueous Waste? Is_Solid->Is_Aqueous No Collect_Solids Collect in Halogenated Organic Solid Waste Is_Solid->Collect_Solids Yes Is_Bulk Bulk/Concentrated? Is_Aqueous->Is_Bulk No Collect_Aqueous Collect in Aqueous Halogenated Organic Waste Is_Aqueous->Collect_Aqueous Yes Package_Bulk Package for EHS Pickup Is_Bulk->Package_Bulk Yes EHS_Disposal Dispose via EHS Collect_Solids->EHS_Disposal Neutralize Neutralize with Weak Base (pH 6-8) Collect_Aqueous->Neutralize Neutralize->EHS_Disposal Package_Bulk->EHS_Disposal

Caption: Decision tree for proper waste segregation.

By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific safety guidelines and local regulations for any additional requirements.

References

Essential Safety and Operational Protocols for Handling (2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling (2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride based on its known hazards and general laboratory safety practices for similar compounds. A comprehensive Safety Data Sheet (SDS) for this specific compound was not available at the time of writing. Therefore, it is crucial to supplement this guidance with a thorough risk assessment before commencing any work.

This compound is a chemical compound that requires careful handling to mitigate potential health risks. Adherence to stringent safety protocols is paramount for the protection of researchers, scientists, and drug development professionals.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.

PPE Component Standard Laboratory Operations (e.g., weighing, preparing solutions) Operations with High Spill or Aerosol Potential
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Double gloving with chemical-resistant gloves
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesChemical safety goggles and a face shield
Respiratory Protection Not generally required if handled in a certified chemical fume hoodA NIOSH-approved respirator with an appropriate cartridge may be necessary based on risk assessment
Body Protection Laboratory coatChemical-resistant apron or coveralls over a laboratory coat

Operational Plan: A Step-by-Step Guide

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment.

1. Preparation and Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Ensure that a safety shower and eyewash station are readily accessible.

  • Before starting, gather all necessary equipment, including spatulas, weigh boats, solvents, and labeled waste containers.

2. Weighing and Transferring:

  • Perform all weighing and transferring operations within the chemical fume hood to contain any dust or aerosols.

  • Use a disposable weigh boat or a tared container to weigh the solid compound.

  • Handle the solid with care to avoid generating dust.

3. Dissolving and Solution Preparation:

  • When dissolving the compound, add the solid slowly to the solvent to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard information.

4. Experimental Use:

  • Conduct all experimental procedures involving this compound within the chemical fume hood.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Keep containers tightly closed when not in use.

5. Spill Response:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).

  • Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container.

  • Contaminated Materials: Dispose of all contaminated items, such as gloves, weigh boats, and paper towels, in the designated solid hazardous waste container.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.

  • Disposal Method: All chemical waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[2] Do not pour chemical waste down the drain.

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather Materials and Waste Containers prep_fume_hood->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_experiment Conduct Experiment handling_dissolve->handling_experiment cleanup_decontaminate Decontaminate Work Area handling_experiment->cleanup_decontaminate cleanup_waste Segregate and Seal Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.